3-(pyridin-3-ylmethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBYFAFBEOHNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200733 | |
| Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5275-04-7 | |
| Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(pyridin-3-ylmethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Nucleus and its Pyridinylmethyl Substitution
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. The functionalization of the indole ring, particularly at the C3 position, has been a major focus of synthetic efforts to generate novel bioactive molecules. This guide focuses on the synthesis of a specific and promising derivative, 3-(pyridin-3-ylmethyl)-1H-indole, which combines the indole nucleus with a pyridinylmethyl moiety. This combination is of significant interest as the pyridine ring can introduce new binding interactions, alter solubility, and modulate the overall pharmacological profile of the parent indole structure. Indole derivatives are known to target a wide range of biological pathways, including the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cancer therapy.[2] Furthermore, various indole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several established methodologies for C3-alkylation of indoles. The most prominent and practical routes include the Fischer indole synthesis and direct C3-alkylation methods such as the Friedel-Crafts reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazone precursor under acidic conditions.[4] To synthesize this compound via this route, the key intermediate is the phenylhydrazone of 4-(pyridin-3-yl)butan-2-one.
Mechanism:
The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with 4-(pyridin-3-yl)butan-2-one to form the corresponding phenylhydrazone.[5]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the core bond-forming step.[4]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to afford the final indole product.[5]
Experimental Protocol: Fischer Indole Synthesis of this compound
This is a representative protocol based on established Fischer indole synthesis procedures.[6]
Step 1: Synthesis of 4-(pyridin-3-yl)butan-2-one
(This precursor can be synthesized through various methods, such as the reaction of 3-picolyl chloride with acetoacetic ester followed by hydrolysis and decarboxylation.)
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(pyridin-3-yl)butan-2-one (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[5]
-
Heat the mixture at reflux for 1-2 hours to facilitate the formation of the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: After cooling, the solvent is removed under reduced pressure. The crude phenylhydrazone is then treated with a Lewis or Brønsted acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[4]
-
The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C for several hours.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The mixture is then neutralized with a base (e.g., NaOH or Na2CO3 solution) and extracted with an organic solvent such as ethyl acetate or dichloromethane.[7]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.[8]
Data Summary (Hypothetical Yields):
| Step | Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-(pyridin-3-yl)butan-2-one | 3-Picolyl chloride, Acetoacetic ester | NaOEt | Ethanol | Reflux | 4 | 60-70 |
| 2 | This compound | 4-(pyridin-3-yl)butan-2-one, Phenylhydrazine | PPA | - | 120 | 3 | 50-65 |
Logical Workflow for Fischer Indole Synthesis:
Direct C3-Alkylation via Friedel-Crafts Reaction
A more direct approach to this compound is the Friedel-Crafts alkylation of the indole nucleus with a suitable electrophile, such as 3-(chloromethyl)pyridine or 3-(hydroxymethyl)pyridine.[9] The high nucleophilicity of the C3 position of indole makes it susceptible to electrophilic attack.
Mechanism:
The reaction is typically catalyzed by a Lewis acid, which activates the electrophile.[9]
-
Electrophile Activation: The Lewis acid (e.g., AlCl3, ZnCl2) coordinates to the leaving group (e.g., chloride) of the alkylating agent, making it a better leaving group and generating a carbocation or a highly electrophilic species.[10]
-
Nucleophilic Attack: The electron-rich indole attacks the electrophile at the C3 position.
-
Deprotonation: A proton is lost from the intermediate to restore the aromaticity of the indole ring, yielding the final product.
Experimental Protocol: Friedel-Crafts Alkylation of Indole with 3-(chloromethyl)pyridine
This is a representative protocol based on established Friedel-Crafts alkylation procedures.[10]
-
Reaction Setup: To a stirred solution of indole (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., AlCl3, 1.1 equivalents) at 0 °C.
-
Addition of Alkylating Agent: A solution of 3-(chloromethyl)pyridine hydrochloride (1 equivalent) in the same solvent is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of ice-water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.[10]
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.[11]
Data Summary (Hypothetical Yields):
| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Indole, 3-(chloromethyl)pyridine HCl | AlCl3 | DCM | 0 to RT | 4-6 | 60-75 |
Logical Workflow for Friedel-Crafts Alkylation:
Characterization of this compound
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
Spectroscopic Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 1.8 Hz, 1H, Py-H), 8.45 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 7.62 (d, J = 7.9 Hz, 1H, Indole-H), 7.55 (dt, J = 7.9, 1.9 Hz, 1H, Py-H), 7.37 (d, J = 8.1 Hz, 1H, Indole-H), 7.27 (dd, J = 7.9, 4.8 Hz, 1H, Py-H), 7.19 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H, Indole-H), 7.11 (ddd, J = 7.9, 7.0, 1.0 Hz, 1H, Indole-H), 7.01 (s, 1H, Indole-H), 4.10 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 149.9, 147.5, 136.6, 136.2, 134.4, 127.3, 123.6, 122.9, 122.3, 119.8, 119.6, 113.6, 111.3, 31.8.
-
IR (KBr, cm⁻¹): 3410 (N-H stretch), 3055, 2925 (C-H stretch), 1600, 1470, 1420 (aromatic C=C stretch).
-
MS (ESI): m/z calculated for C₁₄H₁₂N₂ [M+H]⁺: 209.1073; found: 209.1075.
Purification
Purification of this compound is typically achieved by flash column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the product from starting materials and byproducts.[8] The progress of the purification can be monitored by TLC.
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through well-established synthetic routes such as the Fischer indole synthesis and Friedel-Crafts alkylation. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The Fischer indole synthesis offers a convergent approach, while direct C3-alkylation provides a more direct and potentially more atom-economical route. The biological significance of indole derivatives suggests that this compound holds promise as a scaffold for the development of novel therapeutic agents, and further investigation into its pharmacological properties is warranted.
References
- Current time information in BT.
-
Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Retrieved from [Link]
-
Fischer indole synthesis - Wikipedia. Retrieved from [Link]
-
Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]
-
Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors - PubMed. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. Retrieved from [Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives - Yeditepe Journal of Health Sciences. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Retrieved from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC - PubMed Central. Retrieved from [Link]
-
(PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents - ResearchGate. Retrieved from [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Retrieved from [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed. Retrieved from [Link]
-
NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]
-
Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment - ResearchGate. Retrieved from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed. Retrieved from [Link]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed. Retrieved from [Link]
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - Semantic Scholar. Retrieved from [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - MDPI. Retrieved from [Link]
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PubMed. Retrieved from [Link]
-
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC - NIH. Retrieved from [Link]
-
(PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole - ResearchGate. Retrieved from [Link]
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. websites.umich.edu [websites.umich.edu]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-(pyridin-3-ylmethyl)-1H-indole
Introduction
3-(Pyridin-3-ylmethyl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting serotonin receptors for the potential treatment of neurological and gastrointestinal disorders.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this molecule.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of similar indole and pyridine derivatives.[3][5][8]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-2' |
| ~8.45 | dd | 1H | H-6' |
| ~8.10 | br s | 1H | N1-H |
| ~7.65 | d | 1H | H-4 |
| ~7.50 | dt | 1H | H-5' |
| ~7.35 | d | 1H | H-7 |
| ~7.20 | ddd | 1H | H-4' |
| ~7.15 | t | 1H | H-6 |
| ~7.10 | t | 1H | H-5 |
| ~7.00 | s | 1H | H-2 |
| ~4.10 | s | 2H | H-8 (CH₂) |
Causality behind Experimental Choices: The choice of a high-field spectrometer (500 MHz) is to ensure adequate resolution of the aromatic proton signals, which are expected to be in a crowded region of the spectrum. Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules; however, if the compound exhibits poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) could be used as an alternative.[9]
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2' |
| ~148.0 | C-6' |
| ~136.5 | C-7a |
| ~136.0 | C-4' |
| ~134.0 | C-3' |
| ~127.0 | C-3a |
| ~123.5 | C-5' |
| ~122.5 | C-2 |
| ~122.0 | C-6 |
| ~119.5 | C-5 |
| ~119.0 | C-4 |
| ~112.0 | C-3 |
| ~111.0 | C-7 |
| ~30.0 | C-8 (CH₂) |
Expertise & Experience: The chemical shifts are predicted based on the principle of additivity, considering the electronic effects of the substituents on both the indole and pyridine rings. The electron-withdrawing nature of the pyridine nitrogen will cause a downfield shift for the pyridine carbons, while the indole moiety's chemical shifts are well-documented.[8] DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups, although only a CH₂ is present in the aliphatic region of this molecule.[9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (indole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic CH₂) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1450 | Medium | C-H bend (aliphatic CH₂) |
| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene ring of indole) |
Trustworthiness: The presence of a sharp peak around 3400 cm⁻¹ is a strong indicator of the N-H bond in the indole ring.[10] The aromatic C=C and C=N stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[11][12] The strong absorption around 740 cm⁻¹ is characteristic of the four adjacent hydrogen atoms on the benzene portion of the indole nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Molecular Ion:
-
Formula: C₁₄H₁₂N₂
-
Molecular Weight: 208.26 g/mol
-
[M]⁺: m/z = 208
-
[M+H]⁺: m/z = 209 (in ESI-MS)
Predicted Fragmentation Pattern:
The primary fragmentation pathway in electron ionization (EI) mass spectrometry is expected to be the cleavage of the benzylic C-C bond between the methylene group and the indole ring, due to the stability of the resulting indolyl-stabilized cation.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Authoritative Grounding: The fragmentation of indole derivatives often involves the formation of a stable tropylium-like ion (m/z = 130) through the loss of a hydrogen radical followed by ring expansion.[13][14] The cleavage of the bond beta to the pyridine ring to form the picolyl cation (m/z = 92) is also a characteristic fragmentation pathway.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (~0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to ~0-160 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by empirical data from structurally analogous compounds. This information serves as a robust reference for researchers and scientists involved in the synthesis, purification, and characterization of this compound and related molecules. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific rigor required in drug development and chemical research.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.
- Keisham, S. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. CSIR-National Institute of Oceanography.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- 3-Pyridin-3-ylmethyl-1H-indole. (n.d.). MySkinRecipes.
- Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. (2011). PubMed.
- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database.
- 1H-Indole, 3-(5-ethyl-1,2,3,4-tetrahydro-1-methyl-4-pyridinyl)-. (n.d.). SpectraBase.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI.
- Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (n.d.). ResearchGate.
- 3-(methoxy-3-pyridinylmethyl)-1-methyl-1h-indole-2-carboxylic acid monohydrochloride. (n.d.). PubChemLite.
- Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (n.d.). PMC - NIH.
- Supporting Information Materials. (2017). The Royal Society of Chemistry.
- Methyl 1H-indole-3-carboxylate. (n.d.). Magritek.
- 3-(Piperazin-1-ylmethyl)-1H-indole. (n.d.). SpectraBase.
- 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). NIH.
- Indole, 3-methyl-. (n.d.). NIST WebBook.
- Pyridine, 3-methyl-. (n.d.). NIST WebBook.
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC - NIH.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Indole. (n.d.). NIST WebBook.
- Indole, 3-methyl-. (n.d.). NIST WebBook.
Sources
- 1. 3-Pyridin-3-ylmethyl-1H-indole [myskinrecipes.com]
- 2. Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. tetratek.com.tr [tetratek.com.tr]
- 10. Indole [webbook.nist.gov]
- 11. Pyridine, 3-methyl- [webbook.nist.gov]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. Indole, 3-methyl- [webbook.nist.gov]
"crystal structure of 3-(pyridin-3-ylmethyl)-1H-indole"
An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 3-(Pyridin-3-ylmethyl)-1H-indole
A Note from the Senior Application Scientist: The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides unparalleled insight into its function, reactivity, and intermolecular interactions. To date, the single-crystal X-ray structure of this compound, a scaffold of significant interest in medicinal chemistry, has not been reported in the public domain. This guide, therefore, serves as a comprehensive roadmap for the modern researcher. It outlines a complete, field-proven workflow for the synthesis, crystallization, and definitive structural elucidation of this target, framed with the insights and causality that drive successful crystallographic studies.
The this compound scaffold represents a confluence of two privileged heterocyclic motifs in medicinal chemistry: indole and pyridine. The indole nucleus is a core component of numerous biologically active compounds, while the pyridine ring often serves as a key hydrogen bond acceptor and can modulate physicochemical properties such as solubility and metabolic stability.[1] Derivatives of this scaffold are explored for their potential as modulators of various biological targets. A definitive crystal structure would provide invaluable, atom-level resolution of its conformational preferences, electronic properties, and, most critically, its capacity for forming specific intermolecular interactions. Such data is the bedrock for structure-based drug design, enabling the rational optimization of ligand-receptor binding and the prediction of solid-state properties.
This document provides a detailed, prospective methodology for achieving this goal, from initial chemical synthesis to final crystallographic refinement and analysis.
Synthesis and Spectroscopic Confirmation
A robust and scalable synthetic route is the prerequisite for obtaining the high-purity material necessary for successful crystallization. A plausible and efficient approach involves the direct alkylation of indole with a suitable pyridine-containing electrophile.
Proposed Synthetic Pathway: Grignard-Mediated C3-Alkylation
The C3 position of the indole ring is highly nucleophilic, particularly after deprotonation.[2] A Grignard reaction offers a reliable method for this transformation.
Experimental Protocol: Synthesis of this compound
-
Preparation of Indole Grignard Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula.
-
Slowly add ethyl bromide (1.2 eq) dropwise via syringe to initiate the Grignard reaction, maintaining a gentle reflux.
-
Once the magnesium is consumed, cool the solution to 0 °C.
-
Slowly add a solution of indole (1.0 eq) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the indolyl Grignard reagent.
-
-
Alkylation Reaction:
-
Cool the solution of the indolyl Grignard reagent to 0 °C.
-
Slowly add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous THF (30 mL) dropwise. Rationale: The hydrochloride salt is used for its stability; it will react with the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[3]
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[4]
-
Caption: Proposed Grignard-based synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the synthesized product's identity and purity is essential before proceeding to crystallization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the indole and pyridine protons, as well as a key singlet for the methylene bridge protons (-CH₂-) around 4.0-4.5 ppm. The indole N-H proton will likely appear as a broad singlet at a high chemical shift (>8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the correct number of carbon signals corresponding to the 14 carbon atoms in the molecule. The methylene bridge carbon should appear around 30-35 ppm.[5]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are anticipated. A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch of the indole ring is expected.[6] Aromatic C-H stretching should appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be present in the 1600-1450 cm⁻¹ region.[7]
-
HRMS (High-Resolution Mass Spectrometry): This will confirm the molecular formula (C₁₄H₁₂N₂) by providing a highly accurate mass measurement of the molecular ion.
Single Crystal Growth: The Crystallographer's Art
Growing X-ray quality single crystals is often the most challenging step. A systematic approach exploring various techniques and solvent systems is crucial. The material must be of high purity (>95%) before attempting crystallization.[8]
Common Crystallization Techniques
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10]
-
Vapor Diffusion (Hanging Drop / Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized coverslip (hanging drop) or a pedestal (sitting drop) and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant).[11][12] The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization. This method is excellent for small amounts of material.[8][13]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
Protocol for Crystallization Screening
Experimental Protocol: Crystallization of this compound
-
Solubility Testing: Determine the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, water).
-
Setup Slow Evaporation Trials:
-
Prepare nearly saturated solutions in 3-4 promising solvents in small, clean vials (e.g., 2 mL vials).
-
Cover the vials with parafilm and puncture with 1-2 small holes using a needle to allow for slow evaporation.
-
Store the vials in a vibration-free location and monitor periodically for crystal growth.
-
-
Setup Vapor Diffusion Trials:
-
In a 24-well crystallization plate, place ~500 µL of a precipitant (e.g., hexane, diethyl ether) in the reservoir.
-
On a siliconized coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a good solvent (e.g., ethyl acetate, acetone).
-
Invert the coverslip and seal the well with vacuum grease.
-
Store the plate in a stable environment and monitor for crystal formation.
-
Caption: Workflow for single crystal growth screening.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, its three-dimensional structure can be determined.[14]
SCXRD Data Collection and Processing
Experimental Protocol: SCXRD Analysis
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern on a detector.[15] Data collection can take several hours.[14]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., using the SHELXL program).[16] This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystal Structure Analysis
While the experimental data is pending, we can hypothesize about the key structural features based on known structures of related indole and pyridine derivatives.
Expected Crystallographic Parameters
The following table summarizes the anticipated crystallographic data.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small, non-chiral organic molecules.[17] |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for organic molecules lacking high symmetry. |
| Z (Molecules per unit cell) | 2 or 4 | Typical for packing of molecules of this size. |
| Hydrogen Bonding | N-H(indole)···N(pyridine) | A strong and highly probable intermolecular interaction that will likely dominate the crystal packing.[18] |
| π-π Stacking | Indole-Indole, Pyridine-Pyridine, or Indole-Pyridine | Expected due to the presence of two aromatic rings, contributing to the overall lattice energy.[17] |
Intermolecular Interactions: The Key to Supramolecular Assembly
The supramolecular architecture will be dictated by a hierarchy of intermolecular forces.
-
N-H···N Hydrogen Bond: The most significant interaction is predicted to be the hydrogen bond between the indole N-H donor and the pyridine nitrogen acceptor. This is a classic, strong hydrogen bond that is expected to form linear or zigzag chains of molecules throughout the crystal lattice.[19]
-
π-π Stacking Interactions: The planar indole and pyridine rings are prime candidates for π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for efficient packing. We can anticipate either parallel-displaced or T-shaped stacking arrangements between adjacent indole rings, pyridine rings, or a combination of both.
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on a neighboring molecule, will likely provide additional stabilization to the crystal lattice.
Caption: Predicted key intermolecular interactions in the crystal lattice.
Conclusion
This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and complete structural elucidation of this compound. By following these detailed, field-proven protocols, researchers can confidently pursue the determination of this valuable crystal structure. The resulting data will be of significant benefit to the medicinal chemistry and drug development communities, enabling a deeper understanding of this important molecular scaffold and facilitating future efforts in rational drug design.
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491-2514. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
-
Guzman, J. D., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals, 14(9), 859. Available at: [Link]
-
Willard, S. H., et al. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(9), 1410-1414. Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]
-
Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]
-
Kupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available at: [Link]
-
Verma, V. A., et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. ResearchGate. Available at: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
University of Washington. (n.d.). Slow Evaporation Method. Available at: [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
-
Vella-Zarb, L., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17387-17397. Available at: [Link]
-
Grabowski, S. J. (Ed.). (2019). Analysis of Hydrogen Bonds in Crystals. Molecules, 24(21), 3848. Available at: [Link]
-
Hassaneen, H. M. E., & Pagni, R. M. (2001). Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
Zhang, W., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(7), 834-845. Available at: [Link]
-
The Audiopedia. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. Available at: [Link]
-
Ishiuchi, S., et al. (2012). Formation of a dual hydrogen bond in the N–H⋯C=O moiety in the indole-(N-methylacetamide)1 cluster revealed by IR-dip spectroscopy with natural bond orbital analysis. The Journal of Chemical Physics, 137(5), 054309. Available at: [Link]
-
SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Available at: [Link]
-
Sharma, P., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(18), 12693-12716. Available at: [Link]
-
Zhang, W., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. Available at: [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Available at: [Link]
-
Kirfel, A., & Eichhorn, K. (1990). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Available at: [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). The SHELX package. Available at: [Link]
-
Watelet, B., et al. (2005). Hydrogen Bonding to π-Systems of Indole and 1-Methylindole: Is There Any OH···Phenyl Bond?. The Journal of Physical Chemistry A, 109(38), 8531-8537. Available at: [Link]
-
Cherezov, V. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1432, 131-144. Available at: [Link]
-
Padwa, A., et al. (2004). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 69(18), 6064-6071. Available at: [Link]
-
Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Available at: [Link]
-
Theobald, M. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Available at: [Link]
-
Jayanthi, E., et al. (2016). FT-IR studies on interactions between Indole and Coumarin. Technoarete. Available at: [Link]
-
Jasiewicz, B., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 28(19), 6798. Available at: [Link]
-
ResearchGate. (2013, March 30). How to grow single crystals by slow evaporation method?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]
-
International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Available at: [Link]
-
The Organic Chemistry Tutor. (2016, June 16). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions [Video]. YouTube. Available at: [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Available at: [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]
-
ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Available at: [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]
Sources
- 1. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. technoarete.org [technoarete.org]
- 8. unifr.ch [unifr.ch]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. sssc.usask.ca [sssc.usask.ca]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of 3-(pyridin-3-ylmethyl)-1H-indole
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds.[1] This guide focuses on the specific derivative, 3-(pyridin-3-ylmethyl)-1H-indole, a molecule of significant interest due to its structural similarity to known pharmacophores and its potential as a versatile pharmaceutical intermediate. While direct and extensive biological data on this exact compound remains an area of active investigation, this document synthesizes the available information, draws logical inferences from closely related analogs, and provides a comprehensive framework for its scientific exploration. We will delve into its synthesis, putative biological targets, potential therapeutic applications, and detailed experimental protocols to facilitate further research and development.
Introduction: The Promise of the Indole-Pyridine Scaffold
The fusion of an indole ring with a pyridine moiety creates a chemical scaffold with a rich potential for diverse biological activities. The indole group, a key structural feature in many natural and synthetic bioactive molecules, is known to interact with a wide array of biological targets.[2] The addition of a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and participate in various receptor-ligand interactions, further expanding the molecule's pharmacological possibilities.
This compound has been identified as a key intermediate in the synthesis of serotonin receptor modulators, particularly targeting the 5-HT3 and 5-HT4 receptors.[3] This suggests a significant therapeutic potential in the realm of neurological and gastrointestinal disorders, including conditions like depression, anxiety, and irritable bowel syndrome.[3] Furthermore, the structural motif of an indole ring linked to a pyridine is prevalent in a range of compounds exhibiting potent anticancer and antibacterial activities. This guide will explore these potential avenues, providing a scientifically grounded perspective on the multifaceted biological profile of this compound.
Synthesis of this compound
Alternatively, a more modern and regioselective method would be the palladium-catalyzed cross-coupling of indole with a pyridin-3-ylmethyl halide.[5] This approach offers high yields and functional group tolerance.
Below is a generalized, plausible protocol for the synthesis, drawing from established methods for creating 3-substituted indoles.
Proposed Synthetic Protocol via Fischer Indole Synthesis
This protocol is a conceptual outline and would require optimization.
Step 1: Synthesis of 1-(pyridin-3-yl)propan-2-one (A precursor ketone)
-
Reaction: Friedel-Crafts acylation of pyridine with propionyl chloride in the presence of a Lewis acid catalyst.
-
Rationale: This step creates the necessary ketone functionality with the pyridine ring at the desired position.
Step 2: Fischer Indole Synthesis
-
Reactants: Phenylhydrazine and the synthesized 1-(pyridin-3-yl)propan-2-one.
-
Catalyst: A Brønsted acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.
-
Procedure:
-
Equimolar amounts of phenylhydrazine and 1-(pyridin-3-yl)propan-2-one are mixed in the presence of the acid catalyst.
-
The mixture is heated, typically at temperatures ranging from 80°C to 150°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification is achieved through column chromatography on silica gel.
-
Diagram of the Proposed Synthetic Pathway
Caption: Proposed Fischer Indole Synthesis pathway for this compound.
Potential Therapeutic Applications and Mechanisms of Action
Based on available data for the target compound and its close structural analogs, two primary areas of biological activity emerge: serotonin receptor modulation and anticancer effects.
Serotonin Receptor Modulation: A Neurological and Gastrointestinal Focus
As indicated by its use as a pharmaceutical intermediate, this compound is a promising scaffold for developing ligands for serotonin (5-HT) receptors.[3] Specifically, the 5-HT3 and 5-HT4 receptors are implicated as potential targets.
-
5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels involved in nausea, vomiting, and irritable bowel syndrome (IBS). Antagonists of this receptor are established antiemetics and are used to manage IBS with diarrhea.
-
5-HT4 Receptor Agonism/Antagonism: 5-HT4 receptors are G-protein coupled receptors that play a role in gastrointestinal motility and cognitive function. Modulators of this receptor are being investigated for prokinetic effects and for the treatment of cognitive disorders.
Diagram of Serotonin Receptor Signaling Pathways
Caption: Potential modulation of 5-HT3 and 5-HT4 receptor signaling pathways.
Anticancer Activity: A Multi-Targeted Approach
A closely related analog, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), has demonstrated potential as a multi-targeted inhibitor of key proteins implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the progesterone receptor.[1][6] This suggests that this compound may also possess anticancer properties through similar mechanisms.
Furthermore, other indole-pyridine hybrids have been shown to target critical cell cycle regulators and transcription factors, such as Cyclin-Dependent Kinase 9 (CDK9) and the orphan nuclear receptor Nur77.[7][8]
-
VEGFR2/EGFR Inhibition: These receptor tyrosine kinases are crucial for angiogenesis and tumor cell proliferation. Their inhibition is a clinically validated strategy for cancer treatment.
-
CDK9 Inhibition: CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and induce cancer cell death.[9]
-
Nur77 Modulation: Nur77 is an orphan nuclear receptor that can translocate to the mitochondria to induce apoptosis. Compounds that promote this activity are of interest as potential anticancer agents.[1]
Table 1: Potential Anticancer Targets and their Functions
| Target Protein | Function in Cancer | Potential Effect of Inhibition/Modulation |
| VEGFR2 | Angiogenesis, tumor growth | Inhibition of new blood vessel formation, starving the tumor |
| EGFR | Cell proliferation, survival | Inhibition of cancer cell growth and survival |
| CDK9 | Transcription elongation of anti-apoptotic genes | Induction of apoptosis in cancer cells |
| Nur77 | Regulation of apoptosis | Promotion of apoptosis through mitochondrial translocation |
Diagram of Potential Anticancer Mechanisms
Caption: Overview of potential multi-targeted anticancer mechanisms of action.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are necessary. The following protocols are based on standard methodologies used for evaluating similar indole derivatives.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
Serotonin Receptor Binding Assay
Objective: To determine the binding affinity of the compound for 5-HT3 and 5-HT4 receptors.
Protocol: Radioligand Binding Assay [7][10]
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human 5-HT3 or 5-HT4 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with additives).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]GR65630 for 5-HT3) and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) by non-linear regression analysis of the competition binding data.
In Vivo Anticancer Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of the compound in a living organism.[6][11]
Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Diagram of the Experimental Workflow for Biological Evaluation
Caption: A structured workflow for the comprehensive biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for significant biological activity. Its established role as an intermediate for serotonin receptor modulators provides a clear path for investigation in the fields of neuroscience and gastroenterology.[3] Furthermore, compelling evidence from closely related analogs strongly suggests a potential for multi-targeted anticancer activity.[1][6]
The successful development of this compound as a therapeutic agent will depend on a systematic and rigorous biological evaluation. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a high-yield, scalable synthetic route and thoroughly characterizing the compound.
-
Broad-Spectrum Biological Screening: Testing the compound against a wide range of cancer cell lines and a comprehensive panel of receptors and enzymes.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying any observed biological activity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
-
MySkinRecipes. 3-Pyridin-3-ylmethyl-1H-indole. [Link]
- Siddiqui, Z., et al. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research.
- Siddiqui, Z., et al. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models.
- Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
- PubMed. (2020). Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors.
- PubMed. (2018). Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)
- BenchChem. (2025).
- PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.
- ResearchGate. (2020). Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1, Nur77) Ligands as Inhibitors of Endometriosis.
- MDPI. (2024).
- PubMed Central. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.
- MDPI. (2023).
- MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- PubMed. (2020). Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1, Nur77) Ligands as Inhibitors of Endometriosis.
- PubMed. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
- PubMed Central. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.
- PubMed. (2025). Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments.
- ResearchGate. (2020). Indole/isatin‐containing hybrids as potential antibacterial agents.
- ResearchGate. (2023).
- PubMed Central. (2010). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice.
- MDPI. (2023).
- MDPI. (2023).
- PubMed Central. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities.
- PubMed. (2020). Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus.
- MDPI. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches.
- MDPI. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.
- Encyclopedia.pub. (2023).
- PubMed. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
- Dr.Oracle. (2025). What is the protocol for a serotonin release assay?.
- PubMed Central. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
- ResearchGate. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
- Longdom Publishing. (2022). 3-[3-(Piperidin-1-yl)propyl]indoles as Highly Selective h5-HT 1D Receptor Agonists.
- Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐c]pyridin.
- Sharda University. (2023). Exploring the Therapeutic Potential of Selective Modulation of Serotonin Receptor Subtypes in Neurological and Metabolic Disorder.
- Labome. (2023). Receptor-Ligand Binding Assays.
- PubMed Central. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
- ACNP. Serotonin Receptor Subtypes and Ligands.
- Scilit. (2007). Synthesis of 3-methyl-N-substituted-1H-indole.
- PubMed Central. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey.
- ResearchGate. (2015).
Sources
- 1. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
Unlocking the Therapeutic Potential of 3-(pyridin-3-ylmethyl)-1H-indole: A Technical Guide to Putative Pharmacological Targets
Abstract
The hybrid molecular scaffold of 3-(pyridin-3-ylmethyl)-1H-indole presents a compelling starting point for drug discovery, merging the pharmacophoric features of two "privileged" heterocyclic systems: indole and pyridine. This technical guide provides an in-depth exploration of the potential pharmacological targets for this compound, tailored for researchers, scientists, and drug development professionals. By synthesizing data from analogous structures and outlining robust experimental workflows, this document serves as a comprehensive resource for elucidating the mechanism of action and therapeutic applications of this promising molecule. We will delve into two primary, high-probability target classes—Serotonin (5-HT) Receptors and Cytochrome P450 17A1 (CYP17A1)—providing the scientific rationale, detailed signaling pathways, and actionable experimental protocols for target validation. Furthermore, we will explore unbiased, systematic approaches for novel target identification to fully map the pharmacological landscape of this compound.
Introduction: The Rationale for Investigating this compound
The strategic combination of indole and pyridine rings has given rise to a multitude of clinically significant drugs with diverse mechanisms of action. The indole nucleus is a cornerstone of neuroactive compounds, such as the neurotransmitter serotonin, and is found in drugs targeting kinases, tubulin, and various receptors.[1][2][3] The pyridine ring is equally prevalent in pharmaceuticals, contributing to a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
The compound this compound represents a fundamental fusion of these two key pharmacophores. Its structural simplicity provides a versatile platform for chemical modification, while published literature on more complex indole-pyridine hybrids strongly suggests a high potential for interaction with well-defined biological targets. Notably, this scaffold has been identified as a key intermediate in the synthesis of potent modulators of serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes, indicating its potential utility in treating neurological and gastrointestinal disorders.[6] Moreover, recent studies on pyridine-indole hybrids have demonstrated potent inhibitory activity against CYP17A1, a critical enzyme in androgen biosynthesis, highlighting a potential role in oncology, specifically in the treatment of prostate cancer.[7][8]
This guide will systematically explore these potential targets, providing the necessary theoretical framework and practical methodologies to empower researchers to validate these hypotheses and uncover the full therapeutic promise of this compound.
Potential Target Class I: Serotonin (5-HT) Receptors
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate the effects of the neurotransmitter serotonin.[9] They are implicated in a vast range of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal motility, making them prominent drug targets. The structural resemblance of the indole core of this compound to serotonin itself provides a strong rationale for investigating its interaction with 5-HT receptors.
Scientific Rationale and Key Subtypes: 5-HT3 and 5-HT4 Receptors
Literature explicitly points to this compound as a precursor for synthesizing 5-HT3 and 5-HT4 receptor modulators.[6]
-
5-HT3 Receptor: This receptor is a ligand-gated ion channel, and its activation leads to rapid neuronal depolarization. Antagonists of the 5-HT3 receptor, such as ondansetron, are widely used as antiemetics. The indole nucleus is a common feature in many 5-HT3 receptor antagonists.
-
5-HT4 Receptor: This is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). 5-HT4 receptor agonists have shown pro-cognitive and pro-motility effects, making them potential treatments for Alzheimer's disease and irritable bowel syndrome.
Signaling Pathways
Understanding the downstream signaling of these receptors is crucial for designing functional assays.
The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin (or an agonist), the channel opens, allowing the influx of Na+ and Ca2+ ions, which leads to membrane depolarization and the initiation of an excitatory neuronal signal.
Caption: 5-HT3 receptor signaling cascade.
The 5-HT4 receptor signals through the Gs alpha subunit of its associated G-protein, activating the adenylyl cyclase/cAMP pathway.
Caption: 5-HT4 receptor Gs-coupled signaling pathway.
Quantitative Data for Analogous Compounds
| Compound Class | Target Receptor | Reported Affinity (Ki) | Reference |
| Annelated Indole Derivatives | 5-HT3 | 0.19 nM | |
| Tetrahydropyrrolo[2,3-f]indole Derivatives | 5-HT2C / 5-HT2B | pKi 8.0 (5-HT2C) | |
| Indolylalkylamines | Serotonin Transporter (SERT) | High Inhibition at 0.1 µM |
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors
This protocol provides a framework for determining the binding affinity of this compound to a specific 5-HT receptor subtype.
Objective: To determine the inhibitory constant (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293-h5HT3A).
-
Radioligand: A tritiated ([³H]) antagonist with high affinity and specificity for the receptor (e.g., [³H]-Granisetron for 5-HT3).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Test Compound Displacement: Receptor membranes + radioligand + serial dilutions of this compound.
-
-
Incubation: Add the components to the wells. Typically, add buffer, test compound/control, membranes, and finally initiate the binding reaction by adding the radioligand. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Target Class II: Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the production of androgens and cortisol.[1] It possesses dual functionality: 17α-hydroxylase and 17,20-lyase activities. Inhibition of CYP17A1 is a clinically validated strategy for treating castration-resistant prostate cancer.[9] Several non-steroidal inhibitors feature heterocyclic scaffolds, and recent studies have highlighted pyridine-indole hybrids as particularly potent CYP17A1 inhibitors.[7][8]
Scientific Rationale
The rationale for investigating this compound as a CYP17A1 inhibitor is based on the demonstrated efficacy of structurally related compounds. A 2025 study reported the synthesis of pyridine-indole hybrids that potently inhibited CYP17A1 enzymatic activity, with one analog exhibiting an IC50 of just 4 nM.[7] These inhibitors are thought to coordinate with the heme iron in the enzyme's active site, a role for which the pyridine nitrogen of this compound is well-suited.
Steroidogenesis Pathway and the Role of CYP17A1
CYP17A1 is a critical branch-point enzyme in the conversion of cholesterol to sex hormones and glucocorticoids. Its inhibition blocks the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione.
Caption: The central role of CYP17A1 in the steroidogenesis pathway.
Quantitative Data for Analogous Compounds
The potent activity of recently developed pyridine-indole hybrids against CYP17A1 highlights the promise of this chemical class.
| Compound ID (from source) | Target Enzyme | Reported IC50 | Reference |
| Compound 11 | CYP17A1 | 4 nM | [7] |
| Compound 14 | CYP17A1 (lyase activity) | 26 nM |
Experimental Protocol: CYP17A1 Enzymatic Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on the hydroxylase or lyase activity of CYP17A1.
Objective: To determine the IC50 value of the test compound against CYP17A1 activity using a label-free LC/MS method.
Materials:
-
Enzyme Source: Human recombinant CYP17A1 expressed in microsomes.
-
Substrate: Progesterone (for hydroxylase activity) or 17α-hydroxyprogesterone (for lyase activity).
-
Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).
-
Test Compound: this compound, prepared in serial dilutions.
-
Reaction Buffer: Potassium phosphate buffer, pH 7.4.
-
Stop Solution: Acetonitrile.
-
Instrumentation: LC/MS system for quantifying substrate and product.
Procedure:
-
Reaction Preparation: In a 96-well plate, combine the enzyme, substrate, and test compound dilutions in the reaction buffer. Allow the plate to equilibrate at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the cofactor solution to each well.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
LC/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a suitable LC/MS method to separate and quantify the remaining substrate and the formed product (e.g., 17α-hydroxyprogesterone for the hydroxylase assay or androstenedione for the lyase assay).
-
Data Analysis:
-
Determine the rate of product formation in the presence of different concentrations of the test compound.
-
Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Unbiased Target Identification Strategies
To explore the full pharmacological profile of this compound beyond the hypothesized targets, unbiased screening methods are indispensable. These approaches can identify novel and unexpected protein interactions.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that physically interact with a small molecule.[7] The compound is immobilized on a solid support (the "bait") and used to "pull down" interacting proteins from a cell lysate.
Caption: General workflow for Affinity Purification-Mass Spectrometry.
Experimental Protocol: AP-MS
-
Bait Preparation: Synthesize a derivative of this compound with a linker suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads).
-
Cell Culture and Lysis: Grow a relevant cell line to high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. Also, incubate lysate with control beads (without the compound) to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the compound.
-
Elution: Elute the bound proteins from the beads, often using a denaturing buffer.
-
Sample Preparation for MS: Run the eluate on an SDS-PAGE gel for a short distance to concentrate the sample, excise the protein band, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Use database search algorithms to identify the proteins from the peptide fragmentation data. Compare the proteins identified from the compound-bead pulldown with the control-bead pulldown to identify specific interactors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique that assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[5] Ligand binding typically stabilizes a protein, increasing its melting temperature.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[2]
-
Lysis: Lyse the cells using a method that does not solubilize aggregated proteins, such as freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of a specific target protein using an appropriate method, such as Western blotting or mass spectrometry-based proteomics (Thermal Proteome Profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The this compound scaffold represents a molecule of significant interest for pharmacological investigation. Strong evidence from analogous compounds points towards Serotonin Receptors (specifically 5-HT3 and 5-HT4) and the steroidogenic enzyme CYP17A1 as high-priority potential targets. The experimental protocols detailed in this guide provide a clear and actionable path for researchers to validate these interactions and quantify the compound's potency.
Future work should focus on executing these validation assays to generate concrete binding and inhibition data for this compound. Should these initial hypotheses be confirmed, subsequent studies should involve functional cellular assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Furthermore, the application of unbiased techniques like AP-MS and CETSA is highly recommended to uncover novel targets, which could open up entirely new therapeutic avenues. A systematic structure-activity relationship (SAR) study, using the protocols outlined herein, will be crucial for optimizing the potency and selectivity of this promising scaffold, ultimately paving the way for the development of novel therapeutics.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024). PubMed. Retrieved January 22, 2026, from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. 5-HT4 and 5-HT7... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Retrieved January 22, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 22, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
3-Pyridin-3-ylmethyl-1H-indole. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]
-
Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1. (2016). PMC. Retrieved January 22, 2026, from [Link]
-
Steroidogenic Cytochrome P450 17A1 Structure and Function. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Pyridine indole hybrids as novel potent CYP17A1 inhibitors. (2025). PubMed. Retrieved January 22, 2026, from [Link]
-
Biomedical Importance of Indoles. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
(A) Schematic illustration of the signal transduction pathways mediated... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Development of Label-Free, Enzymatic CYP17A1 Assays Using the Agilent 6150 Single Quadrupole LC/MS System. (n.d.). Ingenieria Analitica Sl. Retrieved January 22, 2026, from [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Schematic diagram of steroid synthesis pathway within the adrenal... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]
-
Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 22, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 22, 2026, from [Link]
-
Schematic diagram showing the major 5-HT receptors signalling pathways.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
CYP17A1 inhibitor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Pyridine indole hybrids as novel potent CYP17A1 inhibitors. (2025). BORIS Portal. Retrieved January 22, 2026, from [Link]
-
5-HT3 receptor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Excitatory Neural Signalling Through 5-HTR 4 and Serotonin | Pathway. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Pyridine indole hybrids as novel potent CYP17A1 inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyridine indole hybrids as novel potent CYP17A1 inhibitors. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Simplified pathway of steroid hormone biosynthesis and the role of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The critical role of CYP17A1 in the biosynthesis pathway of steroid... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Pyridin-3-ylmethyl-1H-indole [myskinrecipes.com]
- 6. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study [mdpi.com]
- 9. 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylic acid [chemicalbook.com]
A Technical Guide to the Mechanisms of Action of 3-Substituted Indoles
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, representing a privileged structure found in numerous natural products and synthetic compounds with profound biological activity. Substitution at the C-3 position, in particular, has yielded a rich diversity of molecules with therapeutic potential across oncology, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the core mechanisms through which 3-substituted indoles exert their pharmacological effects. We will dissect key molecular interactions, from the disruption of cytoskeletal dynamics and inhibition of critical cell signaling kinases to the modulation of inflammatory pathways and antimicrobial actions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanism-centric understanding of this versatile chemical class.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, consisting of a fused benzene and pyrrole ring, is a fundamental structural motif in a vast number of biologically active molecules.[1][2] It serves as the core of the essential amino acid tryptophan, and by extension, neurotransmitters like serotonin and melatonin. In drug discovery, the indole scaffold's unique electronic properties and its ability to form hydrogen bonds and engage in π-stacking interactions make it an ideal platform for designing molecules that can bind to a wide array of biological targets.[1][2] The C-3 position of the indole ring is particularly reactive and synthetically accessible, making it a focal point for chemical modification to generate diverse libraries of bioactive compounds.[3] This guide will elucidate the primary mechanisms of action that have been identified for this important class of molecules.
Anticancer Mechanisms of Action
3-Substituted indoles have emerged as a powerful class of anticancer agents, largely due to their ability to interfere with fundamental processes of cancer cell proliferation and survival.[4][5] Their mechanisms are multifaceted, primarily revolving around the disruption of the cytoskeleton and the inhibition of pro-survival signaling pathways.
Disruption of Microtubule Dynamics
One of the most well-established anticancer mechanisms for 3-substituted indoles is the inhibition of tubulin polymerization.[6][7][8] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[9] Agents that interfere with microtubule dynamics can arrest cells in the mitotic (M) phase of the cell cycle, ultimately leading to apoptotic cell death.[6][9]
Many 3-substituted indoles, such as certain aroylindoles and indolylglyoxyamides, function as microtubule-destabilizing agents.[7][10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This leads to the disassembly of the mitotic spindle, activation of the spindle assembly checkpoint, and a halt in mitotic progression, which is a potent trigger for apoptosis in rapidly dividing cancer cells.[6]
Mandatory Visualization:
Caption: Mechanism of tubulin polymerization inhibition by 3-substituted indoles.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of a test compound on tubulin polymerization in vitro.
-
Objective: To determine if a 3-substituted indole derivative inhibits the polymerization of tubulin into microtubules.
-
Materials:
-
Tubulin (>99% pure, lyophilized)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (3-substituted indole) dissolved in DMSO
-
Positive control: Colchicine or Nocodazole
-
Negative control: DMSO vehicle
-
96-well black microplates, fluorescence plate reader.
-
-
Methodology:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice.
-
Prepare the reaction mixture: In a microcentrifuge tube on ice, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).
-
Add the fluorescent reporter DAPI to the reaction mixture. DAPI fluorescence increases significantly upon binding to polymerized microtubules.
-
Dispense the reaction mixture into the wells of a pre-chilled 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells. Ensure the final DMSO concentration is ≤1%.
-
Add the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2 mg/mL.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis & Interpretation:
-
Plot fluorescence intensity versus time for each condition.
-
The negative control (DMSO) should show a sigmoidal curve representing the nucleation, elongation, and plateau phases of polymerization.
-
An inhibitory compound will show a dose-dependent decrease in the rate of polymerization and the maximum fluorescence signal compared to the negative control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.
-
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. 3-Substituted indoles, particularly indolin-2-one derivatives, have been extensively developed as potent kinase inhibitors.[11][12]
These inhibitors typically act by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase.[12][13] By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade.
Different substitutions on the indole core confer selectivity towards different kinases:[13]
-
Receptor Tyrosine Kinases (RTKs): Compounds with a 3-[(heteroaryl)methylidenyl]indolin-2-one scaffold show high specificity for VEGF receptors (e.g., Flk-1), inhibiting angiogenesis.[13] Sunitinib, an approved anticancer drug, is a prominent example based on this scaffold.
-
EGF and Her-2 Receptors: Bulky substituents on a 3-(benzylidenyl)indolin-2-one core tend to show selectivity for EGF and Her-2 receptors.[13]
-
Serine/Threonine Kinases: Other derivatives have been developed to target kinases like CDKs, GSK3, and Pim kinases, which are involved in cell cycle control and survival signaling.[14][15]
-
Non-Receptor Tyrosine Kinases: Some 3-substituted indoles have shown inhibitory activity against c-Src kinase, which is involved in cancer cell motility and invasion.[16][17]
Mandatory Visualization:
Caption: ATP-competitive inhibition of protein kinases by 3-substituted indoles.
Data Presentation: Selectivity of 3-Substituted Indolin-2-ones
| Scaffold Class | Target Kinase(s) | Representative IC₅₀ | Reference |
| 3-(pyrrol-2-ylmethylidene)indolin-2-one | PDGF-R, VEGF-R2 | 30 - 100 nM | [13] |
| 3-(substituted benzylidenyl)indolin-2-one | EGF-R, Her-2 | 0.5 - 5 µM | [13] |
| 5-bromo-indolin-2-one derivatives | CDK5/p25, GSK3β | 0.6 - 5 µM | [14] |
| 3-(N-methylanilino)methylindole | c-Src | ~50 µM | [16] |
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key factor in the development of various diseases, including cancer, arthritis, and neurodegenerative disorders. 3-Substituted indoles have demonstrated significant anti-inflammatory properties by targeting the signaling pathways that drive the inflammatory response.[18][19]
The primary mechanism involves the suppression of pro-inflammatory mediators in immune cells like macrophages.[18] Upon stimulation by agents like lipopolysaccharide (LPS), macrophages activate signaling cascades that lead to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Certain 3-substituted-indolin-2-one and 3-amino-alkylated indole derivatives have been shown to inhibit the production of these inflammatory molecules in a concentration-dependent manner.[18][19]
This suppression is achieved by interfering with upstream signaling pathways, most notably:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. 3-substituted indoles can prevent the phosphorylation and degradation of IκB, which keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and transcription of pro-inflammatory genes.[18][19]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial for inducing inflammatory responses. These compounds can inhibit the LPS-induced phosphorylation of MAPK proteins, thus dampening the inflammatory cascade.[18][19][[“]]
-
Akt Pathway: The Akt signaling pathway is also implicated in inflammation, and its inhibition by some indole derivatives contributes to their anti-inflammatory effects.[18]
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Objective: To quantify the inhibition of nitric oxide (NO) production by a 3-substituted indole in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials:
-
RAW 264.7 cells, DMEM medium, Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (3-substituted indole).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard.
-
96-well clear microplates.
-
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to all supernatant samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis & Interpretation:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
The amount of nitrite is a direct indicator of NO production.
-
Determine the percentage of inhibition of NO production by the test compound relative to the LPS-stimulated control. Calculate the IC₅₀ value.
-
Causality Check: It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed decrease in NO is not due to cytotoxicity of the compound.
-
Antimicrobial Mechanisms of Action
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The indole scaffold is found in many natural and synthetic compounds with activity against bacteria and fungi.[21][22] While the mechanisms are diverse and not always fully elucidated, a prominent mode of action for certain 3-substituted indole derivatives involves the disruption of microbial membranes.[23]
For example, indole-3-carboxamido-polyamine conjugates have been shown to possess broad-spectrum antimicrobial activity.[23] These cationic molecules are thought to interact with the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). This interaction leads to membrane perturbation, increased permeability, and ultimately cell death.[23] This membrane disruption may also be the mechanism by which these compounds can act as antibiotic potentiators, restoring the activity of conventional antibiotics against resistant strains.[23]
Other proposed antimicrobial mechanisms for indole derivatives include the inhibition of DNA replication and protein synthesis, though these are often less clearly defined.[24]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 18. mdpi.com [mdpi.com]
- 19. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 23. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of Pyridine-Indole Compounds: A Guide for Drug Discovery Scientists
An In-depth Technical Guide:
Introduction: The Double-Edged Sword of Pyridine-Indole Scaffolds
The fusion of pyridine and indole rings creates a class of heterocyclic compounds with remarkable therapeutic potential. Pyridine, a common nitrogen heterocycle in FDA-approved drugs, offers hydrogen bonding capabilities and metabolic stability, while the indole scaffold is a privileged structure found in key endogenous molecules like serotonin and tryptophan, interacting with a wide array of biological targets.[1][2][3] This combination has led to the development of potent kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative and infectious diseases.[4][5][6]
However, this structural complexity and reactivity can also introduce significant toxicological liabilities.[7] Early and comprehensive toxicity assessment is not merely a regulatory hurdle but a critical component of the drug discovery process. Identifying potential hazards such as cytotoxicity, genotoxicity, or organ-specific toxicity at the preliminary stage saves invaluable time and resources, preventing late-stage failures that can derail promising therapeutic programs.[8][9]
This guide provides a structured, field-proven framework for the preliminary toxicity assessment of novel pyridine-indole compounds. It moves beyond a simple checklist of assays, delving into the scientific rationale behind the experimental choices and offering a tiered, integrated strategy to build a robust safety profile for your lead candidates.
Section 1: The First Filter - In Silico ADME/Tox Profiling
Before committing to resource-intensive wet lab experiments, computational toxicology serves as an essential first-pass filter.[10] These methods use the chemical structure of a compound to predict its potential adverse effects, allowing for the rapid screening of large libraries of analogues.[10][11]
Causality Behind the Choice: The primary goal here is early hazard identification. By comparing a novel pyridine-indole structure to databases of compounds with known toxicological profiles, we can flag potential liabilities. This is grounded in the Quantitative Structure-Activity Relationship (QSAR) principle, which links chemical structures to biological activities (or toxicities).[10]
Key Computational Models:
-
QSAR Models: Predicts toxicity endpoints like mutagenicity, carcinogenicity, and hepatotoxicity based on structural fragments and physicochemical properties.[10]
-
hERG Blockade Prediction: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of fatal cardiac arrhythmias.[12][13] Numerous computational models are available to predict a compound's likelihood of inhibiting this channel.[13][14]
-
Metabolic Lability Prediction: In silico tools can predict sites on the molecule susceptible to metabolism by cytochrome P450 (CYP) enzymes. This is crucial as metabolic activation can sometimes convert a benign compound into a reactive, toxic metabolite.
Data Presentation: Interpreting In Silico Flags
| Predicted Endpoint | Common In Silico Tool | Interpretation of a Positive "Hit" | Next Steps |
| Mutagenicity | DEREK Nexus®, Sarah Nexus® | Structural alerts suggest potential for DNA reactivity. | Prioritize for in vitro genotoxicity testing (e.g., Ames test). |
| hERG Inhibition | Various QSAR models | High probability of blocking the K+ channel. | Prioritize for in vitro hERG patch-clamp assay. |
| Hepatotoxicity | DILIrank, AC_DILI | Compound shares features with known liver toxicants. | Prioritize for in vitro cytotoxicity testing in hepatic cell lines. |
| Metabolic Hotspots | StarDrop®, ADMET Predictor® | Identifies atoms likely to be oxidized by CYPs. | Correlate with hepatotoxicity and genotoxicity data. |
Section 2: Foundational Assessment - In Vitro Cytotoxicity
Cytotoxicity assays are the cornerstone of any toxicity screening cascade, providing a quantitative measure of a compound's ability to cause cell death.[15] These assays determine the concentration at which a compound becomes broadly toxic to cells, establishing a therapeutic window.
Workflow: A Tiered Approach to Cytotoxicity Screening
Caption: Tiered workflow for assessing general cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Scientific Rationale: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridine-indole compounds in appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours. The duration should be relevant to the compound's intended therapeutic action.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Cytolysis
Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (necrosis or late-stage apoptosis). This assay quantifies cytolysis by measuring LDH activity in the supernatant. It serves as an excellent orthogonal method to the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of LDH released relative to a maximum lysis control (cells treated with a lysis buffer).
Section 3: Assessing Genotoxic Potential
Genotoxicity testing is mandatory to identify compounds that can cause genetic damage, a potential precursor to cancer.[16][17] For pyridine-indole compounds, which can intercalate into DNA or be metabolically activated to reactive species, this is a critical safety checkpoint.
Protocol 3: Bacterial Reverse Mutation Assay (Ames Test)
Scientific Rationale: The Ames test uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine.[16] These strains cannot grow on a histidine-deficient medium. The assay detects the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow. The inclusion of a rat liver homogenate (S9 fraction) is crucial, as it provides metabolic enzymes that can convert a pro-mutagen into an active mutagen.[18]
Step-by-Step Methodology:
-
Strain Selection: Use a panel of at least four Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Assay Preparation: Prepare agar plates with minimal glucose medium (lacking histidine).
-
Treatment: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either a buffer (for the non-activated test) or the S9 metabolic activation mix.
-
Plating: Pour the mixture onto the surface of the minimal agar plates and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control.
Decision Tree for Genotoxicity Results
Caption: Interpreting results from the Ames test.
Section 4: Profiling Organ-Specific Toxicity
Drug-induced toxicities are often confined to specific organs, with the liver and heart being the most common sites of concern.[8]
Hepatotoxicity Assessment
Scientific Rationale: The liver is the primary site of drug metabolism. Pyridine and indole moieties can undergo enzymatic modification, sometimes leading to hepatotoxic effects.[19][20] Using a human liver-derived cell line, such as HepG2, provides a more relevant model than non-hepatic cells for assessing potential liver toxicity.
Experimental Approach: The cytotoxicity protocols (MTT, LDH) described in Section 2 should be repeated using a HepG2 cell line. A significant drop in the IC₅₀ value compared to a non-hepatic cell line (e.g., HEK293) is a major red flag for liver-specific toxicity.
Data Presentation: Comparative Cytotoxicity
| Compound ID | IC₅₀ in HEK293 (µM) | IC₅₀ in HepG2 (µM) | Hepatotoxicity Flag |
| PI-001 | 15.2 | 12.8 | Low |
| PI-002 | > 50 | > 50 | None |
| PI-003 | 22.5 | 1.8 | High |
| PI-004 | 8.9 | 6.5 | Low-Moderate |
A >10-fold decrease in IC₅₀ in HepG2 cells is considered a strong indicator of potential hepatotoxicity.
Cardiotoxicity Assessment: The hERG Assay
Scientific Rationale: Inhibition of the hERG potassium ion channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[21][22] This is a major reason for drug withdrawal from the market.[8] Therefore, direct assessment of hERG channel inhibition is a critical safety step.
Protocol 4: Automated Patch-Clamp hERG Assay
Step-by-Step Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that has been engineered to express the hERG (KCNH2) gene.
-
Cell Preparation: Culture and harvest the cells, preparing a single-cell suspension.
-
Automated Patch-Clamp: Load the cells and test compounds onto an automated patch-clamp platform (e.g., QPatch or Patchliner).
-
Seal Formation: The system automatically establishes a high-resistance "giga-seal" between a single cell and the recording electrode.
-
Electrophysiology: A specific voltage protocol is applied to the cell to elicit and measure the hERG current in the absence (baseline) and presence of increasing concentrations of the test compound.
-
Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition is calculated relative to the baseline current. An IC₅₀ value for hERG channel blockade is then determined.
Section 5: Integrated Strategy and Path Forward
The true power of this preliminary assessment lies in integrating the data from all assays to form a holistic view of the compound's safety profile. A compound that is non-cytotoxic and non-mutagenic but shows potent hERG inhibition is just as problematic as a potent mutagen.
The ultimate goal is to select candidates with the best possible safety margin for progression into more complex and costly in vivo studies.[23][24] The data gathered here are essential for designing those studies, including selecting the right animal species, determining the starting dose for single-dose toxicity studies, and identifying which organs to monitor closely for potential toxic effects.[25][26]
This structured, mechanism-aware approach to preliminary toxicity assessment ensures that only the safest and most promising pyridine-indole compounds advance, maximizing the probability of success in the long and arduous journey of drug development.
References
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.[Link]
-
(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.[Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.[Link]
-
Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. PubMed.[Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.[Link]
-
A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. Springer.[Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC.[Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.[Link]
-
In Vitro ADME-Tox Profiling. Creative Biostucture.[Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene.[Link]
-
(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.[Link]
-
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC.[Link]
-
Note for guidance on preclinical pharmacological and toxicological testing of vaccines. European Medicines Agency (EMA).[Link]
-
Safety Data Sheet: Pyridine. Carl ROTH.[Link]
-
Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis.[Link]
-
In Vitro Toxicology Testing. Charles River Laboratories.[Link]
-
Safety Guidelines. ICH.[Link]
-
Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed.[Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications.[Link]
-
ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.[Link]
-
Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. NCBI.[Link]
-
Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.[Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.[Link]
-
Opportunities for use of one species for longer-term toxicology testing during drug development. FDA.[Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
PRECLINICAL TOXICOLOGY. Pacific BioLabs.[Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.[Link]
-
Journal of Medicinal Chemistry. ACS Publications.[Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[Link]
-
hERG channel inhibition & cardiotoxicity. YouTube.[Link]
-
Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed.[Link]
-
Genetic Toxicology Studies. IITRI.[Link]
-
HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf.[Link]
-
NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Toxicology Program.[Link]
-
Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed.[Link]
-
Advancing Computational Toxicology by Interpretable Machine Learning. PMC.[Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Biomedical and Translational Science.[Link]
-
Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. ResearchGate.[Link]
-
FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.[Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf.[Link]
-
In Vitro Toxicity Test Services. Creative Biolabs.[Link]
-
Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program.[Link]
-
Genetic Toxicology Studies. Inotiv.[Link]
-
IMViC INDOLE TEST | Biochemical tests| S.Y.B.Sc Microbiology. YouTube.[Link]
-
KEGG PATHWAY Database. KEGG.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Genetic Toxicology Studies - IITRI [iitri.org]
- 17. inotiv.com [inotiv.com]
- 18. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. m.youtube.com [m.youtube.com]
- 23. syngeneintl.com [syngeneintl.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. altasciences.com [altasciences.com]
- 26. fda.gov [fda.gov]
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 3-Pyridinyl-1H-Indole Derivatives
In the landscape of medicinal chemistry, the indole and pyridine rings stand as "privileged scaffolds"—core structures that are consistently found in a multitude of biologically active compounds and approved drugs.[1][2][3] The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and pharmaceuticals, prized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5]
Similarly, the pyridine ring is the second most common heterocycle in FDA-approved drugs, valued for its hydrogen bonding capabilities, its role as a bioisostere for a phenyl ring, and its presence in a wide range of bioactive molecules with applications as antitumor, antiviral, and antidiabetic agents.[1][6] The strategic fusion of these two powerful pharmacophores into a single molecular entity—the 3-pyridinyl-1H-indole framework—creates a class of compounds with significant therapeutic potential. This guide provides a comprehensive review of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these important derivatives, offering field-proven insights for researchers in drug discovery and development.
Part 1: Synthetic Methodologies for 3-Pyridinyl-1H-Indole Derivatives
The construction of the C3-C bond between the indole and pyridine rings is the central challenge in synthesizing this class of compounds. Various methodologies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly those using palladium, are highly effective for forming C-C bonds with precision and high yields. The direct arylation of the indole C-H bond at the C3 position with a pyridinyl halide is a prominent strategy.
A well-established protocol involves the regioselective direct arylation of N-H indoles with aryl halides.[7] This method is advantageous as it avoids the need for pre-functionalizing the indole ring (e.g., halogenation or boronation), thus shortening the synthetic sequence. The catalytic system often consists of a palladium source like palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.[7]
Caption: Palladium-catalyzed direct C-H arylation workflow.
Sequential Condensation and Cyclization Reactions
Alternative approaches involve building the pyridine ring onto an indole precursor. One such method is the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide. This reaction proceeds via a Thorpe-Ziegler cyclization to form a functionalized pyridine ring attached to the indole C3 position.[8] S-alkylation of the resulting thiolate provides a versatile handle for further derivatization.[8]
Detailed Experimental Protocol: Palladium-Catalyzed Direct Arylation of 1H-Indole
This protocol is adapted from a well-established method for the direct C-H arylation of indoles.[7] It provides a reliable and regioselective route to 3-pyridinyl-1H-indole.
Objective: To synthesize 3-(pyridin-4-yl)-1H-indole via a palladium-catalyzed direct C-H coupling reaction.
Materials:
-
1H-Indole
-
4-Bromopyridine hydrochloride
-
Palladium(II) acetate [Pd(OAc)₂]
-
Bis(diphenylphosphino)methane (dppm)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1H-indole (1.0 mmol), 4-bromopyridine hydrochloride (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppm (0.06 mmol, 6 mol%), and K₂CO₃ (3.0 mmol).
-
Causality: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂. K₂CO₃ acts as the base required for the C-H activation step and to neutralize the HBr byproduct. Dppm is a bidentate phosphine ligand that stabilizes the palladium catalyst.
-
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMA (3 mL) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Causality: High temperature is necessary to overcome the activation energy for both the C-H bond cleavage on the indole and the oxidative addition of the bromopyridine to the palladium center.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Causality: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(pyridin-4-yl)-1H-indole.
-
Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
-
Part 2: Diverse Biological Activities and Therapeutic Potential
The 3-pyridinyl-1H-indole scaffold is a versatile template that has been explored for a wide range of therapeutic applications. The combination of the electron-rich indole and the electron-deficient pyridine ring creates unique electronic and steric properties that facilitate interactions with various biological targets.
Anticancer Activity
Many derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][5] The mechanism often involves the inhibition of key enzymes in cell signaling pathways.
-
Kinase Inhibition: The general indenone-pyridine scaffold is a promising framework for developing kinase inhibitors, which are crucial in cancer therapy.[9] Specific 3-pyridinyl-indole derivatives have been designed as inhibitors of kinases like c-Src and PI3K/mTOR.[1]
-
Tubulin Polymerization Inhibition: Certain complex derivatives, such as pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles containing a trimethoxyphenyl (TMP) moiety, have been shown to be potent inhibitors of tubulin polymerization.[10] These compounds bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Anti-inflammatory and Analgesic Effects
N-pyridinyl-indole-3-(alkyl)carboxamides have been investigated as potential anti-inflammatory agents.[11] The introduction of an alkyl chain between the indole and the amide nitrogen was found to be crucial for activity, inducing moderate to high inhibition in carrageenan-induced rat paw edema assays.[11] Some indole-pyrimidine derivatives have also shown significant effects on pain and inflammation, highlighting their potential for developing treatments for chronic pain.[5]
Antimicrobial and Antiviral Activity
-
Antimycobacterial: Several 3-phenyl-1H-indole derivatives have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7] Time-kill and pharmacodynamic studies have demonstrated that these compounds can have bactericidal effects.[7]
-
Antiviral: Isothiazolo[4,3-b]pyridines, which feature a pyridinyl group at position 3, have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, displaying broad-spectrum antiviral activity against viruses such as SARS-CoV-2.[12]
Other Therapeutic Areas
-
CFTR Potentiators: Tetrahydro-1H-pyrido[4,3-b]indoles, a related class of compounds, have been identified as a novel chemotype of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), offering a potential treatment for cystic fibrosis.[13]
-
Aldosterone Synthase (CYP11B2) Inhibitors: 3-Pyridyl isoindolin-1-one derivatives have been developed as potent and selective inhibitors of aldosterone synthase, which could be a therapeutic option for diseases associated with elevated aldosterone levels.[14]
-
Antidiabetic Agents: The pyridine scaffold is a key component in compounds designed to treat type 2 diabetes, for example, by acting as GPR119 agonists or α-glucosidase inhibitors.[6]
| Derivative Class | Biological Target / Activity | Reported Potency / Effect | Reference |
| Pyridinyl-triazolyldihydroisoxazoles | Tubulin Polymerization Inhibition | Potent anticancer activity in HeLa & MCF-7 cells | [10] |
| 3-Phenyl-1H-indoles | Mycobacterium tuberculosis | Bactericidal activity at concentrations near MIC | [7] |
| N-pyridinyl-indole-3-propanamides | Anti-inflammatory (systemic) | 46-95% inhibition in rat paw edema assay | [11] |
| Isothiazolo[4,3-b]pyridines | PIKfyve / PIP4K2C Kinase Inhibition | IC₅₀ values in the low nM range; antiviral activity | [12] |
| Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR Potentiation | Nanomolar activity in rescuing F508del-CFTR | [13] |
| 3-Pyridyl isoindolin-1-ones | Aldosterone Synthase (CYP11B2) | High in vivo selectivity against CYP11B1 | [14] |
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. SAR studies on 3-pyridinyl-1H-indole derivatives have revealed key structural features that govern their potency and selectivity.
Caption: General overview of SAR exploration for 3-pyridinyl-1H-indole derivatives.
Key SAR Observations:
-
Substituents on the Pyridine Ring: The position and electronic nature of substituents on the pyridine ring are critical. For isothiazolo[4,3-b]pyridine-based PIKfyve inhibitors, the presence of an electron-donating group (like methyl or methoxy) on the 3-pyridinyl ring was beneficial for potency.[12] The position was also paramount, with a 5-methoxy-3-pyridinyl analogue being 200-fold more potent than its 4-methoxy counterpart.[12]
-
Substituents on the Indole Ring: Modifications to the indole core can significantly impact activity. For N-pyridinyl-indole-3-(alkyl)carboxamides with anti-inflammatory activity, 5-fluorination was shown to attenuate or suppress toxic effects observed with the parent compound.[11]
-
The Nature of the Linker: For compounds where the indole and pyridine moieties are separated by a linker, the linker's structure is crucial. In a series of antitussive agents, a tropane linker connecting to a pyridinyl group was found to bind to the nociceptin receptor with high affinity.[15] In another series of tubulin inhibitors, incorporating a dihydroisoxazole ring in the linker between the pyridine and a TMP group was key to optimizing anticancer activity.[10]
-
The Acetylenic Moiety: In the development of PIKfyve inhibitors, an acetylenic moiety at position 3 of the core scaffold was found to be essential for high potency. Replacing it with an aliphatic chain led to a 100-fold reduction in activity.[12]
Conclusion and Future Perspectives
The 3-pyridinyl-1H-indole scaffold is a remarkably fruitful template for the discovery of novel therapeutic agents. The convergence of two medicinally significant heterocycles provides a foundation for developing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Future research in this area will likely focus on several key directions:
-
Target Selectivity: Fine-tuning substitutions on both the indole and pyridine rings to achieve higher selectivity for specific biological targets, thereby minimizing off-target effects and improving safety profiles.
-
Novel Synthetic Routes: Developing more efficient, cost-effective, and environmentally benign synthetic methods, such as catalyst-free multicomponent reactions or flow chemistry approaches.[2]
-
Hybrid Molecules: Designing novel hybrid molecules that incorporate the 3-pyridinyl-1H-indole core with other pharmacophores to create multifunctional drugs capable of addressing complex diseases like cancer or neurodegenerative disorders.[5][16]
The continued exploration of this chemical space, guided by rational drug design and a deep understanding of structure-activity relationships, holds immense promise for the development of the next generation of innovative medicines.
References
- Dotsenko, V. V., Krivokolysko, S. G., Krivokolysko, B. S., & Frolov, K. A. (2018). A New Approach to the Synthesis of Functional Derivatives of 3-(4-Pyridinyl)-1H-indole and 4-(1H-Indol-3-yl)thieno[2,3-b]pyridine. Russian Journal of General Chemistry, 88(4), 682–688.
- BenchChem. (n.d.). Structure-activity relationship (SAR) analysis of 3-hydroxy-2-(pyridin-4-yl)
- (2024). A review on biological importance of pyrimidine contains indole derivatives. World Journal of Advanced Research and Reviews.
-
Gkeka, P. T., & Evangelatos, A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(21), 13426. [Link]
- Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1).
-
Van der Linden, L., Weyen, L., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(11), 4323. [Link]
-
Al-Otaibi, F. A., et al. (2018). Synthesis and biological activities of some indole analogues containing pyridine, pyridopyrimidine and pyranonapthyridine systems. ResearchGate. [Link]
-
Abdel-Aziz, A. A.-M., El-Azab, A. S., & ElTahir, K. E. H. (2010). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 18(16), 5777-5808. [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(18), 10457-10476. [Link]
-
Godard, A., et al. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. European Journal of Medicinal Chemistry, 36(5-6), 467-478. [Link]
-
Tan, X., et al. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, 63(13), 7074-7087. [Link]
- Chandran, E. A., & Jose, J. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182.
-
Kamal, A., et al. (2015). Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 92, 501-513. [Link]
-
Cui, S.-L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4646-4649. [Link]
-
Santos, J. L. D., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals, 14(9), 856. [Link]
-
Johnson, T. A., et al. (2009). Discovery of orally active 3-pyridinyl-tropane as a potent nociceptin receptor agonist for the management of cough. Bioorganic & Medicinal Chemistry Letters, 19(19), 5644-5647. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-pyrazolyl indole derivatives. [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
Csonka, R., et al. (2021). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. International Journal of Molecular Sciences, 22(23), 12727. [Link]
-
Jolit, A., & Gribble, G. W. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6528-6531. [Link]
-
Singh, U. P., & Bhat, H. R. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 11(29), 17799-17820. [Link]
-
Rusin, O., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? International Journal of Molecular Sciences, 23(19), 11846. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of orally active 3-pyridinyl-tropane as a potent nociceptin receptor agonist for the management of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 3-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the construction of the indole nucleus, with a specific focus on the preparation of 3-substituted indoles. The indole motif is a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development.[1][2] This document delves into the mechanistic underpinnings of the reaction, provides step-by-step experimental procedures, and discusses key considerations for successful synthesis.
Introduction to the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for preparing indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][3][4][5] The reaction proceeds via an arylhydrazone intermediate, which then undergoes a characteristic[6][6]-sigmatropic rearrangement to form the indole ring.[3][4][5][7] The synthesis is widely applicable and tolerates a broad range of functional groups on both the arylhydrazine and the carbonyl component, allowing for the preparation of a diverse array of substituted indoles. The choice of the carbonyl precursor is crucial in determining the substitution pattern of the final indole product. Specifically, the use of appropriate ketones allows for the synthesis of 3-substituted indoles, a key structural feature in many biologically active molecules.
Reaction Mechanism and Key Considerations
The currently accepted mechanism for the Fischer indole synthesis was first proposed by Robinson and involves several key steps.[3][5] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
The reaction is initiated by the condensation of an arylhydrazine with a ketone to form a phenylhydrazone.[7] This is followed by tautomerization to the more reactive enehydrazine intermediate.[3][4][5][7] The crucial step of the synthesis is the acid-catalyzed[6][6]-sigmatropic rearrangement of the enehydrazine to form a di-imine intermediate.[3][4][5][7] Subsequent cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[3][4][5][7] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[3][4][5]
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Step-by-Step Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (10.81 g, 0.1 mol) in glacial acetic acid (50 mL). To this solution, add methyl ethyl ketone (7.21 g, 0.1 mol) dropwise at room temperature. After the addition is complete, heat the mixture at 80 °C for 1 hour to ensure the complete formation of the phenylhydrazone. The reaction can be monitored by thin-layer chromatography (TLC).
-
Indolization: To the reaction mixture containing the in situ formed phenylhydrazone, carefully add anhydrous zinc chloride (13.63 g, 0.1 mol) in portions. The addition may be exothermic. Once the catalyst is added, heat the mixture to reflux (approximately 118 °C) and maintain reflux for 3-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (200 mL). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The final product, 2,3-dimethylindole, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Further Considerations
-
Low Yields: If the yield is low, consider optimizing the reaction temperature, reaction time, or the choice of acid catalyst. For some substrates, a stronger acid like polyphosphoric acid (PPA) may be required.
-
Side Reactions: The formation of side products can occur, especially with unsymmetrical ketones. Careful purification is often necessary to isolate the desired isomer.
-
Modern Variations: For sensitive substrates or to improve yields, modern variations of the Fischer indole synthesis can be employed. These include palladium-catalyzed cross-coupling reactions to form the hydrazone intermediate, which can then undergo cyclization. [4][8]Microwave-assisted protocols have also been developed to shorten reaction times. [9][10]
References
-
The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Benchchem. 1
-
Fischer Indole Synthesis. Alfa Chemistry. 7
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
-
Robinson, B. (1982). The Fischer indole synthesis. Chemical Reviews, 82(3), 225-259.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Fischer indole synthesis. Wikipedia.
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC advances, 7(83), 52852-52887.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
-
A three-component Fischer indole synthesis | Request PDF. ResearchGate.
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210.
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
-
Sharma, U., Kumar, V., & Singh, B. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(15), 2847-2864.
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis.
-
(PDF) One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Scientist's Guide to One-Pot Synthesis of 1,2,3-Trisubstituted Indoles
Foreword: The Strategic Imperative for 1,2,3-Trisubstituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, the 1,2,3-trisubstituted indole scaffold presents a particularly valuable motif. The strategic placement of substituents at these three key positions allows for the precise modulation of steric and electronic properties, enabling chemists to fine-tune biological activity and pharmacokinetic profiles. Consequently, these structures are pivotal in the discovery of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1]
Traditional multi-step syntheses of these complex scaffolds are often plagued by issues of low overall yield, laborious purification processes, and significant solvent waste. One-pot syntheses, particularly those involving multi-component reactions (MCRs), offer an elegant and efficient alternative. By combining several reaction steps into a single, seamless operation, these methods enhance atom economy, reduce reaction times, and simplify access to molecular diversity.[2] This guide provides an in-depth exploration of field-proven, one-pot methodologies for constructing 1,2,3-trisubstituted indoles, designed for researchers and professionals in drug development.
Strategy 1: The Three-Component Fischer Indolisation-N-Alkylation Sequence
The Fischer indole synthesis is a robust and historic method for creating the indole core from an arylhydrazine and a carbonyl compound.[3] Its true power in modern synthesis is unlocked when it is integrated into a multi-component, one-pot sequence. By coupling the initial indolisation with a subsequent in-situ N-alkylation, we can rapidly generate 1,2,3-trisubstituted indoles from three readily available starting materials.[4][5]
Mechanistic Rationale & Workflow
The causality behind this one-pot strategy lies in the sequential generation of reactive intermediates within the same reaction vessel. The first phase involves the acid-catalyzed condensation of an arylhydrazine and a ketone to form a hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the 2,3-disubstituted indole.[3] Crucially, the newly formed indole is nucleophilic at the N1 position. The introduction of a suitable base and an alkylating agent in the second phase of the one-pot procedure directly captures this nucleophile, installing the third substituent without isolating the intermediate. This approach is exceptionally rapid, often completing in under 30 minutes with microwave assistance.[4][5]
Caption: Workflow for the three-component Fischer indolisation/N-alkylation.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a rapid, high-yielding procedure.[4][5] The use of microwave irradiation dramatically accelerates the Fischer indolisation step.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the arylhydrazine hydrochloride (1.0 mmol), the ketone (1.1 mmol), and p-toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Fischer Indolisation: Add ethanol (2.0 mL) to the vial. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
In-Situ N-Alkylation: After cooling the vessel to room temperature, add potassium carbonate (K₂CO₃) (3.0 mmol) followed by the alkyl halide (1.5 mmol).
-
Scientist's Note: K₂CO₃ is a mild inorganic base sufficient to deprotonate the indole nitrogen, forming the nucleophilic indolide anion. An excess is used to ensure complete deprotonation and to neutralize the p-TSA catalyst.
-
-
Final Reaction: Reseal the vial and irradiate in the microwave reactor at 80°C for an additional 10-15 minutes.
-
Work-up and Purification: Upon completion, cool the reaction mixture. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1,2,3-trisubstituted indole.
Data Summary: Scope and Efficiency
| Component 1: Aryl Hydrazine | Component 2: Ketone | Component 3: Alkyl Halide | Typical Yield | Reference |
| Phenylhydrazine | Propiophenone | Benzyl bromide | 85-95% | [4][5] |
| 4-Methoxyphenylhydrazine | Cyclohexanone | Ethyl iodide | 80-90% | [4][5] |
| 4-Chlorophenylhydrazine | 2-Butanone | Propargyl bromide | 75-88% | [4][5] |
| Naphthylhydrazine | Acetophenone | Allyl bromide | 82-93% | [4][5] |
Strategy 2: Palladium-Catalyzed Domino Synthesis of Indole-3-Acetic Acids
Palladium catalysis has revolutionized C-N and C-C bond formation, enabling the construction of complex heterocyclic systems under mild conditions.[8] A powerful one-pot strategy for synthesizing 1,2-disubstituted indole-3-acetic acid derivatives involves a palladium-catalyzed cascade of a Tsuji-Trost reaction followed by an intramolecular Heck coupling.[9] This method is particularly valuable for creating scaffolds relevant to pharmaceuticals like the migraine drug Almotriptan.[9]
Mechanistic Rationale & Catalytic Cycle
This domino reaction is a testament to the versatility of a single palladium catalyst. The sequence begins with the N-allylation of an N-tosylated o-bromoaniline via a Tsuji-Trost reaction. The resulting intermediate is perfectly poised for a subsequent intramolecular Heck reaction, where the palladium catalyst facilitates the formation of a new C-C bond to construct the five-membered pyrrole ring. A final isomerization step yields the aromatic indole core. The choice of ligand (P(o-tol)₃) and base (DIPEA) is critical for balancing the reactivity of the different steps in the cascade.[9]
Caption: Simplified Catalytic Cycle for Cascade Tsuji-Trost/Heck Reaction.
Experimental Protocol: One-Pot Cascade Reaction
This protocol is based on the synthesis of substituted indole-3-acetic acid derivatives.[9]
-
Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (15 mol%), the N-Ts-o-bromoaniline (1.0 mmol), and the 4-acetoxy-2-butenonic acid derivative (1.2 mmol).
-
Reaction Initiation: Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe, followed by N,N-diisopropylethylamine (DIPEA) (3.0 mmol).
-
Scientist's Note: DMA is a high-boiling polar aprotic solvent suitable for palladium catalysis. DIPEA acts as a non-nucleophilic organic base, crucial for both the Tsuji-Trost and Heck steps without competing with the primary nucleophile.[9] The phosphine ligand, P(o-tol)₃, stabilizes the palladium catalyst and modulates its electronic properties to facilitate the desired reactivity.
-
-
Heating and Monitoring: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into saturated aqueous NH₄Cl solution (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target indole derivative.
Data Summary: Scope and Efficiency
| N-Ts-o-bromoaniline Substituent | 4-acetoxy-2-butenoate Derivative | Typical Yield | Reference |
| H | Ethyl ester | 85% | [9] |
| 5-F | Methyl ester | 81% | [9] |
| 5-Cl | tert-Butyl ester | 76% | [9] |
| 4-MeO | N,N-dimethyl amide | 68% | [9] |
Strategy 3: Four-Component Synthesis via Alkynylation-Cyclization-Iodination-Alkylation
For maximum diversity from a single pot, multi-component reactions that install a handle for further functionalization are exceptionally powerful. This four-component strategy builds a 1,3-disubstituted indole core bearing an iodine atom at the 3-position, which serves as a versatile coupling point for subsequent reactions like Suzuki or Sonogashira cross-couplings.[10]
Mechanistic Rationale & Workflow
This elegant sequence involves four distinct chemical transformations in one pot without a transition-metal catalyst for the key cyclization step.[10] It begins with a copper-free Sonogashira-type coupling of an o-haloaniline with a terminal alkyne. The resulting o-alkynylaniline is then induced to cyclize under basic conditions to form the indole ring. The key step for diversification is the subsequent trapping of the intermediate indolide anion. First, an electrophilic iodinating agent (N-iodosuccinimide, NIS) is added to install an iodine at the C3 position. Immediately following, an alkylating agent is added to functionalize the N1 position, completing the synthesis of the 1,2,3-trisubstituted indole.
Caption: Workflow for the four-component synthesis of 3-iodoindoles.
Experimental Protocol: Consecutive Four-Component Reaction
This protocol is adapted from a diversity-oriented synthesis of 3-iodoindoles.[10]
-
Alkynylation/Cyclization: In a sealed tube, dissolve the o-haloaniline (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMSO (3 mL). Add potassium tert-butoxide (t-BuOK) (2.5 mmol) in one portion. Seal the tube and heat the mixture at 80°C for 2 hours.
-
Scientist's Note: t-BuOK serves a dual purpose: it facilitates the initial copper-free alkynylation and then promotes the subsequent 5-endo-dig cyclization to form the indole ring.
-
-
Iodination: Cool the reaction mixture to room temperature. Add a solution of N-iodosuccinimide (NIS) (1.2 mmol) in DMSO (1 mL) dropwise. Stir the mixture for 30 minutes at room temperature.
-
Scientist's Note: NIS is an effective and easy-to-handle electrophilic iodine source for the C3-iodination of the electron-rich indole intermediate.
-
-
Alkylation: Add the alkyl halide (1.5 mmol) to the mixture and stir at room temperature for an additional 2-4 hours, or until TLC indicates consumption of the 3-iodoindole intermediate.
-
Work-up and Purification: Pour the reaction mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench any remaining NIS), then with brine. Dry over anhydrous MgSO₄ and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired 1,2,3-trisubstituted 3-iodoindole.
Data Summary: Scope and Efficiency
| Component 1: o-Haloaniline | Component 2: Alkyne | Component 4: Alkyl Halide | Typical Yield | Reference |
| 2-Iodoaniline | Phenylacetylene | Methyl iodide | 69% | [10] |
| 2-Bromo-4-fluoroaniline | 1-Hexyne | Benzyl bromide | 55% | [10] |
| 2-Chloroaniline | Trimethylsilylacetylene | Allyl bromide | 48% (after desilylation) | [10] |
| 2-Iodo-5-methylaniline | Cyclopropylacetylene | Ethyl bromoacetate | 61% | [10] |
Conclusion
The one-pot synthesis of 1,2,3-trisubstituted indoles represents a significant advancement in synthetic efficiency and molecular diversity generation. The methodologies presented here—the three-component Fischer Indolisation/N-Alkylation, the Palladium-Catalyzed Domino Synthesis, and the four-component Alkynylation-Cyclization-Iodination-Alkylation—provide researchers with a versatile toolkit to access this privileged scaffold. The choice of method will depend on the desired substitution pattern, functional group tolerance, and the availability of starting materials. By understanding the causality behind each transformation and carefully controlling the reaction conditions, scientists can rapidly and effectively construct complex indole libraries for applications in drug discovery and materials science.
References
-
Synthesis of indoles . Organic Chemistry Portal. [Link]
-
Gaglione, M. M., et al. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents . RSC Medicinal Chemistry. [Link]
-
Dembinska, S., et al. (2018). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams . Molecules. [Link]
-
Synthesis of 1,2,3-trisubstituted indoles from α-diketones and N-substituted anilines . ResearchGate. [Link]
-
Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling . The Journal of Organic Chemistry. [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis . ResearchGate. [Link]
-
Perry, A., et al. (2015). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . Organic & Biomolecular Chemistry. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods . SpringerLink. [Link]
-
Otomaru, Y., et al. (2013). One-Pot Construction of 3,3′-Bisindolylmethanes through Bartoli Indole Synthesis . Organic Letters. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles . ACS Omega. [Link]
-
Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor . ResearchGate. [Link]
-
Perry, A., et al. (2015). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . Organic & Biomolecular Chemistry. [Link]
-
Bakunov, S. A., et al. (2020). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy . Molecules. [Link]
-
Bartoli indole synthesis . Wikipedia. [Link]
-
Li, Y., et al. (2023). One-Pot Synthesis of 1,2,3-Triarylindoles through Cascade Reactions Using Calcium Carbide, Iodoarenes, and Aromatic Amines . Organic Letters. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds . IntechOpen. [Link]
-
Baklanov, M. A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles . ACS Omega. [Link]
-
Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation . ResearchGate. [Link]
-
Fischer Indole Synthesis . Organic Chemistry Portal. [Link]
-
Bartoli Indole Synthesis . ResearchGate. [Link]
-
Sridharan, V., et al. (2011). Indoles in Multicomponent Processes (MCPs) . Chemical Reviews. [Link]
-
Bartoli indole synthesis . Grokipedia. [Link]
-
Synthesis of 1,2-Disubstituted-3-thioindoles by the Madelung Reaction . ResearchGate. [Link]
-
Hemetsberger Indole Synthesis . ResearchGate. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles . National Institutes of Health. [Link]
-
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles . MDPI. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis . Nature Protocols. [Link]
-
Gevorgyan, A., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence . Beilstein Journal of Organic Chemistry. [Link]
-
Henderson, J. L., et al. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions . National Institutes of Health. [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach . National Institutes of Health. [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach . National Institutes of Health. [Link]
-
Nenitzescu Indole Synthesis . [No Source Provided]. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling [organic-chemistry.org]
- 10. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
Application Notes & Protocols: 3-(pyridin-3-ylmethyl)-1H-indole as a Privileged Scaffold for Kinase Inhibitor Design
Abstract: The 3-(pyridin-3-ylmethyl)-1H-indole core is a quintessential example of a "privileged scaffold" in modern drug discovery. Its unique three-dimensional structure, featuring a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (pyridine nitrogen), and a tunable aromatic system, makes it an ideal framework for interacting with the ATP-binding site of protein kinases. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compound libraries based on this scaffold, intended for researchers in medicinal chemistry and drug development. We present detailed, field-tested protocols for the synthesis of the core structure, followed by robust methodologies for in vitro kinase screening and cellular activity assessment.
Part 1: The Significance of the Indole-Pyridine Scaffold
The indole ring is a common motif in numerous natural products and FDA-approved drugs, prized for its ability to form key interactions with biological targets.[1][2] When linked to a pyridine ring via a methylene bridge at the 3-position, the resulting scaffold gains a critical hinge-binding element. The pyridine nitrogen can form a canonical hydrogen bond with the backbone amide of the kinase hinge region, a conserved interaction that anchors many potent kinase inhibitors. The indole portion typically occupies the hydrophobic pocket of the ATP-binding site, allowing for extensive structure-activity relationship (SAR) exploration through substitution on the indole ring system.[3][4] This scaffold has been successfully employed in the development of inhibitors for various kinase families, including Pim kinases, FLT3, and others crucial to cancer cell signaling.[5][6][7]
Part 2: Chemical Synthesis and Library Generation
A successful drug discovery campaign begins with efficient and versatile chemistry. The following protocols detail the synthesis of the core scaffold and strategies for creating a diverse chemical library for screening.
Protocol 2.1: Synthesis of the Core Scaffold (this compound)
This protocol outlines a reliable two-step synthesis starting from indole and pyridine-3-carboxaldehyde.
Causality: The chosen method, a reductive amination followed by protection/deprotection or direct use, is a classic and high-yielding approach. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent, minimizing over-reduction and simplifying purification compared to harsher reagents like NaBH₄.[8]
Workflow Diagram: Scaffold Synthesis
Caption: Synthetic route for the core scaffold.
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
To a solution of indole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add pyridine-3-carboxaldehyde (1.1 equiv).
-
Add acetic acid (0.1 equiv) to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting materials.
-
-
Reductive Amination:
-
To the reaction mixture containing the transient imine, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Protocol 2.2: Generating a Chemical Library via Parallel Synthesis
To explore the structure-activity relationship (SAR), the core scaffold must be derivatized. Common derivatization points are the indole N1 position and the 5-position of the indole ring.
Strategy:
-
N1-Alkylation/Arylation: The indole nitrogen can be deprotonated with a base like sodium hydride (NaH) and reacted with a variety of alkyl or benzyl halides.
-
C5-Functionalization: Starting with a 5-substituted indole (e.g., 5-bromo-indole) allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic and heteroaromatic groups.
Part 3: Biological Evaluation Protocols
Once a library of compounds is synthesized, a systematic biological evaluation is required to identify potent and selective inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against a target kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle of the Assay: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is determined by converting it to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is inversely proportional to kinase inhibition.
Workflow Diagram: Kinase IC50 Determination
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate using DMSO. This will be your compound plate.
-
-
Assay Plate Setup (384-well plate):
-
Prepare a kinase reaction buffer as recommended by the enzyme supplier.[9]
-
Add the kinase, peptide substrate, and ATP to the reaction buffer to create a master mix. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
Dispense the master mix into the wells of a 384-well assay plate.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plate to the assay plate using an acoustic liquid handler or pin tool. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known potent inhibitor as a positive control.
-
-
Kinase Reaction:
-
Signal Generation:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Sample Kinase Inhibition Data
| Compound ID | Modification | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| Scaffold-01 | (Core) | 850 | >10,000 | >11.8 |
| Scaffold-02 | N1-methyl | 450 | >10,000 | >22.2 |
| Scaffold-03 | 5-bromo | 920 | >10,000 | >10.9 |
| Scaffold-04 | 5-(phenyl) | 75 | 8,500 | 113.3 |
Protocol 3.2: Cellular Viability Assay (MTT Assay)
An in vitro IC₅₀ is not sufficient; a compound must demonstrate activity in a cellular context. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]
Principle of the Assay: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (chosen based on the target kinase's relevance, e.g., a line known to be dependent on the kinase) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Logical Diagram: Hit-to-Lead Progression
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from Indole Derivatives
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition
The indole nucleus is a versatile and privileged scaffold in medicinal chemistry, prominently featured in numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of therapeutic agents.[1][2] In the realm of oncology, indole derivatives have emerged as a particularly successful class of kinase inhibitors.[3][4][5] Protein kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[6][7] The indole scaffold has proven to be an effective framework for developing inhibitors that target a wide range of kinases, including tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CDKs, PIM).[3][4][8] Marketed drugs such as Sunitinib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscore the clinical significance of this chemical class.[5][9][10][11]
This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of kinase inhibitors derived from the indole scaffold. It is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, actionable protocols for key assays.
The Drug Discovery and Development Workflow: A Roadmap to Novel Kinase Inhibitors
The journey from a promising chemical scaffold to a viable drug candidate is a systematic, multi-stage process. The development of indole-based kinase inhibitors follows a well-trodden path that begins with identifying a "hit" and progressively refines it into a "lead" compound with desirable therapeutic properties.[12] This process, often termed hit-to-lead optimization, is an iterative cycle of design, synthesis, and biological evaluation aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[12][13][14]
Representative Synthesis of an Indole-Based Kinase Inhibitor: A Sunitinib Analog
To illustrate the synthetic chemistry involved, a representative protocol for the synthesis of a Sunitinib analog is provided below. Sunitinib's core structure is an indolin-2-one, a common indole derivative in kinase inhibition.[10][11] This multi-step synthesis involves the preparation of a key pyrrole aldehyde intermediate followed by a condensation reaction with an appropriate oxindole.[6][15][16]
Protocol 1: Synthesis of a Sunitinib Analog
Step 1: Synthesis of the Pyrrole Carboxylic Acid Intermediate
-
In a round-bottom flask, combine ethyl acetoacetate and 4-fluoroaniline in a 1:1 molar ratio in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the corresponding enamine.
-
To a solution of the enamine in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide.
-
Slowly add ethyl 2-chloroacetoacetate and heat the mixture to reflux for 8-12 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted pyrrole.
-
Hydrolyze the ester group using aqueous sodium hydroxide solution at reflux.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain the pyrrole carboxylic acid intermediate.
Step 2: Formylation of the Pyrrole Intermediate
-
In a flask cooled in an ice bath, add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide).
-
Slowly add the pyrrole carboxylic acid from Step 1 to the Vilsmeier-Haack reagent.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography to yield the pyrrole aldehyde.
Step 3: Condensation with 5-Fluoro-2-oxindole
-
Dissolve the pyrrole aldehyde from Step 2 and 5-fluoro-2-oxindole in a suitable solvent such as ethanol or methanol.[17]
-
Add a catalytic amount of a base, for example, pyrrolidine.[17]
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final Sunitinib analog.[17]
Structure-Activity Relationship (SAR) of Indole-Based Kinase Inhibitors
The potency and selectivity of indole-based kinase inhibitors are highly dependent on the nature and position of substituents on the indole ring.[4][8] Understanding the Structure-Activity Relationship (SAR) is crucial for guiding the hit-to-lead optimization process.[13][14]
For many tyrosine kinase inhibitors, substitutions at the 3-position of the indole ring are critical for engaging with the hinge region of the kinase's ATP-binding pocket. Modifications at the N1 and C5 positions often influence physicochemical properties such as solubility and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.[18]
In Vitro Assays for Characterization of Indole-Based Kinase Inhibitors
A suite of in vitro assays is essential to characterize the potency, selectivity, and cellular effects of newly synthesized indole derivatives.
Biochemical Kinase Activity Assay
The primary goal is to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50). Luminescence-based assays that measure ATP depletion are widely used due to their high sensitivity and amenability to high-throughput screening.[16][19][20][21]
Protocol 2: Luminescence-Based Kinase Assay for IC50 Determination
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup : In a 384-well white plate, add 5 µL of the kinase reaction mixture containing the kinase, its specific substrate, and reaction buffer.
-
Inhibitor Addition : Add 50 nL of the serially diluted compound or DMSO (as a control) to the wells.
-
Pre-incubation : Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction : Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to its Km for the specific kinase.
-
Kinase Reaction : Incubate the plate at room temperature for 1-2 hours.
-
ATP Detection : Add 10 µL of a luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well.[19][20]
-
Signal Stabilization : Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Kinase Target | Example Indole Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR2 | 15 | 5 |
| PDGFRβ | 25 | 10 |
| CDK2 | 50 | 20 |
| PIM1 | 100 | 8 |
| SRC | 250 | 15 |
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can enter cells and inhibit the target kinase in a physiological context.
Protocol 3: Western Blot for Target Engagement (Phospho-Protein Detection)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase.
-
Cell Culture and Treatment : Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of the indole inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation : Mix the lysates with SDS-PAGE loading buffer and heat at 95°C for 5 minutes to denature the proteins.[4]
-
Gel Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein) to determine the dose-dependent inhibition of substrate phosphorylation.
Cytotoxicity Assay
Cytotoxicity assays measure the effect of the compound on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[3][8][13]
Protocol 4: MTT Assay for Cell Viability
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the indole inhibitor for 24-72 hours. Include a vehicle control.
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][8][13]
-
Solubilization : Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Kinase Selectivity Profiling
To minimize off-target effects and potential toxicity, it is critical to assess the selectivity of a lead compound. This is typically done by screening the inhibitor against a large panel of kinases.[6] The data from such a screen can be used to calculate a selectivity score, providing a quantitative measure of the compound's specificity.
In Vitro Toxicity Assessment
Early assessment of potential toxicity is crucial to de-risk a drug development program.[15][17][20] In vitro toxicology assays can identify liabilities such as hepatotoxicity, cardiotoxicity, and genotoxicity.[15] These assays are performed on cultured cells and provide an initial indication of a compound's safety profile.[15][17][20]
Conclusion
The indole scaffold is a remarkably fruitful starting point for the development of novel kinase inhibitors. A systematic and iterative approach, combining rational design, chemical synthesis, and a comprehensive suite of in vitro assays, is paramount to success. The protocols and strategies outlined in this guide provide a robust framework for advancing indole-based compounds from initial hits to promising preclinical candidates. By understanding the underlying principles and meticulously executing these experimental workflows, researchers can effectively navigate the complexities of kinase inhibitor drug discovery.
References
-
Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
Asati, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]
-
Huggins, D. J., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed Central. [Link]
-
Mahapatra, D. K., et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]
-
TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]
-
van de Wetering, C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Springer Nature. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Huggins, D. J., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed. [Link]
-
Huggins, D. J., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. [Link]
-
Bentham Science Publishers. (2013). Rational Approaches Towards Lead Optimization of Kinase Inhibitors: The Issue of Specificity. Retrieved from [Link]
-
News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 547-554. [Link]
-
Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Retrieved from [Link]
-
MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
PubMed. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
PubMed Central. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Retrieved from [Link]
-
PubMed Central. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from [Link]
-
Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
PubMed Central. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Retrieved from [Link]
-
ResearchGate. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]
-
ACS Publications. (2004). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). Retrieved from [Link]
-
Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
NIH. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]
-
YouTube. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Retrieved from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]
- 3. clyte.tech [clyte.tech]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. spin.atomicobject.com [spin.atomicobject.com]
- 7. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. assayquant.com [assayquant.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. static.igem.wiki [static.igem.wiki]
- 21. Protocol of the Phosphorylated Antibody Detection Method - Creative BioMart [creativebiomart.net]
Application Note: Investigating the Anti-Cancer Potential of 3-(pyridin-3-ylmethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole Scaffolds in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1] In oncology, indole derivatives have emerged as a particularly fruitful area of research, with several compounds progressing into clinical trials and approved as anti-cancer drugs.[2] The versatility of the indole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties to target various hallmarks of cancer.[1][2] This application note focuses on the prospective anti-cancer applications of a specific indole derivative, 3-(pyridin-3-ylmethyl)-1H-indole, and provides a comprehensive guide for its investigation. While direct studies on this compound are nascent, research on structurally related indole compounds provides a strong rationale for its potential efficacy and a clear path for its preclinical evaluation.
Hypothesized Mechanism of Action: Targeting the Orphan Nuclear Receptor Nur77
Recent breakthroughs in the study of indole-based anti-cancer agents have identified the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) as a key molecular target.[3][4] Nur77 is a fascinating protein that can exhibit dual functions, promoting cell survival or inducing apoptosis depending on its subcellular localization. In many cancer cells, Nur77 resides in the nucleus, where it can contribute to proliferation. However, upon certain stimuli, Nur77 translocates from the nucleus to the mitochondria.[5] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, triggering a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to cancer cell death.[5]
Several studies on indole derivatives, particularly those with a pyridine moiety, have demonstrated their ability to bind to Nur77 and induce this critical mitochondrial translocation.[3][4] For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been shown to be potent Nur77 modulators with significant anti-cancer activity in vitro and in vivo.[4] These findings strongly suggest that this compound may act through a similar mechanism, making the Nur77 signaling pathway a primary focus for investigation.
Signaling Pathway Diagram: Nur77-Mediated Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a comprehensive framework for the in vitro and in vivo assessment of this compound's anti-cancer properties.
In Vitro Efficacy Assessment
A crucial first step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
These colorimetric assays are fundamental for assessing the impact of a compound on cell viability by measuring the metabolic activity of living cells. The MTT assay relies on the conversion of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells, while the XTT assay produces a water-soluble formazan product.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: In Vitro Anti-Cancer Evaluation
Sources
- 1. Phosphorylation of Nur77 by the MEK-ERK-RSK cascade induces mitochondrial translocation and apoptosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of HIV-1 Fusion Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating HIV-1 fusion inhibitors. This document offers a detailed exploration of the HIV-1 entry mechanism, followed by step-by-step protocols for key assays designed to assess the efficacy and mechanism of action of potential inhibitory compounds.
Introduction: The Critical Step of HIV-1 Entry and Fusion
Human Immunodeficiency Virus type 1 (HIV-1) infection is initiated by the fusion of the viral envelope with the host cell membrane, a multi-step process mediated by the viral envelope glycoprotein (Env) complex.[1][2][3] This complex is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41.[1] The process begins with the attachment of gp120 to the primary receptor, CD4, on the surface of target cells, such as T-helper cells.[4][5] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[5][6]
Coreceptor binding instigates a series of dramatic conformational rearrangements in gp41, the machinery responsible for membrane fusion.[1][7] gp41 transitions from a non-fusogenic state to a pre-hairpin intermediate, extending to insert its hydrophobic fusion peptide into the target cell membrane.[6][7] Subsequently, gp41 collapses into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and driving the fusion process, which allows the viral core to enter the host cell cytoplasm.[6][7] This intricate and essential process presents a key target for antiretroviral therapy.
Fusion inhibitors are a class of antiretroviral drugs that specifically block this entry step.[5][8] The first and most well-known example is Enfuvirtide (T-20), a synthetic peptide that mimics a region of gp41 and prevents the formation of the six-helix bundle, thereby halting the fusion process.[5][8][9][10] The development and evaluation of new and improved fusion inhibitors are crucial for expanding treatment options and combating drug resistance.
Below is a diagram illustrating the key stages of HIV-1 entry and fusion, highlighting the step targeted by fusion inhibitors.
Caption: Mechanism of HIV-1 entry and fusion, and the action of fusion inhibitors.
Core Methodologies for Evaluating Fusion Inhibitors
A robust evaluation of HIV-1 fusion inhibitors requires a multi-faceted approach, employing a variety of assays that probe different aspects of the viral entry process. The primary methodologies can be broadly categorized into cell-based fusion assays and virus-cell fusion assays.
Cell-Cell Fusion Assays
Cell-cell fusion assays are valuable tools for studying the fusogenic activity of the HIV-1 Env glycoprotein and the inhibitory effects of compounds in a simplified system that does not require the use of infectious virus.[11] These assays typically involve two cell populations: effector cells expressing the HIV-1 Env protein on their surface, and target cells expressing CD4 and the appropriate coreceptors. Fusion between these two cell types results in the formation of large, multinucleated cells called syncytia.[12]
This assay format relies on the activation of a reporter gene upon cell fusion.[11] One common approach involves effector cells expressing HIV-1 Env and the Tat transactivator protein, while target cells express CD4, a coreceptor, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.[11][13] Upon fusion, Tat from the effector cell enters the target cell and activates the expression of the reporter gene, providing a quantifiable readout.
Protocol 1: Tat-Driven Luciferase Reporter Cell-Cell Fusion Assay
A. Materials:
-
Effector Cells: HEK293T cells transiently co-transfected with plasmids expressing HIV-1 Env and Tat.
-
Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.
-
Test Compounds: HIV-1 fusion inhibitors (e.g., Enfuvirtide as a positive control).
-
Reagents: DMEM with 10% FBS, transfection reagent, luciferase assay substrate (e.g., Bright-Glo).
B. Experimental Workflow:
Caption: Workflow for a reporter gene-based cell-cell fusion assay.
C. Step-by-Step Procedure:
-
Effector Cell Preparation: Co-transfect HEK293T cells with plasmids encoding the desired HIV-1 Env and Tat using a suitable transfection reagent. Incubate for 24-48 hours to allow for robust protein expression.
-
Target Cell Preparation: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the TZM-bl cells. Include a positive control (e.g., Enfuvirtide) and a no-drug control.
-
Co-culture: Detach the transfected effector cells and add them to the wells containing the target cells and compounds at a 1:1 ratio.
-
Incubation: Co-culture the cells for 6-24 hours at 37°C to allow for fusion and Tat-mediated transactivation of the luciferase reporter.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a plate reader.[13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
This method visualizes and quantifies cell fusion by monitoring the transfer of a fluorescent dye from one cell population to another.[14]
Protocol 2: Calcein AM Dye Transfer Cell-Cell Fusion Assay
A. Materials:
-
Effector Cells: HIV-1 chronically infected cell line (e.g., H9/IIIB) expressing Env.
-
Target Cells: Uninfected CD4+ T-cell line (e.g., MT-2).
-
Dye: Calcein AM (a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases).
-
Test Compounds: HIV-1 fusion inhibitors.
B. Step-by-Step Procedure:
-
Effector Cell Labeling: Label the effector cells (H9/IIIB) with Calcein AM according to the manufacturer's instructions.[14]
-
Compound Incubation: Incubate the labeled effector cells with serial dilutions of the test compounds for 30 minutes at 37°C.[14]
-
Co-culture: Add the unlabeled target cells (MT-2) to the effector cells and incubate for 2 hours at 37°C to allow for fusion.[14]
-
Microscopy: Visualize the cells using a fluorescence microscope. Fused cells (syncytia) will appear as large, multinucleated cells containing the green fluorescent dye.
-
Quantification: Quantify the extent of fusion by counting the number of syncytia or by measuring the total area of fluorescence in the fused cells.
-
Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration and determine the IC50 value.
Virus-Cell Fusion Assays
Virus-cell fusion assays provide a more physiologically relevant system for evaluating fusion inhibitors as they utilize viral particles to initiate the fusion process. These assays can be performed with replication-competent virus or, more commonly and safely, with pseudotyped viruses.
This is one of the most widely used methods for assessing the activity of HIV-1 entry inhibitors.[15] It involves the use of pseudoviruses, which are non-replicating viral particles that incorporate the HIV-1 Env protein on their surface and carry a reporter gene (e.g., luciferase or GFP) in their genome.[15][16]
Protocol 3: Luciferase-Based Pseudovirus Entry Assay
A. Materials:
-
Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the desired HIV-1 Env and a backbone plasmid that lacks the env gene but contains a reporter gene (e.g., luciferase).
-
Target Cells: TZM-bl cells or other susceptible cell lines.
-
Test Compounds: HIV-1 fusion inhibitors.
-
Reagents: DMEM with 10% FBS, transfection reagent, luciferase assay substrate.
B. Experimental Workflow:
Caption: Workflow for a pseudovirus-based reporter gene entry assay.
C. Step-by-Step Procedure:
-
Pseudovirus Production: Generate pseudoviruses by co-transfecting HEK293T cells with the Env-expressing plasmid and the env-deleted backbone plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection and quantify the viral titer (e.g., by p24 ELISA).
-
Target Cell Seeding: Plate target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density.
-
Infection: Pre-incubate a standardized amount of pseudovirus with serial dilutions of the test compounds for 1 hour at 37°C.[15] Add the virus-compound mixture to the target cells.
-
Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[15]
-
Luminescence Measurement: Lyse the cells and measure luciferase activity as described in Protocol 1.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
This assay provides a direct measurement of virus-cell fusion by detecting the delivery of a viral core-associated enzyme into the target cell cytoplasm.[13][17] It utilizes virions containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.[13][17] Target cells are loaded with a fluorescent substrate (CCF2-AM) that contains a FRET pair (coumarin and fluorescein) linked by a cephalosporin core.[13][17] Upon fusion and release of BlaM-Vpr into the cytoplasm, the cephalosporin is cleaved, disrupting FRET and causing a shift in fluorescence emission from green to blue.[13][17]
Protocol 4: BlaM-Vpr Virus-Cell Fusion Assay
A. Materials:
-
BlaM-Vpr Virions: Produce virions by co-transfecting HEK293T cells with plasmids encoding HIV-1 Env, an env-deleted proviral construct, and BlaM-Vpr.
-
Target Cells: CD4+ T-cell lines or primary CD4+ T cells.
-
Test Compounds: HIV-1 fusion inhibitors.
-
Reagents: CCF2-AM loading kit, CO2-independent medium.
B. Step-by-Step Procedure:
-
Virion Production and Quantification: Produce and quantify BlaM-Vpr-containing virions as described for pseudoviruses.
-
Target Cell Preparation: Prepare a suspension of target cells.
-
Infection and Inhibition: Add the BlaM-Vpr virions to the target cells in the presence of serial dilutions of the test compounds.[13]
-
Spin-Inoculation: Centrifuge the plate at a low speed to facilitate virus binding to the cells.[13]
-
Fusion Incubation: Incubate at 37°C for 1.5-2 hours to allow for virus-cell fusion.[13][17]
-
Substrate Loading: Wash the cells and load them with the CCF2-AM substrate in a CO2-independent medium for 1 hour at room temperature in the dark.[17]
-
Development: Incubate the cells overnight at 12°C or for several hours at room temperature to allow for the enzymatic reaction to proceed.[13]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, exciting at 409 nm and measuring emission at ~450 nm (blue) and ~520 nm (green).[17] Fused cells will exhibit an increased blue-to-green fluorescence ratio.
-
Data Analysis: Calculate the percentage of fusion for each condition and determine the IC50 values of the inhibitors.
Data Presentation and Interpretation
The primary output for these assays is the determination of the IC50 value, which represents the concentration of an inhibitor required to reduce the measured signal (e.g., luciferase activity, percentage of fused cells) by 50%. A lower IC50 value indicates a more potent inhibitor. It is also important to assess the cytotoxicity of the compounds in parallel to ensure that the observed inhibition is not due to cell death.
Table 1: Example Data for the Evaluation of Novel Fusion Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Enfuvirtide (T-20) | gp41 | Pseudovirus Entry | 5.2 | >100 | >19,230 |
| Compound A | gp41 | Pseudovirus Entry | 2.8 | 85 | 30,357 |
| Compound B | gp41 | Pseudovirus Entry | 15.7 | >100 | >6,369 |
| Compound C | Unknown | Pseudovirus Entry | >1000 | 50 | <50 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Advanced and Complementary Techniques
While the core assays described above are the workhorses for evaluating fusion inhibitors, several advanced techniques can provide deeper mechanistic insights.
-
Time-of-Addition Assays: These assays help to pinpoint the specific stage of the viral lifecycle that is targeted by an inhibitor.[18] By adding the inhibitor at different time points relative to infection, one can determine if it acts at an early (entry) or late stage.[18]
-
Fluorescence Microscopy Techniques: High-resolution imaging techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy and single-particle tracking can be used to visualize individual virus-cell fusion events in real-time.[4]
-
Biophysical Assays: Techniques like circular dichroism and isothermal titration calorimetry can be used to study the interaction of inhibitors with purified gp41 constructs, providing information on binding affinity and mechanism of action at a molecular level.
Conclusion
The evaluation of HIV-1 fusion inhibitors is a critical component of antiretroviral drug discovery and development. The protocols detailed in these application notes provide a robust framework for assessing the potency and mechanism of action of candidate compounds. A combination of cell-cell and virus-cell fusion assays, coupled with careful data analysis and interpretation, will enable researchers to identify and characterize novel inhibitors that can contribute to the fight against HIV/AIDS.
References
-
High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. National Center for Biotechnology Information. [Link]
-
Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action. YouTube. [Link]
-
Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. Frontiers Media. [Link]
-
Visualization of Attachment and Pre-fusion steps of HIV-1. Andor - Oxford Instruments. [Link]
-
HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes. National Institutes of Health. [Link]
-
What is the mechanism of Enfuvirtide? Patsnap Synapse. [Link]
-
HIV-1 Fusion Assay. National Center for Biotechnology Information. [Link]
-
Molecular Mechanism of HIV-1 Entry. National Center for Biotechnology Information. [Link]
-
Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. ACS Publications. [Link]
-
HIV-1 Entry Mechanisms: Protein-Host Receptor Interactions and Membrane Fusion Dynamics. IMR Press. [Link]
-
Enfuvirtide - Wikipedia. Wikipedia. [Link]
-
Measuring T cell-to-T cell HIV-1 transfer, viral fusion, and infection using flow cytometry. Mount Sinai Scholars Portal. [Link]
-
Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia. PubMed. [Link]
-
Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition. National Center for Biotechnology Information. [Link]
-
Electron tomography visualization of HIV-1 fusion with target cells using fusion inhibitors to trap the pre-hairpin intermediate. eLife. [Link]
-
The mechanism by which molecules containing the HIV gp41 core-binding motif HXXNPF inhibit HIV-1 envelope glycoprotein-mediated syncytium formation. PubMed. [Link]
-
A Novel HIV-1 Reporter Virus with a Membrane-Bound Gaussia princeps Luciferase. National Institutes of Health. [Link]
-
Kinetically coupled folding of a single HIV-1 glycoprotein 41 complex in viral membrane fusion and inhibition. PNAS. [Link]
-
HIV-1 Entry and Membrane Fusion Inhibitors. PubMed. [Link]
-
Single-cell delineation of strain-specific HIV-1 Vif activities using dual reporter sensor cells and live cell imaging. ASM Journals. [Link]
-
Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action. National Center for Biotechnology Information. [Link]
-
Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework. National Institutes of Health. [Link]
-
Visualizing fusion of pseudotyped HIV-1 particles in real time by live cell microscopy. National Center for Biotechnology Information. [Link]
-
Biochemistry and Biophysics of HIV-1 gp41 – membrane interactions: Implications for HIV-1 Envelope Protein Mediated Viral-Cell Fusion and Fusion Inhibitor Design. National Institutes of Health. [Link]
-
HIV-1 Entry and Membrane Fusion Inhibitors. MDPI. [Link]
-
A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. PNAS. [Link]
-
A combination HIV reporter virus system for measuring post-entry event efficiency and viral outcome in primary CD4+ T cell subsets. PubMed Central. [Link]
-
A Peptide-Based HIV-1 Fusion Inhibitor with Two Tail-Anchors and Palmitic Acid Exhibits Substantially Improved In Vitro and Ex Vivo Anti-HIV-1 Activity and Prolonged In Vivo Half-Life. MDPI. [Link]
-
Mechanism of HIV-1 infection. (1) Binding, fusion, and entry of the... ResearchGate. [Link]
-
HIV-1 replication and latency are balanced by mTOR-driven cell metabolism. Frontiers Media. [Link]
-
HIV therapy: Enfuvirtide. Mechanism of action 【USMLE, Pharmacology】. YouTube. [Link]
-
[Enfuvirtide, First Fusion Inhibitor in the Treatment of Human Immunodeficiency Virus Infection: Mechanism of Action and Pharmacokinetics]. PubMed. [Link]
-
Enfuvirtide: First fusion inhibitor for treatment of HIV infection. ResearchGate. [Link]
Sources
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry and Membrane Fusion Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Entry and Membrane Fusion Inhibitors | MDPI [mdpi.com]
- 4. Visualization of Attachment and Pre-fusion steps of HIV-1- Oxford Instruments [andor.oxinst.com]
- 5. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 6. imrpress.com [imrpress.com]
- 7. youtube.com [youtube.com]
- 8. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 12. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel HIV-1 Reporter Virus with a Membrane-Bound Gaussia princeps Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodology for Assessing Acetylcholine Release Enhancers: An Application and Protocol Guide
Abstract
Acetylcholine (ACh) is a critical neurotransmitter that governs a vast array of physiological processes, from muscle contraction and autonomic function to higher-order cognitive operations like learning and memory.[1][2] Dysregulation of cholinergic signaling is a hallmark of several debilitating neurodegenerative and psychiatric disorders, including Alzheimer's disease and certain forms of dementia.[1][3][4] Consequently, the development of therapeutic agents that can enhance acetylcholine release represents a significant area of focus in modern drug discovery.[5][6][7] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for the principal methodologies used to assess and validate compounds that enhance acetylcholine release. We will delve into the mechanistic underpinnings of in vitro, ex vivo, and in vivo techniques, offering field-proven insights to ensure robust and reproducible data generation.
Introduction: The Significance of Cholinergic Neuromodulation
The cholinergic system, with its widespread projections throughout the central and peripheral nervous systems, is integral to maintaining physiological homeostasis and cognitive function.[2] Acetylcholine's actions are mediated through two major classes of receptors: nicotinic (nAChRs), which are ligand-gated ion channels, and muscarinic (mAChRs), which are G-protein coupled receptors.[2] The precise regulation of ACh synthesis, packaging, release, and degradation is paramount for normal synaptic transmission.
Enhancing acetylcholine release is a key therapeutic strategy for conditions characterized by cholinergic deficits.[5][8] This can be achieved through various mechanisms, including but not limited to:
-
Increasing precursor availability: Supplying choline, the essential precursor for ACh synthesis.[9][10]
-
Modulating presynaptic autoreceptors: Antagonizing inhibitory M2/M4 muscarinic autoreceptors that provide negative feedback on ACh release.[6]
-
Enhancing the release machinery: Directly or indirectly acting on the cellular components responsible for vesicular fusion and exocytosis.
-
Inhibition of acetylcholinesterase (AChE): Preventing the breakdown of ACh in the synaptic cleft, thereby prolonging its action.[5]
The selection of an appropriate assay to screen for and characterize acetylcholine release enhancers is contingent on the specific research question, the desired throughput, and the stage of the drug discovery pipeline.
Foundational Concepts in Acetylcholine Dynamics
A thorough understanding of the acetylcholine lifecycle is crucial for designing and interpreting experiments aimed at modulating its release.
Caption: The Acetylcholine Lifecycle in the Synapse.
In Vitro Methodologies: Cellular and Subcellular Approaches
In vitro assays are indispensable for initial screening and mechanistic studies due to their high throughput, controlled environment, and cost-effectiveness.
Cell-Based Assays for Acetylcholine Release
Cultured cell lines that exhibit a cholinergic phenotype are valuable tools for assessing the effects of compounds on acetylcholine release.[11][12][13]
Recommended Cell Lines:
-
LA-N-2: A human neuroblastoma cell line that expresses choline transporter, choline acetyltransferase (ChAT), muscarinic receptors, and acetylcholinesterase.[11][12]
-
SH-SY5Y (differentiated): Another human neuroblastoma cell line that, upon differentiation, develops a more mature neuronal phenotype and can be used to study cholinergic signaling.[14]
-
PC12 (differentiated): A rat pheochromocytoma cell line that can be differentiated with nerve growth factor to exhibit a neuronal-like phenotype and release dopamine in response to nicotinic receptor activation.[15] While not directly measuring ACh release, it can be a surrogate for assessing nAChR agonist activity.
This protocol is adapted from Tanaka-Kanegae & Hamada (2021) and allows for the simultaneous measurement of both intracellular and extracellular ACh levels, providing a more comprehensive understanding of a compound's effect.[11][12][13][16]
Objective: To quantify the effect of a test compound on acetylcholine levels in a human cholinergic cell line.
Materials:
-
LA-N-2 cells
-
Cell culture medium (e.g., DMEM/F12) with and without choline chloride
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound(s)
-
Physostigmine (AChE inhibitor)
-
Lysis buffer
-
Phosphate Buffered Saline (PBS)
-
Acetylcholine and Choline standards
-
Quantification method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a commercial fluorescence-based assay kit.
Procedure:
-
Cell Culture: Culture LA-N-2 cells in complete medium until they reach sub-confluence.
-
Assay Preparation:
-
Compound Treatment:
-
Prepare dilutions of your test compound(s) in the assay medium.
-
Add the test compound(s) to the cells. Include a vehicle control group.
-
For some experiments, co-incubation with an AChE inhibitor like physostigmine may be necessary to prevent ACh degradation and allow for detectable levels in the extracellular medium.[11]
-
Incubate for the desired time period (e.g., 1-24 hours).
-
-
Sample Collection:
-
Extracellular Fraction: Carefully collect the culture medium. Centrifuge to remove any detached cells and store the supernatant at -80°C.
-
Intracellular Fraction: Wash the cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Sonicate the lysate and centrifuge to pellet cellular debris. Collect the supernatant and store at -80°C.[12]
-
-
Acetylcholine Quantification:
-
Quantify the concentration of acetylcholine and choline in both the extracellular and intracellular fractions using a sensitive analytical method. HPLC-ECD is a highly specific and sensitive method for this purpose.[17][18][19] Alternatively, commercially available fluorescence-based assay kits can be used.[20][21][22]
-
Data Analysis and Interpretation:
-
Construct standard curves for acetylcholine and choline.
-
Calculate the concentration of ACh and choline in each sample.
-
Compare the ACh levels in the compound-treated groups to the vehicle control group. An increase in intracellular and/or extracellular ACh suggests the compound may be an ACh release enhancer.
Causality and Self-Validation:
-
The inclusion of both intracellular and extracellular measurements provides a more complete picture. For example, a compound that enhances ACh synthesis may lead to an increase in intracellular ACh, which may or may not be accompanied by a proportional increase in basal release.
-
Running parallel experiments with and without an AChE inhibitor can help to dissect the mechanism of action.
Amperometric and Biosensor-Based Approaches
Recent advances in biosensor technology have enabled the real-time detection of acetylcholine release from cultured cells with high temporal and spatial resolution.[14][23][24]
Principle: These biosensors typically consist of an electrode coated with acetylcholinesterase and choline oxidase.[24] When acetylcholine is released, it is hydrolyzed by AChE to choline. Choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is detected electrochemically.[24]
| Feature | Description |
| High Temporal Resolution | Capable of detecting release events on a sub-second timescale.[25][26][27] |
| High Spatial Resolution | Nanotip biosensors can be positioned near specific release sites on a neuron.[14] |
| Real-time Measurement | Allows for the dynamic monitoring of ACh release in response to stimuli. |
| High Sensitivity | Can detect low nanomolar to micromolar concentrations of acetylcholine.[23] |
Application: These biosensors are particularly useful for studying the kinetics of exocytosis and the effects of compounds on stimulus-evoked acetylcholine release.[14]
Ex Vivo Methodologies: Brain Slices and Synaptosomes
Ex vivo preparations, such as brain slices and synaptosomes, offer a more physiologically relevant context than cultured cells while still allowing for a high degree of experimental control.
Acetylcholine Release from Brain Slices
Brain slices preserve the local microcircuitry of a specific brain region, making them an excellent model for studying the modulation of synaptic transmission.
Objective: To measure the effect of a test compound on depolarization-induced acetylcholine release from a specific brain region (e.g., hippocampus or striatum).
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Perfusion system
-
Bipolar stimulating electrode
-
Test compound(s)
-
AChE inhibitor (e.g., neostigmine)
-
Sample collection system
-
HPLC-ECD system for ACh quantification
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Perfusion and Stimulation:
-
Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Place a bipolar stimulating electrode in the appropriate location to activate cholinergic afferents.
-
Collect baseline perfusate samples.
-
Apply electrical stimulation (e.g., pulses of a specific frequency and duration) to evoke acetylcholine release. Collect the perfusate during and after stimulation.
-
-
Compound Application:
-
Add the test compound to the perfusion medium and allow it to equilibrate with the slice.
-
Repeat the electrical stimulation protocol in the presence of the compound and collect the perfusate.
-
-
Sample Analysis:
Data Analysis and Interpretation:
-
Calculate the amount of acetylcholine released during the stimulation periods (S1 and S2).
-
Express the effect of the compound as the S2/S1 ratio and compare it to the ratio obtained in the absence of the compound.
-
An S2/S1 ratio significantly greater than 1 in the presence of the test compound indicates an enhancement of evoked acetylcholine release.
Caption: Workflow for Brain Slice Perfusion Experiment.
In Vivo Methodologies: Microdialysis
In vivo microdialysis is the gold standard for measuring neurotransmitter levels in the brains of freely moving animals, providing the most physiologically relevant data.[28][29]
Principles of In Vivo Microdialysis
A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized or awake animal.[29] The probe is then perfused with a physiological solution (dialysate). Small molecules, including neurotransmitters, diffuse across the membrane from the extracellular fluid into the dialysate, which is then collected for analysis.[29]
Objective: To assess the effect of a systemically or locally administered compound on extracellular acetylcholine levels in a specific brain region of a freely moving rodent.
Materials:
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
Test compound(s)
-
Artificial cerebrospinal fluid (aCSF) containing an AChE inhibitor (e.g., neostigmine).[30]
-
HPLC-ECD system
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).[30] The inclusion of an AChE inhibitor is critical for detecting basal levels of ACh.[30]
-
Allow the system to stabilize and collect baseline dialysate samples.
-
-
Compound Administration:
-
Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes).[30]
-
-
Sample Analysis:
Data Analysis and Interpretation:
-
Calculate the average baseline acetylcholine concentration.
-
Express the post-administration ACh levels as a percentage of the baseline.
-
A sustained increase in extracellular acetylcholine levels following compound administration indicates an enhancement of in vivo release.
Trustworthiness and Self-Validation:
-
At the end of the experiment, perfusing the probe with a high-potassium aCSF or a sodium channel blocker (like tetrodotoxin) can be used to confirm that the measured acetylcholine is of neuronal origin and its release is action potential-dependent.[31]
-
Proper probe placement should be histologically verified post-experiment.
Emerging Technologies: Genetically Encoded ACh Sensors
A recent and exciting development is the creation of genetically encoded fluorescent sensors for acetylcholine, such as GRABACh.[25][26] These sensors can be expressed in specific neuronal populations, allowing for the visualization of acetylcholine dynamics with unprecedented cellular and temporal resolution in vivo.[25][26][32][33]
Principle: These sensors are typically based on a G-protein coupled receptor (like the M3 muscarinic receptor) linked to a fluorescent protein.[25] Binding of acetylcholine induces a conformational change that alters the fluorescence intensity, which can be detected using techniques like fiber photometry or two-photon microscopy.[25][26]
Advantages:
-
Cell-type specificity: Can be targeted to specific neuronal populations.
-
High temporal resolution: Can detect rapid, transient changes in ACh release.[25][26]
-
Chronic imaging: Allows for longitudinal studies of acetylcholine dynamics in the same animal over time.
Summary and Comparative Analysis of Methodologies
The choice of methodology for assessing acetylcholine release enhancers depends on the specific goals of the study.
| Methodology | Advantages | Disadvantages | Primary Application |
| Cell-Based Assays | High throughput, low cost, mechanistic insights. | Low physiological relevance, potential for cell line-specific artifacts. | High-throughput screening, initial mechanism of action studies. |
| Brain Slice Preparations | Preserves local circuitry, good experimental control. | Axons from distant inputs are severed, limited throughput. | Characterization of compound effects on synaptic transmission. |
| In Vivo Microdialysis | High physiological relevance, use in freely moving animals. | Low temporal resolution, invasive. | Preclinical validation of drug candidates, pharmacokinetic/pharmacodynamic studies. |
| Genetically Encoded Sensors | High temporal and cellular resolution, chronic imaging. | Requires genetic manipulation, complex data analysis. | Investigating the role of specific cholinergic circuits in behavior. |
Conclusion
The methodologies outlined in this guide provide a robust toolkit for the identification and characterization of compounds that enhance acetylcholine release. A multi-tiered approach, beginning with high-throughput in vitro screens and progressing to more physiologically relevant ex vivo and in vivo models, is essential for a successful drug discovery campaign targeting the cholinergic system. The continued development of novel technologies, such as genetically encoded biosensors, promises to further illuminate the complex dynamics of cholinergic neurotransmission and aid in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Potter, P. E., Meek, J. L., & Neff, N. H. (1983). Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection. Journal of Neurochemistry, 41(1), 188–194.
- Michell, A. J. (2009). Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. Journal of Neuroscience Research, 87(1), 1-12.
- Duan, W. Z., Qu, Z. W., & Zhang, J. T. (1997). [Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector]. Yao Xue Xue Bao, 32(12), 920-923.
- Tata, A. M., Velluto, L., D'Angelo, C., & Reale, M. (2014). Cholinergic System Dysfunction and Neurodegenerative Diseases: Cause or Effect?. Current Neuropharmacology, 12(5), 441–455.
- Wess, J. (2004). In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin. British Journal of Pharmacology, 142(2), 284-290.
- Potter, P. E., Meek, J. L., & Neff, N. H. (1983). Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection. Journal of Neurochemistry, 41(1), 188-194.
- Jing, M., Zhang, P., Wang, G., Feng, J., Mesik, L., Zeng, J., ... & Li, Y. (2020). An optimized acetylcholine sensor for monitoring in vivo cholinergic activity.
- Jing, M., Zhang, P., Wang, G., Feng, J., Mesik, L., Zeng, J., ... & Li, Y. (2020). An optimized acetylcholine sensor for monitoring in vivo cholinergic activity.
- Invitrogen™ Amplex™ Acetylcholine/Acetlycholinesterase Assay Kit. Fisher Scientific.
- Smith, L. A., & Johnson, D. A. (2004). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Analytical biochemistry, 333(2), 291-297.
- Thermo Fisher, A12217, Amplex™ Acetylcholine/Acetlycholinesterase Assay Kit. Iright.
- Anand, P., & Singh, B. (2013). Role of Cholinergic Signaling in Alzheimer's Disease. Current Alzheimer Research, 10(3), 257-265.
- Tata, A. M., Velluto, L., D'Angelo, C., & Reale, M. (2014). Cholinergic system dysfunction and neurodegenerative diseases: cause or effect?. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 13(6), 1047-1058.
- Williams, J. A., Comisarow, J., Day, J., Fibiger, H. C., & Reiner, P. B. (1994). State-Dependent Release of Acetylcholine in Rat Thalamus Measured by in vivo Microdialysis. Journal of Neuroscience, 14(9), 5236-5242.
- Terry, A. V., & Buccafusco, J. J. (2003). The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. Journal of pharmacology and experimental therapeutics, 306(3), 821-827.
- Koyama, Y., & Baba, A. (1993). Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis. Neurochemical research, 18(11), 1187-1192.
- Anand, P., & Singh, B. (2013). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. Current drug targets, 14(4), 387-400.
- Di Chiara, G. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in pharmacological sciences, 23(11), 519-524.
- Duan, W. Z., Qu, Z. W., & Zhang, J. T. (1997). Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector. Yao xue xue bao= Acta pharmaceutica Sinica, 32(12), 920-923.
- Potter, P. E., Meek, J. L., & Neff, N. H. (1983). Acetylcholine and Choline in Neuronal Tissue Measured by HPLC with Electrochemical Detection. Semantic Scholar.
- Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PloS one, 16(10), e0258279.
- Clader, J. W. (1999). Recent advances in cholinergic drugs for Alzheimer's disease. Current opinion in drug discovery & development, 2(4), 311-320.
- Li, X., Wu, Y., Wang, Y., Li, Y., & Wang, P. (2023). Nanotip Acetylcholine Biosensor Reveals Cholinergic Differentiated SH-SY5Y Cells Release Partial Vesicle Content During Exocytosis. ChemRxiv.
- Tanaka-Kanegae, R., & Hamada, K. (2021). A schematic diagram of the new in vitro assay system The procedures to measure extracellular and intracellular acetylcholine levels are illustrated.
- Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258279.
- Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258279.
- Pohanka, M. (2012). Acetylcholinesterase inhibitors: a patent review (2008-present).
- Tanaka-Kanegae, R., & Hamada, K. (2021). A schematic diagram of the new in vitro assay system The procedures to measure extracellular and intracellular acetylcholine levels are illustrated.
- Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258279.
- (A) Amplex Red and (B) Ellman cell-based assay schemes for measuring...
- Amplex Acetylcholine/Acetlycholinesterase Assay Kit. 캐시바이.
- Lau, J. K., Brown, K. C., Dom, A. M., & Wurtzel, E. T. (2014). Measurement of Acetylcholine from Cell Lines. Bio-protocol, 4(13), e1167.
- Kumar, A., Singh, S., & Kumar, A. (2023). An Amperometric Acetylcholine Biosensor Based on Co-Immobilization of Enzyme Nanoparticles onto Nanocomposite. Micromachines, 14(3), 643.
- Wang, Y., Li, X., Wu, Y., Li, Y., & Wang, P. (2022). Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. Proceedings of the National Academy of Sciences, 119(15), e2118769119.
- Atcherley, C. W., Robbins, E. M., & Hashemi, P. (2023). Ex Vivo Electrochemical Monitoring of Cholinergic Signaling in the Mouse Colon Using an Enzyme-Based Biosensor. ACS chemical neuroscience.
- Minarini, A., Bolognesi, M. L., & Melchiorre, C. (2011). New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. Current medicinal chemistry, 18(34), 5292-5312.
- Acetylcholine Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Tucek, S. (1999). HPLC/EC Detection and Quantification of Acetylcholine in Dialysates. In: Neurotransmitter Methods (pp. 165-176). Humana Press.
- Application Notes and Protocols: Utilizing Choline Lactate to Investigate Acetylcholine Release Mechanisms. Benchchem.
- Cognitive Enhancers: Cholinesterase Inhibitors and NMDA Receptor Antagonists. JoVE.
- Maelicke, A., Samochocki, M., Jostock, R., Fehrenbacher, A., Ludwig, J., Albuquerque, E. X., & Zerlin, M. (2001). Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease. Behavioural brain research, 125(1-2), 199-206.
- Sarter, M., & Lustig, C. (2020). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neuroscience Methods, 337, 108664.
- Wang, Y., Li, X., Wu, Y., Li, Y., & Wang, P. (2022). Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor.
- Shinohara, H., Inagaki, S., & Koyama, S. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and protocols, 2(4), 93.
- Sarter, M., & Lustig, C. (2020). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches.
- Parikh, V., & Sarter, M. (2006). Second-by-second measurement of acetylcholine release in prefrontal cortex. European Journal of Neuroscience, 24(5), 1439-1449.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic system dysfunction and neurodegenerative diseases: cause or effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in cholinergic drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Video: Cognitive Enhancers: Cholinesterase Inhibitors and NMDA Receptor Antagonists [jove.com]
- 9. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Invitrogen Amplex Acetylcholine/Acetlycholinesterase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 21. iright.com [iright.com]
- 22. cacheby.com [cacheby.com]
- 23. mdpi.com [mdpi.com]
- 24. Ex Vivo Electrochemical Monitoring of Cholinergic Signaling in the Mouse Colon Using an Enzyme-Based Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An optimized acetylcholine sensor for monitoring in vivo cholinergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An optimized acetylcholine sensor for monitoring in vivo cholinergic activity | Springer Nature Experiments [experiments.springernature.com]
- 27. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jneurosci.org [jneurosci.org]
- 32. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 33. OLB-PM-37621094 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for C3-Alkylation of Indole
Welcome to the technical support center dedicated to the C3-alkylation of indoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the C3-alkylation of indoles, providing foundational knowledge for successful experimentation.
Q1: Why is C3-alkylation the preferred outcome in Friedel-Crafts reactions of indoles?
The indole nucleus is an electron-rich aromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate Wheland complex through resonance, resulting in a lower activation energy for substitution at this position compared to C2 or the benzene ring.[1][2]
Q2: What are the primary types of catalysts used for C3-alkylation of indoles?
The choice of catalyst is critical and largely depends on the nature of the alkylating agent. The most common catalysts fall into two main categories:
-
Lewis Acids: These are widely used to activate electrophiles. Common examples include BF₃·OEt₂, B(C₆F₅)₃, Cu(OTf)₂, and ZnCl₂.[3][4][5][6] They function by coordinating to the alkylating agent, making it more electrophilic and susceptible to nucleophilic attack by the indole.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) and chiral phosphoric acids are also effective, particularly when using alcohols or alkenes as alkylating agents.[7][8][9][10] These catalysts protonate the electrophile, generating a carbocation or a more reactive species that then undergoes Friedel-Crafts alkylation.
Q3: How does solvent choice impact the efficiency and selectivity of C3-alkylation?
The solvent plays a multifaceted role, influencing reagent solubility, reaction rates, and selectivity.[11][12]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile): These are often the solvents of choice as they effectively dissolve the indole and many alkylating agents without strongly coordinating to the catalyst or reagents.[11][13]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These can be advantageous in certain cases, particularly when using lipophilic reagents or when trying to minimize side reactions.[14][15]
-
Protic Solvents (e.g., Ethanol, Water): Generally, these are less common for classical Friedel-Crafts reactions as they can compete with the indole as a nucleophile or deactivate the catalyst. However, specific methods have been developed for aqueous conditions, often employing specialized catalysts.[16][17]
Q4: Can I perform C3-alkylation on an indole with an unprotected N-H?
Yes, C3-alkylation can often be achieved without N-protection. However, a significant side reaction is the competing N-alkylation.[18][19] The regioselectivity between N1 and C3 alkylation can be influenced by several factors, including the choice of base, solvent, and temperature.[20][21] For substrates where N-alkylation is a persistent issue, employing an N-protecting group is a reliable strategy.
Q5: What are some common N-protecting groups for indoles, and how do I choose one?
The selection of a protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.
-
Electron-Withdrawing Groups (e.g., Phenylsulfonyl (PhSO₂), tert-Butoxycarbonyl (Boc)): These groups decrease the nucleophilicity of the indole nitrogen, effectively preventing N-alkylation.[22][23] They are robust and can be removed under specific conditions.
-
Alkyl Groups (e.g., Methyl, Benzyl): While these protect the N-H, they can be challenging to remove.
-
Silyl Groups (e.g., Triisopropylsilyl (TIPS)): These are easily introduced and removed under mild conditions.[22]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): This protecting group is stable under many reaction conditions and can be readily cleaved.[24][25]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the C3-alkylation of indoles.
Issue 1: Low or No Product Yield
A low or negligible yield is a frequent challenge. A methodical investigation of potential causes is key to resolving this issue.
Diagnostic Questions & Recommended Actions:
-
Is the catalyst active?
-
Potential Cause: The Lewis or Brønsted acid catalyst may be deactivated by moisture or other impurities.
-
Solution: Ensure all reagents and solvents are anhydrous.[12] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using freshly opened or purified reagents. For solid catalysts, ensure proper activation if required.
-
-
Is the alkylating agent sufficiently reactive?
-
Potential Cause: The electrophilicity of the alkylating agent may be insufficient to react with the indole.
-
Solution: If using an alkyl halide, the reactivity order is generally I > Br > Cl. Consider adding a catalytic amount of an iodide salt (e.g., KI) to facilitate an in-situ Finkelstein reaction. If using an alcohol, a stronger acid catalyst may be required to promote carbocation formation.[10]
-
-
Is the reaction temperature optimal?
-
Potential Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. While some reactions proceed at room temperature, others may require heating.[5][13] Monitor the reaction closely for the formation of degradation products at higher temperatures.
-
-
Are there solubility issues?
-
Potential Cause: Poor solubility of the indole, catalyst, or alkylating agent can severely limit the reaction rate.[12]
-
Solution: Select a solvent in which all components are soluble. In some cases, a co-solvent system may be beneficial.
-
Issue 2: Poor C3-Selectivity (Formation of N-Alkylated or C2-Alkylated Byproducts)
Controlling regioselectivity is paramount for a successful C3-alkylation.
Diagnostic Questions & Recommended Actions:
-
Is N-alkylation the major byproduct?
-
Potential Cause: For N-H indoles, the nitrogen can compete with C3 as the nucleophilic site. This is particularly common with strong bases and highly reactive alkylating agents.[21]
-
Solutions:
-
Protect the Indole Nitrogen: This is the most direct approach. Use a suitable protecting group like Boc or PhSO₂ to eliminate N-alkylation.[22]
-
Modify Reaction Conditions: In some systems, lower temperatures and less polar solvents can favor C3-alkylation.[20] The choice of base is also critical; for instance, using K₂CO₃ at room temperature has been shown to favor C3-alkylation in some cases.[20]
-
-
-
Is C2-alkylation observed?
-
Potential Cause: While less common, C2-alkylation can occur, especially with 3-substituted indoles or under specific catalytic conditions.[15][26][27]
-
Solution: The regioselectivity between C2 and C3 can sometimes be controlled by the catalyst system or directing groups.[1] For instance, certain iridium catalysts have been shown to favor C2-alkylation.[27] Careful selection of the catalyst is crucial if C2-alkylation is to be avoided.
-
Issue 3: Formation of Polyalkylated or Dimeric/Polymeric Byproducts
The high reactivity of the indole ring can lead to undesired follow-on reactions.
Diagnostic Questions & Recommended Actions:
-
Is more than one alkyl group being added to the indole?
-
Potential Cause: The mono-alkylated indole product can be more nucleophilic than the starting material, leading to a second alkylation. This is often seen in Friedel-Crafts reactions with highly reactive electrophiles.[2][13]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the indole relative to the alkylating agent to favor mono-alkylation.[13]
-
Lower the Reaction Temperature: Reducing the temperature can often increase selectivity for the mono-alkylated product.[13]
-
Use a Less Reactive Electrophile: If possible, switch to a less reactive alkylating agent.
-
-
-
Are insoluble, tar-like materials forming?
-
Potential Cause: Under strongly acidic conditions, indoles can dimerize or polymerize.[2]
-
Solutions:
-
Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to promote the desired reaction.
-
Use a Milder Catalyst: Switch to a less aggressive Lewis or Brønsted acid.
-
Control the Rate of Addition: Add the catalyst or electrophile slowly to the reaction mixture to maintain a low concentration of reactive intermediates.
-
-
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on C3-Alkylation
| Parameter | Variation | Expected Outcome on C3-Alkylation | Rationale |
| Catalyst | Strong Lewis Acid (e.g., BF₃·OEt₂) vs. Mild Lewis Acid (e.g., ZnCl₂) | Stronger acids generally lead to faster reaction rates but may decrease selectivity. | Increased activation of the electrophile. |
| Solvent | Dichloromethane vs. Toluene vs. Acetonitrile | Dichloromethane is a good general choice. Toluene may be better for less polar reactants. Acetonitrile can sometimes coordinate with the catalyst. | Solvent polarity affects solubility and catalyst activity.[11] |
| Temperature | Room Temperature vs. 60 °C vs. Reflux | Higher temperatures increase reaction rates but can lead to more byproducts. | Provides sufficient energy to overcome the activation barrier.[5] |
| N-Protection | Unprotected (N-H) vs. N-Boc | N-Boc protection prevents N-alkylation, leading to cleaner C3-alkylation. | The Boc group is electron-withdrawing, reducing the nucleophilicity of the nitrogen.[22] |
General Protocol for Lewis Acid-Catalyzed C3-Alkylation of Indole with an Activated Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the indole (1.0 equiv) and the desired anhydrous solvent (e.g., Dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.2 equiv) dropwise.
-
In a separate flask, dissolve the activated alcohol (e.g., benzylic or allylic alcohol, 1.1 equiv) in the anhydrous solvent.
-
Add the alcohol solution to the indole/catalyst mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the reaction solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: General Mechanism of C3-Alkylation
Caption: Systematic troubleshooting for low yield in C3-alkylation reactions.
References
-
Direct Catalytic Asymmetric and Regiodivergent N1‐ and C3‐Allenylic Alkylation of Indoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Zhao, X., et al. (2007). Novel Brønsted Acid Catalyzed Three-Component Alkylations of Indoles with N-Phenylselenophthalimide and Styrenes. Organic Letters, 9(25), 5263–5266. [Link]
-
Presset, M., et al. (2013). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 3(11), 2458-2462. [Link]
-
Bucher, C., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ACS Catalysis, 9(10), 9415-9420. [Link]
-
Peterson, C. L., et al. (2023). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
-
Hata, T., et al. (2016). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters, 18(2), 268-271. [Link]
-
Uozumi, Y., et al. (2011). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules, 16(1), 731-741. [Link]
-
Wang, Y., et al. (2010). Enantioselective Friedel–Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts. The Journal of Organic Chemistry, 75(15), 5021-5026. [Link]
-
Wang, C., et al. (2020). Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates. The Journal of Organic Chemistry, 85(6), 4398-4407. [Link]
-
Catalytic C3 aza-alkylation of indoles. (n.d.). IRIS. Retrieved January 22, 2026, from [Link]
-
Johnson, B. D., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Tetrahedron Letters, 60(30), 1993-1996. [Link]
-
Presset, M., et al. (2013). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 3(11), 2458-2462. [Link]
-
Wang, C., et al. (2020). Brønsted Acid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates. The Journal of Organic Chemistry, 85(6), 4398-4407. [Link]
-
Das, B., et al. (2022). Friedel–Crafts alkylation of indoles with β-nitroalkenes using ammonium niobium oxalate as a recyclable catalyst. RSC Advances, 12(50), 32467-32474. [Link]
-
Li, Y., et al. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 9, 761884. [Link]
-
Kumar, A., et al. (2020). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Catalysts, 10(10), 1146. [Link]
-
Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. (2021). Tetrahedron Letters, 76, 153153. [Link]
-
Brønsted Acid Catalyzed Alkylation of Indoles with Tertiary Propargylic Alcohols: Scope and Limitations. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wang, Y., et al. (2021). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry, 86(20), 14217-14227. [Link]
-
Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. (2019). New Journal of Chemistry, 43(34), 13463-13467. [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Lewis Acids used for alkylation of indoles with α,β‐unsaturated ketones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Kumar, A., et al. (2018). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 23(10), 2465. [Link]
-
Wang, C., et al. (2016). Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society, 138(38), 12364-12367. [Link]
-
Iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols. (2021). Chemical Communications, 57(76), 9684-9687. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Organic-Chemistry.org. Retrieved January 22, 2026, from [Link]
-
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(37), 12852-12853. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry, 10, 837853. [Link]
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (2017). Organic & Biomolecular Chemistry, 15(32), 6745-6753. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2017). Angewandte Chemie International Edition, 56(35), 10451-10455. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. (2021). Journal of the American Chemical Society, 143(40), 16450-16457. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1983). The Journal of Organic Chemistry, 48(20), 3591-3594. [Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry, 10, 837853. [Link]
-
Scope of the N‐alkylation of indolines with alcohols. [a] Experimental... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sci-hub.jp [sci-hub.jp]
- 8. Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Friedel–Crafts alkylation of indoles with β-nitroalkenes using ammonium niobium oxalate as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yield in the Synthesis of 3-(Pyridin-3-ylmethyl)-1H-indole
Welcome to the technical support center for the synthesis of 3-(pyridin-3-ylmethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you have a self-validating system for your experiments.
Introduction to the Synthesis
The synthesis of this compound involves the formation of a carbon-carbon bond between the nucleophilic C3 position of the indole ring and the electrophilic carbon of a pyridin-3-ylmethyl group. While seemingly straightforward, this reaction is often plagued by challenges that can significantly lower the yield and complicate purification. The primary issues encountered are the competition between C3-alkylation and N-alkylation of the indole, the potential for polyalkylation, and side reactions involving the pyridine nitrogen.
This guide will focus on two of the most common and effective strategies for this synthesis: the Gramine Route and Friedel-Crafts Alkylation . We will explore the mechanistic underpinnings of each method and provide detailed troubleshooting for the common issues you may face.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Gramine Route and Friedel-Crafts Alkylation . The Gramine route involves a two-step process starting with the Mannich reaction to form N,N-dimethyl-1H-indole-3-methanamine (gramine), which is then used to alkylate a pyridine nucleophile or is converted into a more reactive electrophile for substitution.[1][2] Friedel-Crafts alkylation, on the other hand, is a direct reaction between indole and a pyridin-3-ylmethyl electrophile, typically a halide, in the presence of a Lewis acid catalyst.[3][4]
Q2: I am getting a significant amount of N-alkylation product. How can I favor C3-alkylation?
A2: The regioselectivity of indole alkylation is highly dependent on the reaction conditions. Generally, reactions that favor the formation of the indolyl anion (e.g., using strong bases like NaH) tend to promote N-alkylation. To favor C3-alkylation, it is often better to use conditions that do not fully deprotonate the indole, allowing the neutral indole to act as the nucleophile. In Friedel-Crafts reactions, the choice of Lewis acid is crucial for directing the alkylation to the C3 position.[5]
Q3: Polyalkylation is a major issue in my reaction, leading to a complex mixture of products. What can I do to minimize this?
A3: Polyalkylation occurs when the desired product reacts further with the electrophile. To minimize this, you can use an excess of the indole relative to the alkylating agent.[3] This statistically favors the mono-alkylation of the starting material. Additionally, using less reactive electrophiles or milder reaction conditions (e.g., lower temperature) can help to reduce the rate of the second alkylation.
Q4: The pyridine nitrogen in my starting material seems to be interfering with the reaction. How can I address this?
A4: The basicity of the pyridine nitrogen can indeed cause issues, particularly in Friedel-Crafts reactions where it can coordinate to and deactivate the Lewis acid catalyst.[6] Using a stoichiometric amount of the Lewis acid can overcome this, but a more elegant solution is to use the hydrochloride salt of the pyridin-3-ylmethyl halide. The protonated pyridine is less likely to interfere with the catalyst.
Q5: What are the best practices for purifying this compound?
A5: The purification of this compound can be challenging due to the presence of two nitrogen atoms with different basicities. Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. To prevent streaking or poor separation due to the basicity of the pyridine, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[7]
Troubleshooting Guide: The Gramine Route
The Gramine route is a versatile method for the synthesis of 3-substituted indoles. It proceeds in two main stages: the synthesis of gramine and its subsequent conversion to the desired product.
Caption: Workflow for the Gramine Route synthesis.
Problem 1: Low Yield of Gramine in the Mannich Reaction
| Potential Cause | Explanation | Suggested Solution |
| Inefficient formation of the Eschenmoser's salt precursor | The Mannich reaction proceeds via an iminium ion (Eschenmoser's salt precursor), which is formed from formaldehyde and dimethylamine. If the conditions are not optimal, the formation of this electrophile can be slow or incomplete. | Ensure that the reaction is run under appropriate acidic conditions (acetic acid is commonly used) to facilitate the formation of the iminium ion.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[1] |
| Side reactions of indole | Indole can undergo other reactions under acidic conditions, such as acid-catalyzed polymerization, which can reduce the yield of the desired gramine. | Use a moderate acid like acetic acid rather than a strong mineral acid. Running the reaction at a controlled temperature (often room temperature or slightly below) can also help to minimize side reactions. |
| Purification losses | Gramine is a basic compound and can be somewhat water-soluble, leading to losses during aqueous workup. | During the workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to be more basic (pH > 9) can help to ensure the gramine is in its free base form and more soluble in the organic phase. |
Problem 2: Inefficient Conversion of the Quaternary Salt to the Final Product
| Potential Cause | Explanation | Suggested Solution |
| Poor nucleophilicity of the pyridine species | The direct displacement of the trimethylamine leaving group by a pyridine-based nucleophile can be slow if the nucleophile is not sufficiently reactive. | The reaction is often performed with a pyridinyl organometallic reagent (e.g., a Grignard or organolithium reagent) for a more efficient coupling. However, this requires careful control of reaction conditions to avoid side reactions. |
| Alternative approach: Conversion to indol-3-ylmethyl halide | A more common and often higher-yielding approach is to convert gramine to a more reactive electrophile, such as indol-3-ylmethyl iodide, which can then be reacted with a suitable pyridine nucleophile. | React the quaternary ammonium salt of gramine with a source of cyanide (e.g., NaCN or KCN) to form indole-3-acetonitrile. This can then be reduced to the corresponding amine or converted to other functional groups for subsequent coupling with the pyridine moiety. |
| Decomposition of the quaternary salt | The quaternary ammonium salt can be unstable, especially at elevated temperatures, leading to decomposition and reduced yields. | Perform the substitution reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged reaction times. |
Experimental Protocol: General Procedure for the Synthesis of this compound via the Gramine Route
Step 1: Synthesis of N,N-dimethyl-1H-indole-3-methanamine (Gramine) [1]
-
To a stirred solution of indole (1 equivalent) in a suitable solvent such as dioxane or acetic acid, add a pre-mixed solution of aqueous formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into an ice-cold aqueous solution of sodium or potassium hydroxide to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Step 2: Conversion of Gramine to this compound (Illustrative example via a halide intermediate)
-
Suspend gramine (1 equivalent) in a suitable solvent like THF or toluene.
-
Add methyl iodide (1.1 equivalents) and stir at room temperature for 1-2 hours to form the quaternary ammonium salt.
-
In a separate flask, prepare the pyridinyl nucleophile. This can be a pyridinyl Grignard reagent or a lithiated pyridine species, prepared under anhydrous conditions.
-
Add the solution of the quaternary ammonium salt to the solution of the pyridinyl nucleophile at a low temperature (e.g., -78 °C or 0 °C) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient eluent system such as hexane/ethyl acetate with 1% triethylamine.
Troubleshooting Guide: Friedel-Crafts Alkylation
Direct Friedel-Crafts alkylation of indole with a pyridin-3-ylmethyl electrophile is an attractive, atom-economical approach. However, it requires careful control of reaction conditions to achieve good yields and selectivity.
Caption: Simplified mechanism of Friedel-Crafts alkylation of indole.
Problem 1: Low or No Conversion
| Potential Cause | Explanation | Suggested Solution |
| Deactivation of Lewis Acid Catalyst | The nitrogen atom of the pyridine ring in the electrophile is a Lewis base and can coordinate with the Lewis acid catalyst, rendering it inactive.[4][6] | Use a stoichiometric amount of the Lewis acid to ensure there is enough active catalyst for the reaction. Alternatively, use the hydrochloride salt of 3-(chloromethyl)pyridine. The protonated nitrogen is much less Lewis basic. |
| Insufficiently Reactive Electrophile | The pyridin-3-ylmethyl halide may not be sufficiently electrophilic under the reaction conditions to react with the indole. | Use a more reactive leaving group, such as bromide or iodide, instead of chloride. Increasing the strength of the Lewis acid can also enhance the electrophilicity of the alkylating agent. |
| Low Reaction Temperature | Friedel-Crafts alkylations often require thermal energy to overcome the activation barrier. | If the reaction is not proceeding at room temperature, try gently heating the reaction mixture. Monitor the reaction closely by TLC to avoid decomposition or the formation of side products at higher temperatures. |
Problem 2: Poor Regioselectivity (C3 vs. N-Alkylation)
| Potential Cause | Explanation | Suggested Solution |
| Reaction Conditions Favoring N-Alkylation | As discussed in the FAQs, conditions that generate a significant concentration of the indolyl anion can lead to preferential N-alkylation.[5] | Avoid the use of strong bases. In the context of Friedel-Crafts reactions, this is generally not an issue, but it is a crucial consideration if attempting a base-mediated alkylation. The choice of solvent can also influence the regioselectivity. |
| Steric Hindrance at C3 | If the indole is substituted at the C2 position, this can sterically hinder the approach of the electrophile to the C3 position, potentially leading to more N-alkylation. | For indoles with bulky C2 substituents, it may be necessary to protect the indole nitrogen before the alkylation and then deprotect it afterward. This forces the reaction to occur at the C3 position. |
Comparison of Common Lewis Acids for Friedel-Crafts Alkylation
| Lewis Acid | Typical Conditions | Advantages | Disadvantages | Yield Range (General) |
| AlCl₃ | CH₂Cl₂, 0 °C to RT | Highly active, readily available, and inexpensive.[4] | Can be too reactive, leading to polyalkylation and decomposition. Moisture sensitive. | 40-80% |
| FeCl₃ | CH₂Cl₂, RT | Milder than AlCl₃, less prone to causing decomposition. | May require higher temperatures or longer reaction times. | 50-85% |
| ZnCl₂ | Dichloroethane, reflux | Good for moderately activated systems, relatively mild. | Often requires heating, which can lead to side reactions. | 40-70% |
| BF₃·OEt₂ | CH₂Cl₂ or EtOAc, RT | Easy to handle liquid, generally provides clean reactions.[3] | Can be less reactive than stronger Lewis acids. | 60-90% |
| Sc(OTf)₃ | Acetonitrile, RT | Can be used in catalytic amounts, tolerant of some functional groups. | Expensive. | 70-95% |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for the Friedel-Crafts Alkylation of Indole
-
To a solution of indole (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add the Lewis acid (1.1 equivalents, e.g., AlCl₃ or BF₃·OEt₂) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (1 equivalent) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, with 1% triethylamine).[7]
Concluding Remarks
The synthesis of this compound presents a number of challenges that can be overcome with a systematic approach to optimization and troubleshooting. By understanding the underlying mechanisms of the Gramine route and Friedel-Crafts alkylation, and by carefully controlling reaction conditions, researchers can significantly improve the yield and purity of their desired product. This guide provides a framework for addressing the most common issues encountered in this synthesis. We encourage you to use this information as a starting point for developing a robust and efficient process in your own laboratory.
References
- BenchChem. (2025).
-
Kaur, N., et al. (2020). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 25(21), 5003. [Link]
-
Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). Gramine. National Center for Biotechnology Information. [Link]
-
Bergman, J., & Venemalm, L. (1992). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. The Journal of Organic Chemistry, 57(8), 2495-2497. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]
-
Semenov, B. B., & Granik, V. G. (2004). Chemistry of N‐(1H‐Indol‐3‐ylmethyl)‐N,N‐dimethylamine—Gramine. Chemistry of Heterocyclic Compounds, 40(5), 537-566. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. [Link]
-
ResearchGate. (n.d.). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. [Link]
-
Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(54), 34186-34232. [Link]
-
Dey, C., & Kündig, E. P. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232. [Link]
-
da Silva, A. L., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals, 14(9), 853. [Link]
-
Buchwald, S. L., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(42), 16882-16888. [Link]
-
Yang, L., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]
- BenchChem. (2025).
-
Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(54), 34186-34232. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 3-Substituted Indoles
Welcome to the Technical Support Center for the purification of 3-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic properties of the indole nucleus, while central to its biological activity, frequently introduce complexities into purification protocols.
This document moves beyond simple procedural lists to explain the underlying chemical principles governing these challenges. By understanding the "why" behind a purification problem, you are better equipped to solve it. Our troubleshooting guides are presented in a practical question-and-answer format, addressing the specific issues you are likely to face at the bench.
Frequently Asked Questions (FAQs): Initial Purification Strategy
Q1: I have a crude 3-substituted indole from my reaction. Which purification method should I try first: column chromatography or recrystallization?
A1: The choice between column chromatography and recrystallization depends primarily on the physical state and purity of your crude product.
-
Recrystallization is the preferred first choice if your product is a solid and the crude purity is relatively high (e.g., >85-90% by TLC or crude NMR). It is a highly effective, scalable, and often less labor-intensive method for removing small amounts of impurities.[1]
-
Column Chromatography is necessary when your product is an oil or a low-purity solid. It is also the go-to method for separating compounds with very similar polarities, such as isomers, or for removing significant quantities of baseline impurities.[2]
Here is a decision-making workflow to guide your choice:
Caption: Initial choice of purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful but often challenging technique for indole purification. The following Q&A addresses the most common problems.
Q2: My indole derivative is streaking badly or tailing on the silica gel TLC plate and column. What's causing this and how do I fix it?
A2: This is a classic problem with indoles. The nitrogen atom in the indole ring is weakly basic (pKa of indole's conjugate acid is ~ -3.5), but it can still interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[3] This strong, sometimes irreversible, binding leads to tailing or streaking.
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[4]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. This is the most common solution.
-
Ammonia: For very basic indoles, using a solution of 7N ammonia in methanol as a polar component (e.g., 1-10% of this mixture in dichloromethane) can be effective.[5]
-
-
Switch the Stationary Phase: If a basic modifier doesn't work or if your compound is base-sensitive, change your stationary phase.
Q3: My product seems to be decomposing on the column. The fractions are turning pink/purple/brown, and the yield is very low.
A3: This indicates your 3-substituted indole is unstable under the purification conditions. There are two primary culprits: acid sensitivity and oxidation.
-
Acid Sensitivity: The acidic surface of silica gel can catalyze decomposition or polymerization of electron-rich indoles.[1]
-
Oxidation: Many indoles are susceptible to air oxidation, which can be accelerated by the high surface area of the stationary phase.[7] This often results in the formation of colored impurities like 2-oxindoles or 3-hydroxyoxindoles.[8][9]
Solutions:
-
Deactivate the Silica Gel: Before loading your compound, flush the packed column with your eluent containing 1-3% triethylamine. This neutralizes the most acidic sites. You can then run the column with or without triethylamine in the mobile phase.[10]
-
Work Quickly: Minimize the time your compound spends on the column. Prepare everything in advance and run the chromatography session without long pauses.
-
Use an Inert Atmosphere: If your compound is highly air-sensitive, consider running the column under a gentle positive pressure of nitrogen or argon to prevent oxidation.[1]
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can exacerbate degradation. If you must use DCM, consider passing it through a plug of basic alumina immediately before use.
Sources
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. reddit.com [reddit.com]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Indole Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges encountered when transitioning indole synthesis from the laboratory bench to larger-scale production. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, scaling up its synthesis is rarely a linear process and is often fraught with challenges that can impact yield, purity, and safety.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. We will delve into the causality behind common experimental hurdles and offer field-proven solutions to empower you to overcome these obstacles effectively.
General Troubleshooting Workflow for Indole Synthesis Scale-Up
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve problems during scale-up.
Caption: A general workflow for troubleshooting common issues in the scale-up of indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common challenges encountered during the scale-up of indole derivative synthesis.
Section 1: Reaction Optimization and Control
Q1: My Fischer indole synthesis is giving a low yield upon scale-up. What are the likely causes and how can I improve it?
A1: Low yields in Fischer indole synthesis are a common issue during scale-up.[3][4] Several factors can contribute to this problem:
-
Suboptimal Thermal Management: The Fischer indole synthesis is often exothermic.[5][6] Poor heat transfer in larger reactors can lead to localized "hot spots," causing degradation of starting materials, intermediates, or the final product.[6]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, Lewis acids like ZnCl₂) are critical and may require re-optimization at a larger scale.[3][6][7]
-
Solution: Screen different acid catalysts and their concentrations at a smaller, representative scale before proceeding with the full-scale reaction. The optimal catalyst often needs to be determined empirically for a specific substrate combination.[4]
-
-
Poor Quality of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions and inhibit the catalyst.[4] Arylhydrazines, in particular, can degrade over time.[8]
-
Solution: Ensure the purity of all starting materials and reagents before use.[6] Consider re-purifying starting materials if they have been stored for an extended period.
-
-
Substituent Effects: Electron-donating groups on the carbonyl compound can destabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[3][9][10] This is a known challenge in the synthesis of 3-aminoindoles.[3][9][10]
-
Solution: If substituent effects are suspected, a different synthetic route might be necessary. Alternatively, using Lewis acids instead of Brønsted acids can sometimes improve the efficiency of these cyclizations.[9]
-
Q2: I'm observing significant side product formation in my palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig) at a larger scale. How can I minimize these impurities?
A2: Side product formation in palladium-catalyzed reactions can often be traced back to catalyst deactivation, suboptimal ligand choice, or reaction conditions that favor competing pathways.
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for catalytic activity, stability, and selectivity.[5] For instance, in the Buchwald-Hartwig amination, the development of bidentate phosphine ligands like BINAP and DPPF provided a significant improvement for the coupling of primary amines.[11]
-
Solution: Screen a panel of ligands to identify the one that provides the best balance of reactivity and selectivity for your specific substrate. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation, as they can be sensitive to air once activated by a base.[12]
-
-
Base and Solvent Effects: The type and amount of base, as well as the solvent, can significantly influence the reaction rate, yield, and impurity profile.[5] Harsh, insoluble inorganic bases can lead to poor tolerance of sensitive functional groups and scale-up issues.[13]
-
Reaction Monitoring: At a larger scale, it is crucial to monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures, which can lead to product degradation or the formation of byproducts.
-
Solution: Implement in-process controls (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of the product and impurities. This will allow for the reaction to be quenched at the optimal time.
-
Table 1: Key Parameters for Scale-Up of Common Indole Syntheses
| Synthesis Method | Critical Parameters to Control | Common Scale-Up Challenges |
| Fischer Indole Synthesis | Temperature, Acid Catalyst (Type & Concentration), Mixing | Exothermic reaction, Side reactions (e.g., N-N bond cleavage, aldol condensation), Regioisomer formation with unsymmetrical ketones[3][4][6] |
| Larock Indole Synthesis | Catalyst System (e.g., Pd, Ni, Co), Ligand, Base, Solvent | Catalyst deactivation, Regioselectivity with unsymmetrical alkynes, Formation of homocoupled byproducts[3][14] |
| Buchwald-Hartwig Amination | Palladium Precursor, Ligand, Base, Temperature, Inert Atmosphere | Catalyst sensitivity to air and moisture, Incomplete conversion, Side reactions with sensitive functional groups[11][12] |
| Heck Coupling | Palladium Source, Ligand, Base, Solvent, Temperature | E/Z isomerization of the double bond, Catalyst poisoning, Phosphine ligand oxidation |
Section 2: Product Isolation and Purification
Q3: I'm struggling with the purification of my crude indole derivative on a large scale. Column chromatography is becoming impractical. What are my options?
A3: Large-scale purification is a significant hurdle in process development. While column chromatography is a workhorse in the lab, its scalability can be limited by cost, solvent consumption, and throughput.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid products.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures.[15] Mixed solvent systems (e.g., methanol/water) can be effective.[15]
-
Control Cooling Rate: Rapid cooling can lead to the trapping of impurities and the formation of small, difficult-to-filter crystals. A slower, controlled cooling profile is generally preferred.
-
Seeding: Introducing a small amount of pure crystalline material can induce crystallization and help control the crystal form.
-
Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs) with varying physical properties. Re-evaluate the crystallization procedure to consistently obtain the desired form.[6]
-
-
-
Salt Formation: If your indole derivative has a basic or acidic handle, forming a salt can be a highly effective purification strategy.[6] Salts often have better crystallinity than the free base or acid.
-
Procedure: Dissolve the crude product in a suitable solvent and add the corresponding acid (e.g., HCl) or base to precipitate the salt. The salt can then be recrystallized.
-
-
Vacuum Distillation: For liquid or low-melting solid indole derivatives that are thermally stable, vacuum distillation can be a viable large-scale purification method.[6]
Q4: My indole derivative is an oil and won't crystallize. What should I do?
A4: The inability of a product to crystallize is a common challenge.
-
Attempt Salt Formation: As mentioned above, if the molecule has a basic nitrogen, forming a crystalline salt is a primary strategy.[6]
-
Large-Scale Chromatography: If crystallization and salt formation are not feasible, large-scale column chromatography may be necessary.
-
Optimization: To make this more efficient, optimize the loading capacity of the stationary phase and the solvent system to maximize separation and throughput. Consider using alternative stationary phases like alumina or reversed-phase silica if the compound is sensitive to the acidic nature of silica gel.[8]
-
-
Impurity Removal Prior to Final Purification: Sometimes, a preliminary purification step to remove a specific problematic impurity can facilitate the crystallization of the final product.
Caption: Decision tree for selecting a scalable purification strategy for indole derivatives.
Section 3: Process Safety
Q5: My indole synthesis is highly exothermic. How can I manage the heat generated during scale-up?
A5: Managing exothermic reactions is critical for safety, especially at larger scales, to prevent runaway reactions.[2][5]
-
Controlled Addition of Reagents: Instead of adding all reagents at once, use a controlled, slow addition of one of the reagents. This allows the cooling system of the reactor to dissipate the heat as it is generated.[5]
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, although this will impact throughput.
-
Heat Transfer: Ensure that the reactor is appropriately sized and has sufficient cooling capacity for the scale of the reaction. Inefficient mixing can also lead to localized hot spots.[6]
-
Process Safety Assessment: Before scaling up, perform a thorough process safety assessment, including reaction calorimetry, to understand the thermal hazards associated with the reaction.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Controlled Addition
This protocol is a general guideline and should be optimized for specific substrates.
-
Hydrazone Formation (Optional but Recommended for Scale-Up):
-
In a suitably sized reactor, dissolve the arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Slowly add the ketone or aldehyde (1.0-1.1 eq) to the solution while monitoring the internal temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or HPLC.
-
If the hydrazone precipitates, it can be isolated by filtration and washed with a cold solvent before proceeding to the next step.[8]
-
-
Indolization:
-
To the isolated hydrazone or the in-situ generated hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride) portion-wise or as a solution in a suitable solvent, ensuring the internal temperature is controlled by the reactor's cooling system.
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by transferring it to a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using an optimized method (e.g., crystallization, large-scale chromatography).[8]
-
References
- Technical Support Center: Scalable Synthesis of Bioactive Indole Compounds. Benchchem.
- Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. Benchchem.
- Recent advances in the synthesis of indoles and their applic
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.
- Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole)
- Scale-Up Guide: Buchwald-Hartwig Amin
- Scale-Up Guide: Buchwald-Hartwig Amin
- Buchwald–Hartwig Amin
- Synthesis of Indoles through Larock Annul
- Crystallization purification of indole.
- Improving yield in Fischer indole synthesis of precursors. Benchchem.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Why Do Some Fischer Indoliz
- Fischer indole synthesis. Wikipedia.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 3-(pyridin-3-ylmethyl)-1H-indole in Solution
Welcome to the technical support center for 3-(pyridin-3-ylmethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability challenges associated with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The this compound scaffold is a key intermediate in medicinal chemistry, particularly in the synthesis of serotonin receptor modulators for neurological and gastrointestinal disorders[1]. However, the inherent reactivity of the electron-rich indole nucleus, coupled with the properties of the pyridine moiety, presents specific stability challenges that must be carefully managed.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary drivers of degradation for this compound in solution?
A1: The degradation of this compound is primarily driven by three factors inherent to its structure:
-
Oxidation: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation[2]. Atmospheric oxygen, particularly in the presence of light or trace metal ions, can lead to the formation of various oxidized species, often observed as a discoloration of the solution (e.g., turning yellow or brown).
-
Photodegradation: Indole derivatives can absorb UV light, leading to photochemical reactions. This light-induced degradation can involve complex pathways, including oxidation and bond cleavage[3].
-
pH-Dependent Instability: The pyridine ring contains a basic nitrogen atom that can be protonated at acidic pH. This alters the electronic distribution of the entire molecule, potentially increasing its susceptibility to hydrolysis or other degradation pathways. While the indole ring itself is generally stable to hydrolysis, extreme pH conditions can catalyze degradation[4].
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maximize the shelf-life of your this compound solutions, we recommend the following:
-
Temperature: Store solutions at 2-8°C[1]. Avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage, consider aliquoting the stock solution into smaller, single-use vials.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil. Standard laboratory lighting can be sufficient to induce photodegradation over time.
-
Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents like methanol and ethanol are generally suitable, but aprotic solvents like DMSO or DMF might offer better stability against certain hydrolytic pathways, provided they are anhydrous.
Q3: My solution of this compound has turned a pale yellow color. Is it still usable?
A3: A color change, typically to yellow or brown, is a common indicator of degradation, most likely due to oxidation. While a very pale yellowing might indicate minimal degradation, it is a sign that the compound is no longer pure. For sensitive quantitative assays (e.g., cell-based potency assays, binding studies), it is crucial to use a fresh, colorless solution. For synthetic purposes where minor impurities might be removed in subsequent steps, its usability depends on the specific reaction's tolerance to impurities. We strongly advise confirming the purity chromatographically (e.g., by HPLC or TLC) before use if you observe any color change.
Q4: Can I add antioxidants to my solution to improve stability?
A4: Yes, adding an antioxidant can be an effective strategy, particularly if the solution will be handled under ambient conditions for extended periods. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid[2]. However, it is essential to first verify that the chosen antioxidant does not interfere with your downstream experimental assays. A control experiment with the antioxidant alone is recommended.
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results or loss of potency in biological assays. | Degradation of the compound in the stock solution or in the assay medium. | 1. Prepare a fresh stock solution from solid material. 2. Minimize the exposure of the compound to light and air during the experiment. 3. Assess the stability of the compound in your specific assay buffer and under the incubation conditions (time, temperature). Consider preparing solutions immediately before use. |
| Appearance of new, unexpected peaks in HPLC analysis over time. | Chemical degradation of the compound. | 1. Characterize the degradation products if possible (e.g., by LC-MS) to understand the degradation pathway. 2. Implement stricter storage conditions (see FAQ Q2). 3. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method[5]. |
| Precipitation of the compound from an aqueous buffer. | Poor solubility, especially at neutral or basic pH where the pyridine nitrogen is not protonated. | 1. Confirm the pH of your buffer. Solubility may be higher at a slightly acidic pH (e.g., pH 5-6). 2. Consider using a co-solvent such as DMSO or ethanol (typically <1% in final assay medium, but check your system's tolerance). 3. Perform a solubility test across a range of relevant pH values. |
Troubleshooting Workflow for Suspected Degradation
If you suspect that your compound has degraded, follow this logical workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting suspected degradation of the compound.
Experimental Protocols & Methodologies
To proactively manage the stability of this compound, a forced degradation study is highly recommended. This allows for the identification of potential degradants and the development of a stability-indicating analytical method[5].
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent like acetonitrile) in the oven under the same conditions.
-
Prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Plausible Degradation Pathway: Oxidation
Based on the known chemistry of indole derivatives, a likely degradation pathway in the presence of oxygen involves oxidation at the C2 and C3 positions of the indole ring.
Caption: A potential oxidative degradation pathway leading to an oxindole derivative.
References
-
DellaGreca, M., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 533-539. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Pyridin-3-ylmethyl-1H-indole. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
Sharma, G., & Kumar, S. (2016). Forced degradation studies: A review. MedCrave Online Journal of Analitical and Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
- Goyal, R. N., & Singh, U. P. (1997). Electrochemical oxidation of indole. Journal of the Chemical Society, Perkin Transactions 2, (5), 857-862.
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
- Madine, J., et al. (2009). The reactivity of a series of indole derivatives was assessed... Free Radical Biology and Medicine, 46(10), 1333-1340.
-
Shinde, P. et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1162-1172. Available at: [Link]
Sources
Technical Support Center: Purification of Indole Compounds from Complex Hydrocarbon Matrices
Welcome to the technical support center for the purification of indole and its derivatives from complex hydrocarbon feedstocks such as crude oil fractions and coal tar wash oil. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of indole from crude oil or wash oil so challenging?
A: The primary difficulty lies in the complexity of the source matrix. Feedstocks like wash oil, a coal tar distillation by-product, contain dozens of compounds.[1] Many of these, such as naphthalene, quinoline, and methylnaphthalenes, have boiling points very close to that of indole, making simple distillation ineffective for achieving high purity.[1][2] This necessitates multi-step procedures that exploit differences in polarity and solubility rather than just volatility.
Q2: What are the primary methods for isolating indole from these complex mixtures?
A: The most effective strategies involve a combination of techniques. The mainstays of indole purification are:
-
Solvent Extraction: Utilizes a solvent that preferentially dissolves indole over the other hydrocarbon components. This is often done in multiple stages, including extraction and re-extraction (or back-extraction), to maximize both recovery and purity.[1][2]
-
Solute Crystallization: A highly effective final polishing step. After concentrating the indole using extraction, crystallization can be induced by changing temperature and solvent conditions to yield very high-purity crystals.[3][4]
-
Adsorption: Involves passing the mixture over a solid adsorbent material that selectively binds nitrogen-containing compounds like indole.[5][6]
-
Traditional Acid-Base Extraction: This method uses strong acids and bases to protonate and deprotonate the indole, moving it between aqueous and organic layers. While effective, it is often avoided due to the use of corrosive, hazardous, and environmentally unfriendly reagents.[3][4]
Q3: My liquid-liquid extraction process is forming a persistent emulsion. What are the best ways to break it?
A: Emulsion formation is a common problem when mixing hydrocarbon oils with aqueous or polar solvents.[7][8] An emulsion is a stable mixture of two immiscible liquids, which can make phase separation nearly impossible. According to U.S. EPA Method 1664, if an emulsion layer is greater than one-third the volume of your solvent layer, you must use techniques to break it.[8][9]
Here are several field-proven troubleshooting steps:
-
Mechanical & Physical Methods:
-
Chemical Methods:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) or solid sodium chloride (NaCl).[8][9] This increases the polarity of the aqueous phase, forcing the non-polar components out and breaking the emulsion.
-
Acidification: If the emulsion is stabilized by surfactants or soaps, lowering the pH to ~2 with HCl or H₂SO₄ can disrupt their activity.[8][9]
-
Add a Dehydrating Agent: Adding anhydrous sodium sulfate (Na₂SO₄) can absorb microscopic water droplets that may be stabilizing the emulsion.[8]
-
-
Physical Separation:
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to force phase separation.[8]
-
Troubleshooting Guide 1: Multi-Stage Solvent Extraction
Solvent extraction is the workhorse of indole enrichment. A common and highly effective strategy is a two-part process: an initial extraction to pull indole from the oil into a polar solvent, followed by a re-extraction to concentrate the indole into a smaller volume and remove more impurities.
A highly successful approach involves an initial extraction with an aqueous methanol or formamide solution, followed by a re-extraction of the collected extract phases with n-hexane.[1][2] This process can increase indole concentration from an initial ~5.75% in wash oil to over 73% in the final "indole-concentrated oil" (ICO).[1][10][11]
Overall Workflow: From Wash Oil to High-Purity Indole
Caption: A multi-step process for purifying indole from wash oil.
Detailed Protocol: Methanol Extraction & n-Hexane Re-Extraction
This protocol is based on the batch co-current 5-stage equilibrium model, which provides high recovery and concentration.[1][10]
Part A: Methanol Extraction (5 Stages)
-
Stage 1: Combine the wash oil (feed) with an aqueous methanol solution (e.g., 90% methanol, 10% water) at a 1:1 volume ratio (E₀/R₀ = 1) in a suitable vessel.[1]
-
Equilibration: Agitate the mixture thoroughly for a sufficient time (e.g., up to 72 hours for full equilibrium) at a controlled temperature (e.g., 303 K).[1]
-
Phase Separation: Allow the layers to separate. The upper layer is the methanol extract phase (E₁), containing indole, and the lower is the raffinate phase (R₁), which is the depleted oil.[1]
-
Subsequent Stages (2-5): Use the raffinate from the previous stage (R₁) as the feed for the next stage (R₂). Combine it with a fresh 1:1 volume of the aqueous methanol solvent. Repeat the equilibration and separation steps.
-
Collection: After 5 stages, combine all the methanol extract phases (E₁ through E₅). This mixture is the feed for the re-extraction step.
Part B: n-Hexane Re-Extraction (5 Stages)
-
Stage 1: Combine the pooled methanol extract phases from Part A with n-hexane at a 0.5:1 volume ratio (E₀/R₀ = 0.5).[1]
-
Equilibration & Separation: Repeat the equilibration and phase separation process as described above. In this step, the indole is more soluble in the methanol/water phase (now the raffinate, R₁) while less polar impurities are stripped out into the n-hexane phase (extract, E₁).
-
Subsequent Stages (2-5): As before, use the raffinate from the preceding stage as the feed for the next, mixing with fresh n-hexane each time.
-
Final Product: The raffinate from the final stage (R₅) is your indole-concentrated oil (ICO), dissolved in the aqueous methanol. The solvent can be removed via distillation to yield the neat ICO.[4]
Troubleshooting Q&A for Solvent Extraction
Q: My indole concentration after methanol extraction is much lower than the reported ~73%. What went wrong?
A: This points to issues with extraction efficiency. Consider these factors:
-
Number of Stages: A single extraction is insufficient. The multi-stage approach is critical for concentrating the indole effectively. As the number of stages increases, the purity of the indole in the final raffinate increases significantly.[1]
-
Solvent Choice & Water Content: While pure methanol works, adding a small amount of water (e.g., 10%) can improve the selectivity for indole over non-polar hydrocarbons like 2-methylnaphthalene.[1] Formamide is another solvent option that shows even higher selectivity for indole than methanol, potentially yielding a purer ICO (~92.4%), but it has a much higher boiling point, making it harder to remove later.[2][12]
-
Solvent-to-Feed Ratio: The volume ratio of solvent to feed (E/R) directly impacts the distribution coefficient. A 1:1 ratio is a good starting point for the initial extraction.[1]
-
Equilibration Time: Ensure you are mixing long enough for equilibrium to be reached. Insufficient contact time will lead to poor extraction.
Q: I performed the re-extraction with n-hexane, but my final ICO still contains significant non-polar impurities.
A: The goal of the n-hexane re-extraction is to "wash" the polar extract phase, removing residual non-polar compounds. If this is inefficient:
-
Verify Your Phases: Ensure you are correctly identifying and separating the phases. The indole should remain in the more polar aqueous methanol phase during this step.
-
Increase Re-Extraction Stages: Just as with the initial extraction, more re-extraction stages will improve the removal of impurities.
-
Check Solvent Purity: Ensure the n-hexane used is of high purity and not contaminated with other hydrocarbons.
Troubleshooting Guide 2: Solute Crystallization for Final Purification
After generating Indole-Concentrated Oil (ICO), solute crystallization is the definitive step to achieve >99% purity. This process leverages the differences in solubility and melting points of the components in a suitable solvent, typically n-hexane.[3][4]
Detailed Protocol: Solute Crystallization of ICO
This protocol is based on optimal conditions identified for achieving maximum purity and reasonable yield.[3][13]
-
Apparatus: Use a jacketed batch crystallizer connected to a circulator for precise temperature control.[4][13]
-
Solvent Ratio: Dissolve the ICO in n-hexane. A key parameter is the initial volume ratio of solvent to ICO (S₀/F₀). An optimal ratio is around 15.5:1.[3][13]
-
Crystallization Temperature: Cool the solution to induce crystallization. A temperature of 283 K (10 °C) is highly effective.[3][4] Lowering the temperature generally increases yield but can sometimes decrease purity if impurities co-crystallize.
-
Agitation & Time: For highest purity, minimal to no agitation (0 s⁻¹ impeller speed) is recommended.[3][4] A short crystallization time of 10 minutes is sufficient under these conditions.
-
Crystal Recovery: Isolate the formed crystals using vacuum filtration through a glass filter.
-
Washing: This step is critical for high purity. Wash the recovered crystals with fresh, cold n-hexane to remove any residual mother liquor containing impurities.[3]
Troubleshooting Q&A for Crystallization
Q: My final indole purity is below 99.5%. How can I improve it?
A: Purity issues in crystallization are almost always related to trapped impurities.
-
Crystal Washing: This is the most common cause. An unwashed crystal will retain impurities from the mother liquor on its surface. Ensure you perform a thorough wash with cold solvent. The difference between washed and unwashed crystals can be a significant jump in purity.[3]
-
Solvent Ratio (S₀/F₀): This is a critical parameter. Too little solvent, and the solution will be too concentrated, leading to impurity inclusion. Too much solvent, and your yield will plummet. The optimal S₀/F₀ ratio of 15.5 was found to maximize purity.[3]
-
Crystallization Temperature: While a lower temperature increases the amount of indole that crystallizes (yield), it can also cause impurities to precipitate. If purity is a problem, try slightly increasing the temperature from 283 K.
Q: My purity is excellent (>99%), but my yield is below 50%. What are my options?
A: This is a classic purity vs. yield trade-off. A 57.5% yield is reported under optimal purity conditions.[3][13] To improve this:
-
Recycle the Mother Liquor: The mother liquor (the liquid left after filtration) is rich in indole. This can be concentrated and used in a subsequent crystallization batch.[3]
-
Multi-Step Crystallization: Perform a second crystallization on the mother liquor at a lower temperature to recover more indole, although this fraction may be of slightly lower purity.
-
Optimize Temperature: Carefully balance temperature. A slight decrease can improve yield, but watch for a drop in purity. The relationship is inverse: as temperature decreases, yield increases, but purity may decrease.[4]
Data Summary: Crystallization Parameters
| Parameter | Optimal Condition | Purity (wt%) | Yield (%) | Rationale |
| Crystal Washing | Washed with n-hexane | 99.5 | 57.5 | Removes adhered mother liquor containing impurities.[3] |
| Temperature (T) | 283 K (10 °C) | 99.5 | 57.5 | Balances high supersaturation for crystallization with minimizing impurity co-precipitation.[3][4] |
| Time (t) | 10 min | 99.5 | 57.5 | Sufficient time for crystal formation at the optimal temperature.[3] |
| Solvent/Feed Ratio (S₀/F₀) | 15.5 | 99.5 | 57.5 | Provides optimal dilution to prevent impurity trapping while allowing for good recovery.[3][13] |
| Impeller Speed (N) | 0 s⁻¹ (No agitation) | 99.5 | 57.5 | Prevents secondary nucleation and promotes the growth of larger, purer crystals.[3][4] |
Analytical Validation
Verifying the purity of your fractions and final product is essential. The primary methods used for analyzing complex mixtures containing indole are:
-
Gas Chromatography (GC): Excellent for separating the volatile and semi-volatile components found in wash oil. It is the method used to determine the weight percent (wt%) purity in the cited studies.[10]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating substituted indole derivatives. Reversed-phase HPLC with ion suppression can be used to achieve excellent resolution of various indole compounds.[14][15]
References
-
Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
-
Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available at: [Link]
-
Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). Available at: [Link]
-
Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). ResearchGate. Available at: [Link]
-
Kim, S.J., et al. (2022). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. MDPI. Available at: [Link]
-
Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). MDPI. Available at: [Link]
-
Kim, S.J., et al. (2021). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. ResearchGate. Available at: [Link]
- Tanaka, H., et al. (1992). Process of preparing purified aqueous indole solution. Google Patents.
-
Frankenberger, W.T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Scola, M., et al. (2019). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health (NIH). Available at: [Link]
-
Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available at: [Link]
-
Various Authors. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. ResearchGate. Available at: [Link]
-
Bhomick, T., et al. (2019). Effective adsorptive removal of indole from model fuel using a metal-organic framework functionalized with amino groups. ResearchGate. Available at: [Link]
-
Schulz, H. (2014). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. Available at: [Link]
-
Pergher, S.B.C., & Lemos, F.S. (2009). REMOVAL OF NITROGEN COMPOUNDS FROM BRAZILIAN PETROLEUM SAMPLES BY OXIDATION FOLLOWED BY LIQUID-LIQUID EXTRACTION. Portal ABPG. Available at: [Link]
-
Yu, L., et al. (2022). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. MDPI. Available at: [Link]
-
Durand, E., et al. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. Available at: [Link]
-
Ma, X., et al. (2005). Selective Adsorption for Removal of Nitrogen Compounds from Liquid Hydrocarbon Streams over Carbon- and Alumina-Based Adsorbents. ACS Publications. Available at: [Link]
-
Oliveira, E.L.G., et al. (2013). Nitrogen Removal from Oil: A Review. ACS Publications. Available at: [Link]
- Nixon, R.C. (1961). Process for removing nitrogenous compounds from hydrocarbon oils. Google Patents.
-
Wang, Y., et al. (2023). Research Progress on Adsorption and Separation of Petroleum Hydrocarbon Molecules by Porous Materials. MDPI. Available at: [Link]
-
Wang, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Available at: [Link]
-
Speight, J.G. Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products. EOLSS. Available at: [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]
-
Various Authors. (n.d.). Liquid-liquid extraction of sulfur and nitrogen in model oil by ionic liquids (IL). ResearchGate. Available at: [Link]
-
Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. Available at: [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. ASM. Available at: [Link]
-
Alcázar-Leyva, G., et al. (2019). Liquid–Liquid Continuous Extraction and Fractional Distillation for the Removal of Organic Compounds from the Wastewater of the Oil Industry. MDPI. Available at: [Link]
-
Al-Saeed, M.H., & Al-Jasem, Y.A. (2014). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. Available at: [Link]
Sources
- 1. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. azom.com [azom.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Indole-Based Compounds
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and development: the low aqueous solubility of indole-based compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, its inherent hydrophobicity frequently leads to poor solubility, which can hinder preclinical assessment and terminate the development of otherwise promising candidates.[1][2]
This guide is structured to provide you, the researcher, with not just protocols, but the underlying scientific rationale to make informed decisions in your experiments. We will explore the root causes of poor solubility in indole derivatives and provide a series of troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Part 1: Understanding the Core Problem
Q1: Why are many of my indole-based compounds so difficult to dissolve in aqueous solutions?
The solubility challenge with indole derivatives is rooted in their fundamental physicochemical properties. The indole ring system consists of a benzene ring fused to a pyrrole ring, creating a planar, aromatic, and largely nonpolar structure.[3][4]
-
Hydrophobicity: The large, nonpolar surface area of the indole core interacts unfavorably with the highly polar, hydrogen-bonded network of water molecules. This hydrophobic nature is the primary driver of low aqueous solubility.[3]
-
Crystal Lattice Energy: Many indole compounds are crystalline solids at room temperature.[3] The strength of the crystal lattice, or the energy required to break apart the molecules in the crystal, can be substantial. For a compound to dissolve, the energy released from solvent-solute interactions must overcome this lattice energy. For poorly soluble compounds, this energy balance is unfavorable.
-
Hydrogen Bonding: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor.[5] While this offers a point of interaction with water, the effect is often overshadowed by the hydrophobicity of the larger carbocyclic portion. Substituents on the indole ring can further influence solubility by altering the molecule's overall polarity, hydrogen bonding capability, and crystal packing.[6][7]
Part 2: Troubleshooting Guides & Methodologies
This section provides practical, step-by-step guidance on common solubilization techniques. We begin with the simplest methods and progress to more advanced formulation strategies.
Chemical Modification: pH Adjustment
Q2: My indole derivative has an ionizable group (acidic or basic). Can I use pH modification to dissolve it?
Absolutely. For indole compounds with ionizable functional groups, pH modification is the most direct and effective strategy to enhance aqueous solubility.[8] The principle is to convert the neutral, less soluble form of the drug into its ionized, more soluble salt form.[2][9]
-
For Weakly Basic Indoles: (e.g., those with an amine side chain), lowering the pH of the medium with an acid will protonate the basic group, forming a cationic salt that is typically much more soluble in water.
-
For Weakly Acidic Indoles: (e.g., those with a carboxylic acid group, like Indomethacin), raising the pH with a base will deprotonate the acidic group, forming an anionic salt with significantly higher water solubility.
Troubleshooting Protocol: pH-Dependent Solubility Screening
-
Preparation: Prepare a series of buffers covering a relevant physiological and experimental pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of your finely ground indole compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This plot will clearly show the pH range where your compound's solubility is maximal.
Causality Check: If you observe a sharp increase in solubility below the pKa for a basic compound or above the pKa for an acidic compound, the strategy is viable. If solubility remains flat across the pH range, your compound is likely non-ionizable, and this method will be ineffective.[10][11]
Formulation Approaches: Co-solvents
Q3: My compound is non-ionizable and pH modification didn't work. What is my next step?
For neutral compounds, using a co-solvent system is a common and effective next step.[12] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity lowers the interfacial tension between the hydrophobic indole compound and the aqueous environment, thereby increasing solubility.[13]
Commonly Used Pharmaceutical Co-solvents:
| Co-solvent | Key Properties | Typical Use Case |
| Ethanol | Volatile, good solubilizer for nonpolar compounds. | Early-stage in vitro assays, parenteral formulations. |
| Propylene Glycol (PG) | Viscous, low toxicity, excellent solubilizer. | Oral and parenteral formulations.[15] |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, good for a wide range of compounds. | Oral, topical, and parenteral formulations. |
| Dimethyl Sulfoxide (DMSO) | Powerful, aprotic solvent. Use with caution. | Primarily for in vitro stock solutions; generally not for in vivo use due to toxicity concerns. |
Troubleshooting Protocol: Co-solvent Blend Screening
-
Stock Solution: Prepare a high-concentration stock solution of your indole compound in a strong organic solvent (e.g., 100% DMSO or Ethanol).
-
Prepare Blends: In separate tubes, prepare various co-solvent/water blends. For example, for PEG 400, create 10%, 20%, 30%, 40%, and 50% (v/v) solutions of PEG 400 in your desired aqueous buffer.
-
Test Solubility:
-
Add a small, fixed volume of your compound's stock solution to each co-solvent blend.
-
Vortex and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours).
-
The blend with the highest percentage of water that keeps your compound in solution is the most desirable starting point.
-
-
Self-Validation: A successful co-solvent system should remain clear and free of precipitation upon visual inspection. For quantitative results, the equilibrium solubility method described in the pH section can be adapted for each co-solvent blend.
Expert Insight: While co-solvents are excellent for increasing solubility, be aware of potential precipitation upon dilution.[16] When an in vitro stock in 100% DMSO is added to a large volume of aqueous assay buffer, the DMSO concentration drops dramatically, which can cause the compound to crash out of solution. Always check the final solvent concentration in your experiment.
Advanced Formulation: Cyclodextrins
Q4: My compound precipitates even with co-solvents, or I need a formulation for in vivo studies. What should I try?
Cyclodextrin complexation is a highly effective technique for improving the solubility, stability, and bioavailability of poorly soluble drugs.[1][17] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[17][18] The nonpolar indole moiety of your compound can be encapsulated within this lipophilic "host" cavity, forming a water-soluble "guest-host" inclusion complex.[1][19]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity. Most commonly used in pharmaceutical formulations.[20] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, anionic nature can aid complexation with cationic drugs. |
| Native β-Cyclodextrin | β-CD | Lower aqueous solubility and potential for nephrotoxicity limit its use, especially parenterally. |
Troubleshooting Protocol: Phase Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10%, 15% w/v HP-β-CD).
-
Equilibrate: Add an excess of your indole compound to each solution.
-
Analyze: Follow the same procedure as the "Equilibrium Solubility Measurement" (Section 2.1, steps 2b-2e).
-
Plot and Interpret: Plot the concentration of the dissolved indole compound (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
A_L-type Curve: A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a 1:1 soluble complex and is the ideal outcome.
-
B-type Curve: The solubility increases initially and then plateaus or decreases at higher cyclodextrin concentrations. This may suggest the formation of less soluble, higher-order complexes.
-
Advanced Formulation: Amorphous Solid Dispersions & Nanosuspensions
Q5: I need to formulate a solid dosage form or achieve a very high dissolution rate. What are my options?
When maximizing dissolution rate and bioavailability is critical, especially for oral drug delivery, advanced techniques like solid dispersions and nanosuspensions are employed.[1][21]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[22][23] By converting the drug from its stable crystalline form to a higher-energy amorphous state, you can achieve a state of supersaturation upon dissolution, dramatically increasing the dissolution rate.[22][24] Common methods include hot-melt extrusion and spray drying.[25]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the nanometer range (typically 200-600 nm).[21][26] According to the Noyes-Whitney equation, reducing particle size drastically increases the surface area, which in turn significantly increases the dissolution velocity.[26] Nanosuspensions are stabilized by surfactants and polymers and can be prepared by media milling or high-pressure homogenization.[15][27]
Decision Workflow for Advanced Formulations
Part 3: Frequently Asked Questions (FAQs)
Q6: I dissolved my indole compound in DMSO for my cell-based assay, but I'm seeing unexpected toxicity or off-target effects. Could the solvent be the problem?
Yes. While DMSO is an excellent solvent, it can have biological effects of its own and can potentiate the toxicity of your compound. It is crucial to run a vehicle control (cells treated with the same final concentration of DMSO as your test articles) to assess the baseline effect of the solvent. If toxicity is observed, consider reducing the final DMSO concentration (typically to <0.5% or <0.1%) or switching to a more biocompatible formulation, such as an HP-β-CD inclusion complex, for your cell-based work.
Q7: What is a prodrug approach and can it help with solubility?
A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical transformation in vivo to release the active drug.[28][29] This is a powerful chemical modification strategy to overcome solubility issues.[30][31] For an indole compound, a common approach is to attach a highly polar, ionizable promoiety (like a phosphate group, an amino acid, or a polyethylene glycol chain) to a suitable functional group on the parent molecule. This creates a new chemical entity with dramatically improved aqueous solubility.[29] This strategy requires significant medicinal chemistry effort but can be a very successful solution for challenging compounds.[28][32]
Q8: I've heard about polymorphism. How can this affect my experiments?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[33][34] A metastable polymorph will generally be more soluble than the most thermodynamically stable form.[35] Inconsistent results between batches of your compound could potentially be due to the presence of different polymorphic forms. If you suspect this, techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) can be used to characterize the solid form of your material.[33]
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). Journal of the Association of Physicians of India. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82-87. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2019). Journal of Drug Delivery and Therapeutics, 9(2), 655-662. [Link]
-
Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. (2007). International Journal of Pharmaceutics, 341(1-2), 228-235. [Link]
-
Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology. [Link]
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]
-
Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024). Pharma Focus America. [Link]
-
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (n.d.). JoVE. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Journal of Controlled Release, 335, 164-184. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Molecular Pharmaceutics, 18(9), 3569-3584. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012). Journal of Advanced Pharmacy Education and Research, 3(4), 433-442. [Link]
-
Nanosuspensions: a strategy to increase the solubility and bioavailability of poorly water-soluble drugs. (2022). International Journal of Applied Pharmaceutics, 14(5), 1-11. [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2016). Expert Opinion on Drug Delivery, 13(10), 1445-1456. [Link]
-
Indole. (n.d.). Solubility of Things. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Molecular Pharmaceutics, 18(9), 3569–3584. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). Pharmaceutics, 12(12), 1169. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2824. [Link]
-
Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (2023). ResearchGate. [Link]
-
Indole. (n.d.). PubChem. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). Molecules, 21(1), 42. [Link]
-
Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (2015). International Journal of Pharmaceutics, 494(1), 32-39. [Link]
-
Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). Molecules, 21(1), 42. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus America. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). ResearchGate. [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016). PLoS ONE, 11(4), e0154566. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(8), 1-8. [Link]
-
Optimizing Drug Solubility. (2017). Contract Pharma. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals, 17(3), 297. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). Molecules, 22(7), 1141. [Link]
-
Co-solvent: Significance and symbolism. (2024). SciSpace. [Link]
-
Preparation and Properties of INDOLE. (n.d.). Academia.edu. [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). ADMET & DMPK, 8(4), 285-289. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Journal of Pharmaceutical Sciences & Research, 8(11), 1338-1349. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2016). Pharmaceutics, 8(1), 1. [Link]
-
Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. (2016). Wiley-VCH. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). Pharmaceutics, 12(10), 985. [Link]
-
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2015). ResearchGate. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2016). Pharmaceutics, 8(1), 1. [Link]
-
Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. (2024). MDPI. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. wisdomlib.org [wisdomlib.org]
- 15. ijpbr.in [ijpbr.in]
- 16. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosynth.com [biosynth.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japer.in [japer.in]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. scispace.com [scispace.com]
- 27. wisdomlib.org [wisdomlib.org]
- 28. ascendiacdmo.com [ascendiacdmo.com]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. jocpr.com [jocpr.com]
- 34. application.wiley-vch.de [application.wiley-vch.de]
- 35. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Indole Ring Functionalization
Welcome to the technical support center for indole functionalization. As a privileged scaffold in countless natural products and pharmaceuticals, the indole ring is a cornerstone of modern medicinal chemistry.[1] However, its rich and nuanced reactivity presents unique challenges. The electron-rich nature of the pyrrole ring, while facilitating desired transformations, also opens the door to a variety of side reactions that can complicate syntheses, reduce yields, and lead to difficult purifications.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic origins of common side reactions and provide field-proven, actionable solutions to mitigate them, ensuring the integrity and success of your experimental outcomes.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is the most fundamental reaction of the indole ring. The high electron density, particularly at the C3 position, makes it exceptionally reactive towards electrophiles, often orders of magnitude more so than benzene.[2] This high reactivity, however, is a double-edged sword.
FAQ 1: My reaction is producing a tar-like, insoluble material. What is causing this polymerization and how can I stop it?
Question: I'm attempting a Friedel-Crafts reaction on an indole derivative using AlCl₃, but the reaction mixture turns into a dark, intractable polymer. What's happening and how can I achieve selective C3-acylation?
Answer:
This is a classic and frequent issue. The problem is acid-mediated polymerization. Under strongly acidic conditions (either protic or Lewis acids), the indole ring becomes protonated, primarily at the C3 position, forming a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to oligomers and polymers.[2]
Causality Behind the Problem: The C3 position of indole is the most nucleophilic and also the most favorable site of protonation to form a stable intermediate.[4] This indoleninium ion is the key culprit in the polymerization cascade.
Caption: Acid-catalyzed polymerization pathway of indole.
Troubleshooting & Mitigation Strategies:
-
Modify Acidic Conditions: Avoid strong, aggressive Lewis acids like AlCl₃ or protic acids like H₂SO₄.
-
Milder Lewis Acids: Use milder Lewis acids such as ZnCl₂, InCl₃, or Sc(OTf)₃. For acylation, dialkylaluminum chlorides can be effective.[5]
-
Acid-Free Conditions: Opt for reactions that proceed under neutral or basic conditions, or that generate the electrophile in situ without strong acids.
-
Specific Reagent Choices: For sulfonation, use a pyridine-SO₃ complex to buffer the acidity.[6] For formylation, the Vilsmeier-Haack reaction (DMF/POCl₃) is a much milder and highly effective alternative.[6]
-
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C). This will decrease the rate of the undesired polymerization reaction more significantly than the rate of the desired functionalization.
-
Protect the Nitrogen (N-Protection): Introducing an electron-withdrawing protecting group on the indole nitrogen is a highly effective strategy. This moderates the ring's nucleophilicity, taming its reactivity and preventing polymerization.
| Protecting Group | Introduction Reagent | Key Benefit | Typical Deprotection |
| Tosyl (Ts) | TsCl, Base (e.g., NaH) | Very robust, strongly deactivating | Strong reducing agents (e.g., Na/NH₃) or strong base |
| Boc | Boc₂O, DMAP | Deactivates ring, easily removed | Acid (e.g., TFA, HCl) |
| Phenylsulfonyl (SO₂Ph) | PhSO₂Cl, Base | Good deactivation, often improves C2/C3 selectivity | Base (e.g., NaOH, Mg/MeOH) |
FAQ 2: My reaction gives a mixture of C2 and C3 substituted products. How can I improve regioselectivity?
Question: I am performing a C-H functionalization and observing a mixture of isomers, with the major product at C3 but a significant amount at C2. How can I favor one over the other?
Answer:
While C3 is the kinetically favored site for most electrophilic substitutions, C2 functionalization can compete, especially in transition-metal-catalyzed C-H activation reactions.[7] The desired regioselectivity is governed by a delicate interplay of the indole's inherent electronics, steric hindrance, and the specific mechanism of the catalytic cycle.
Causality Behind the Issue:
-
Inherent Reactivity: The highest electron density is at C3, making it the default site for electrophilic attack.[2]
-
Directed C-H Activation: In many metal-catalyzed reactions, a directing group (often on the indole nitrogen) coordinates to the metal center, physically bringing the catalyst into proximity of a specific C-H bond. This can override the indole's natural reactivity, favoring C2 or even C7 functionalization.[7][8]
Caption: Competing pathways for indole functionalization.
Troubleshooting & Mitigation Strategies:
-
Leverage N-Protecting/Directing Groups: This is the most powerful tool for controlling regioselectivity in C-H functionalization.
-
For C2-Selectivity: Groups like Pyridyl, Picolinamide, or other Lewis-basic moieties can effectively direct metallation to the C2 position.[7]
-
For C7-Selectivity: Bulky N-protecting groups like N-P(O)tBu₂ have been shown to direct arylation to the C7 position.[9][10]
-
For C3-Selectivity (Blocking): If you want to force a reaction at a less-reactive position on the benzene ring (C4-C7), you can first block the highly reactive C3 position (e.g., with a silyl or pivaloyl group) and the N1 position before employing a directing group strategy.[9]
-
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can significantly influence the regiochemical outcome. For instance, in Ir(III)-catalyzed amidation, the choice of carboxylate additives can switch the selectivity between C2 and C7.[8] A thorough screening of catalysts, ligands, and additives is often necessary.
Section 2: N-Functionalization vs. C-Functionalization
A common challenge arises from the ambident nucleophilic nature of the indolide anion (formed by deprotonating the N-H bond). This anion can react with electrophiles at either the nitrogen (N-alkylation) or at C3 (C-alkylation), often leading to product mixtures.[11]
FAQ 3: I'm trying to N-alkylate my indole but I'm getting a significant amount of the C3-alkylated byproduct. How do I improve N-selectivity?
Question: I'm using NaH to deprotonate indole followed by the addition of benzyl bromide. My TLC shows two major spots, which I've identified as the N-benzylated and C3-benzylated products. How can I exclusively form the N-substituted product?
Answer:
The N- vs. C3-selectivity is highly dependent on the reaction conditions, specifically the nature of the counter-ion, the solvent, and the electrophile.[11]
Causality Behind the Issue: The indolide anion is a classic example of an ambident nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a "harder" nucleophilic center, while the C3 position is "softer".
-
N-Alkylation (Hard-Hard Interaction): Favored by more ionic character in the indolide-counterion bond and "harder" electrophiles. This is often the thermodynamically favored product.
-
C3-Alkylation (Soft-Soft Interaction): Favored by more covalent character in the indolide-counterion bond and "softer" electrophiles. This is often the kinetically favored product.
Troubleshooting & Mitigation Strategies:
| Parameter | To Favor N-Alkylation | To Favor C3-Alkylation | Rationale |
| Counter-ion | K⁺, Cs⁺ (from KOH, Cs₂CO₃) | Li⁺, Mg²⁺ (from BuLi, Grignards) | More ionic M-N bond (K⁺, Cs⁺) dissociates, leaving a "free" anion that reacts at the more electronegative N atom. Covalent M-N bond (Li⁺, Mg²⁺) favors a concerted attack at C3.[11] |
| Solvent | Polar aprotic (DMF, DMSO) | Non-polar (THF, Dioxane) | Polar solvents solvate the cation, promoting dissociation and N-alkylation. Non-polar solvents favor ion-pairing, leading to C3 attack. |
| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often the thermodynamic product, favored by higher temperatures that allow for equilibration from the kinetic C3-adduct. |
| Phase Transfer Catalyst | Add (e.g., TBAB, 18-crown-6) | N/A | PTCs help generate a "naked" indolide anion in the organic phase, which preferentially reacts at the nitrogen. |
Recommended Protocol for Selective N-Alkylation:
-
Setup: To a solution of your indole (1.0 eq) in anhydrous DMF, add powdered KOH (1.5 eq) or Cs₂CO₃ (1.5 eq).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes.
-
Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Monitor the reaction by TLC. If the reaction is sluggish, gently warming to 40-50 °C can be beneficial.
-
Workup: Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful methods for functionalizing pre-halogenated indoles or for direct C-H functionalization. However, these reactions are not without their own set of common side reactions.
FAQ 4: My Suzuki coupling reaction is plagued by homocoupling of my aryl boronic acid. How can I minimize this side product?
Question: I am attempting a Suzuki coupling between 5-bromoindole and phenylboronic acid, but I am isolating a significant amount of biphenyl. What causes this and how can I suppress it?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a biaryl derived from the boronic acid partner. This process is typically mediated by the palladium catalyst, often under aerobic conditions.
Causality Behind the Issue: The mechanism of homocoupling can be complex, but a major pathway involves the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product. The presence of oxygen is often a key contributor.[12]
Caption: A potential pathway for oxygen-mediated homocoupling.
Troubleshooting & Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Protocol: Subject the reaction mixture (solvent, indole substrate, boronic acid, base) to 3-5 cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). Sparging the solvent with inert gas for 20-30 minutes prior to use is also highly effective.[12]
-
-
Order of Addition: Pre-heat the mixture of the indole halide, base, and solvent under an inert atmosphere before adding the catalyst. Add the boronic acid last, or concurrently with the catalyst. This ensures the oxidative addition step can compete effectively with catalyst oxidation.[12]
-
Use of Additives: In some cases, adding a mild reducing agent like potassium formate can help maintain the catalyst in the active Pd(0) state and suppress homocoupling.[13]
-
Optimize Reaction Parameters:
-
Catalyst Loading: Avoid excessively high catalyst loading.
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
-
Base: The choice of base can be critical. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.
-
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]
-
Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. PMC - NIH. [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journals. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Electrophilic substitution at the indole. Química Organica.org. [Link]
-
Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate. [Link]
-
The investigation of acid effect on chemical polymerization of indole. ResearchGate. [Link]
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. [Link]
-
Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. MSU Chemistry. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of High-Purity Indole from 3-Methylindole
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and professionals in drug development who are facing the specific challenge of separating high-purity indole from its common and structurally similar impurity, 3-methylindole (skatole). Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format.
The Core Challenge: Why is Separating Indole from 3-Methylindole Difficult?
Q: What makes the separation of indole and 3-methylindole so challenging for researchers?
A: The difficulty stems from their significant structural and physical property similarities. Both are indole derivatives, with 3-methylindole having only an additional methyl group at the 3-position.[1][2] This seemingly minor difference leads to closely related properties, which complicates separation by conventional methods.
-
Similar Polarity and Solubility: Their structural similarity results in comparable solubility profiles in many common organic solvents, making straightforward fractional crystallization a nuanced process.
-
Close Boiling Points: While a difference exists, their boiling points are close enough to make fractional distillation inefficient, especially for achieving high purity.
-
Potential for Solid Solution Formation: The two molecules can sometimes co-crystallize or form a solid solution, where molecules of 3-methylindole are incorporated into the indole crystal lattice. This is a major obstacle to achieving >99.5% purity via crystallization alone.
To address this, a carefully optimized strategy is required, often involving multiple purification steps or highly selective techniques.
Comparative Physical Properties
Understanding the subtle differences in their physical properties is the first step in designing an effective purification protocol.
| Property | Indole | 3-Methylindole (Skatole) | Significance for Separation |
| Molar Mass | 117.15 g/mol | 131.18 g/mol [3] | Minor difference; not a primary driver for separation. |
| Melting Point | 52-54 °C[4] | 93-95 °C[2] | Key Difference. The significantly higher melting point of 3-methylindole is a critical parameter exploited in melt and solute crystallization techniques. |
| Boiling Point | 253-254 °C | 265-266 °C | The ~12 °C difference allows for fractional distillation, but achieving high purity may require many theoretical plates. |
| Solubility | Sparingly soluble in cold water; soluble in hot water and most organic solvents.[4] | Insoluble in water; soluble in alcohol and benzene.[1][2] | Differences in solubility in specific solvents (e.g., n-hexane) are the basis for selective crystallization.[5][6] |
Purification Methodologies: Troubleshooting & Protocols
This section details the most effective methods for purifying indole, presented with step-by-step protocols, troubleshooting guides, and the scientific rationale behind the procedures.
Method 1: Selective Solute Crystallization
This is often the most practical and scalable method for significantly reducing 3-methylindole content. The strategy relies on finding a solvent system where indole has significantly lower solubility than 3-methylindole at a reduced temperature.
Workflow for Selective Solute Crystallization
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. chemeo.com [chemeo.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indoles
The indole nucleus stands as a cornerstone in medicinal chemistry, a "privileged scaffold" continually demonstrating its versatility across a spectrum of therapeutic targets.[1] Its inherent drug-like properties and the synthetic tractability of its core structure have made it a focal point for the development of novel therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-substituted indoles, offering a comparative overview of their anticancer and anti-inflammatory activities. We will delve into the nuanced effects of various substituents at the C3 position, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers in their drug discovery endeavors.
The Crucial Role of the C3-Substituent: A Gateway to Diverse Biological Activities
The C3 position of the indole ring is a hotbed for chemical modification, and the nature of the substituent at this position profoundly dictates the biological activity of the resulting molecule.[2] Our exploration will focus on two key therapeutic areas where 3-substituted indoles have shown significant promise: oncology and anti-inflammatory applications.
Anticancer Activity: Targeting Cellular Proliferation
A multitude of 3-substituted indole derivatives have been investigated for their potential as anticancer agents, with mechanisms of action often involving the inhibition of crucial cellular processes like tubulin polymerization and kinase signaling.[3][4][5]
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, and several 3-substituted indoles have emerged as potent tubulin polymerization inhibitors.[6] The SAR of these compounds reveals key insights into the structural requirements for potent activity.
A study on 3-acylindole-2-carboxylic acids as inhibitors of cytosolic phospholipase A2 also provides valuable SAR data. While not directly targeting tubulin, the study highlights how acyl chain length at the C3 position influences inhibitory potency. Optimal activity was observed with an acyl residue of 12 or more carbons.[7]
To illustrate the impact of substitution at the 3-position, consider the following comparative data for a series of 3-aroylindoles evaluated for their antiproliferative activity against various cancer cell lines.
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) |
| 4q | 4-Methoxyphenyl | SK-OV-3 | ~12.5[8] |
| 4o | 4-Methylphenyl | SK-OV-3 | ~14.5[8] |
| 4d | Phenyl | HT-29 | >50[8] |
| 4l | 3-Nitrophenyl | HT-29 | >50[8] |
Table 1: Comparative anticancer activity of selected 3-substituted indoles. Note that lower IC50 values indicate higher potency.
The data in Table 1 suggests that electron-donating groups (methoxy and methyl) on the phenyl ring of the 3-substituent can enhance cytotoxic activity against the SK-OV-3 human ovarian adenocarcinoma cell line.[8]
The following diagram illustrates the key structural features influencing the anticancer activity of 3-substituted indoles.
Caption: Key SAR takeaways for 3-substituted indoles as anticancer agents.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and 3-substituted indoles have been explored as potential anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
A series of novel 1,5-diaryl pyrazole derivatives, some incorporating an indole moiety, were evaluated for their COX-2 inhibitory activity. The results demonstrated that these compounds exhibited moderate to potent inhibition, with IC50 values ranging from 0.781 to 12 µM.[9] The structure-activity relationship suggested that halogen substitutions on the aryl rings generally led to better COX-2 inhibition compared to methoxy groups.[9]
| Compound ID | R1 Substituent | R3 Substituent | COX-2 IC50 (µM) |
| T3 | 4-Chloro | -OC6H5 | 0.781[9] |
| T5 | 4-Bromo | -CH3 | 0.781[9] |
Table 2: Comparative COX-2 inhibitory activity of selected 1,5-diaryl pyrazoles with varied substitutions.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative 3-substituted indole and its subsequent evaluation for anticancer activity.
Synthesis of 3-(4-Methoxybenzoyl)-1H-indole (A Representative 3-Acylindole)
This protocol is adapted from established synthetic methodologies for 3-acylindoles.
Materials:
-
Indole
-
Anhydrous Aluminum Chloride (AlCl3)
-
4-Methoxybenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl3 (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3-(4-methoxybenzoyl)-1H-indole.
In Vitro Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Materials:
-
Human cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (3-substituted indole) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the workflow for evaluating the anticancer activity of a synthesized 3-substituted indole.
Caption: A streamlined workflow for the synthesis and anticancer evaluation of 3-substituted indoles.
Conclusion
The 3-substituted indole scaffold remains a highly fruitful area of research in medicinal chemistry. The strategic modification of the substituent at the C3 position allows for the fine-tuning of biological activity, leading to the discovery of potent and selective anticancer and anti-inflammatory agents. This guide has provided a comparative analysis of the SAR of these compounds, supported by experimental data and detailed protocols. By understanding the key structural determinants of activity and employing robust synthetic and evaluation methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. Available from: [Link]
-
3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed. Available from: [Link]
-
3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities - Chapman University Digital Commons. Available from: [Link]
-
IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... - ResearchGate. Available from: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC - NIH. Available from: [Link]
-
Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening - ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed. Available from: [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Available from: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega. Available from: [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - NIH. Available from: [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][8][11]triazole and Imidazo[2,1-b][1][11][12]thiadiazole Derivatives - MDPI. Available from: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - NIH. Available from: [Link]
-
Anticancer Activity of Ether Derivatives of Chrysin - PMC - PubMed Central - NIH. Available from: [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. Available from: [Link]
-
Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed. Available from: [Link]
-
Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed. Available from: [Link]
-
Correlation Analysis Among the Chemical Composition and Cytotoxic and Antioxidative Activities of a Tessaria absinthioides Decoction for Endorsing Its Potential Application in Oncology - MDPI. Available from: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available from: [Link]
-
The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. Available from: [Link]
-
Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Available from: [Link]
-
Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis, in vitro, in silico and DFT studies of indole curcumin derivatives as potential anticancer agents - King Fahd University of Petroleum & Minerals. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Researcher's Guide to the Validation of Novel Pyruvate Kinase M2 (PKM2) Activators: A Comparative Analysis Framework
This guide provides a comprehensive framework for the validation of putative Pyruvate Kinase M2 (PKM2) activators, using the hypothetical candidate molecule, 3-(pyridin-3-ylmethyl)-1H-indole. While existing research highlights the role of this scaffold in other biological contexts, its activity as a PKM2 activator has yet to be publicly established.[1] This document, therefore, serves as a methodological roadmap for researchers, outlining the essential experiments required to characterize a novel chemical entity and benchmark it against well-established PKM2 activators such as TEPP-46 and DASA-58.
Introduction: The Significance of PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2][3] In many cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which facilitates the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[4][5] Small molecule activators can promote the formation of the highly active tetrameric form of PKM2.[4][6] This conformational shift is thought to reverse the Warburg effect, shifting metabolism back towards oxidative phosphorylation and suppressing tumor growth, making PKM2 an attractive therapeutic target in oncology.[4][6]
The validation of a novel PKM2 activator requires a multi-faceted approach, beginning with direct biochemical confirmation of target engagement and enzymatic activation, followed by cell-based assays to assess its impact on cellular metabolism and phenotype.
The PKM2 Signaling and Activation Pathway
PKM2 activity is regulated by both allosteric effectors and post-translational modifications.[7][8] The endogenous activator fructose-1,6-bisphosphate (FBP) stabilizes the active tetrameric conformation.[8][9][10] Synthetic activators like TEPP-46 and DASA-58 are designed to mimic this effect, binding to an allosteric site at the dimer-dimer interface to promote and stabilize the tetrameric state.[6] This enhanced pyruvate kinase activity can lead to downstream metabolic reprogramming.[11][12]
Caption: Mechanism of PKM2 activation by small molecules.
Comparative Analysis: Benchmarking Against Known Activators
A critical component of validation is comparing the performance of the novel compound against established activators. TEPP-46 and DASA-58 are well-characterized, potent, and selective PKM2 activators that serve as excellent benchmarks.[6][13][14]
Table 1: Comparative Performance of PKM2 Activators (Hypothetical Data)
| Parameter | This compound | TEPP-46 | DASA-58 |
| Biochemical Potency | |||
| AC50 (Enzymatic Assay) | To be determined | ~92 nM[13] | ~300 nM (in vitro) |
| Target Engagement | |||
| ΔTm (Thermal Shift) | To be determined | Significant Shift | Significant Shift |
| Cellular Activity | |||
| EC50 (Lactate Production) | To be determined | Varies by cell line | ~19.6 µM (cellular)[15] |
| Selectivity | |||
| vs. PKM1, PKL, PKR | To be determined | High selectivity[13] | High selectivity[16] |
Experimental Validation Protocols
The following protocols provide a step-by-step guide to validating a putative PKM2 activator.
Biochemical Validation: Direct Target Engagement and Activation
This assay quantitatively measures the enzymatic activity of PKM2. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The resulting decrease in absorbance at 340 nm is proportional to PKM2 activity.[10][17][18]
Sources
- 1. 3-Pyridin-3-ylmethyl-1H-indole [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 Kinase Activation Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 8. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 10. astx.com [astx.com]
- 11. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. israelsenlab.org [israelsenlab.org]
- 17. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journalijsra.com [journalijsra.com]
A Comparative In Vivo Efficacy Analysis of Novel Indole-Based Kinase Inhibitors Against Established Therapeutics in Oncology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive in vivo comparison of the hypothetical novel kinase inhibitor, 3-(pyridin-3-ylmethyl)-1H-indole, with the clinically established VEGFR2 inhibitors, Sunitinib and Sorafenib. This document is intended to serve as a technical resource, offering a detailed examination of their purported mechanisms of action, comparative efficacy in preclinical cancer models, and a blueprint for rigorous in vivo evaluation.
Introduction: The Rationale for Targeting VEGFR2 in Oncology
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.[1][2] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[1][3] These pathways ultimately promote endothelial cell proliferation, survival, migration, and permeability, fueling tumor expansion.[1][3] Consequently, inhibiting VEGFR2 signaling has become a cornerstone of modern anti-cancer therapy.[4]
The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The hypothetical compound, This compound , is designed based on this principle, incorporating a pyridine moiety to potentially enhance binding affinity and selectivity for the VEGFR2 kinase domain. This guide will compare its theoretical efficacy profile against two well-established, multi-targeted kinase inhibitors that also target VEGFR2: Sunitinib and Sorafenib.
Compound Profiles: Mechanism of Action
This compound (Hypothetical)
This compound is a novel, ATP-competitive inhibitor designed for high-affinity binding to the VEGFR2 kinase domain. The indole nucleus serves as the core scaffold, while the pyridin-3-ylmethyl moiety is hypothesized to form key hydrogen bonds within the ATP-binding pocket, conferring selectivity and potency. Its primary mechanism is the inhibition of VEGFR2 autophosphorylation, thereby blocking downstream signaling required for angiogenesis.
Sunitinib
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5] Its primary targets include VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).[5][6] By inhibiting these receptors, Sunitinib exerts a potent anti-angiogenic and anti-proliferative effect on both endothelial and tumor cells.[6][7]
Sorafenib
Sorafenib is another oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFRs and PDGFRs.[8] This dual mechanism of action allows Sorafenib to not only inhibit tumor angiogenesis but also directly suppress tumor cell proliferation.[8]
Comparative In Vivo Efficacy
The following data is a synthesis of preclinical findings for Sunitinib and Sorafenib in various xenograft models. The data for this compound is presented as a target profile for a next-generation inhibitor.
| Parameter | This compound (Target Profile) | Sunitinib | Sorafenib |
| Cancer Model | Renal Cell Carcinoma (RCC) Xenograft | Neuroblastoma, Triple-Negative Breast Cancer, RCC Xenografts[6][7][9] | Hepatocellular Carcinoma (HCC), RCC Xenografts[10][11][12] |
| Dosing Regimen | 20-40 mg/kg, oral, daily | 20-40 mg/kg, oral, daily[6] | 30-75 mg/kg, oral or i.p., daily[13] |
| Tumor Growth Inhibition | >60% at 40 mg/kg | Significant reduction in primary tumor growth[9] | Significantly inhibited tumor growth by 40%[10] |
| Anti-Angiogenic Effect | High, significant reduction in microvessel density | Dose-dependent inhibition of microvessel density[6] | Not explicitly quantified in the provided search results. |
| Metastasis Inhibition | High | Inhibits metastasis in tumor xenograft models[5] | Suppressed postsurgical intrahepatic recurrence and metastasis[10] |
Pharmacokinetics and Toxicity Profile
A summary of the pharmacokinetic and toxicity profiles in mice is presented below.
| Parameter | This compound (Target Profile) | Sunitinib | Sorafenib |
| Bioavailability (Mouse) | High (>80%) | High bioavailability[14] | High bioavailability (80% in mice)[14] |
| Plasma Half-life (Mouse) | ~12 hours | Exhibits a 12-hour rhythm in exposure[15] | Subject to enterohepatic recycling[14] |
| Metabolism | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) and UGT1A9[14] |
| Observed Toxicities | Low, minimal off-target effects | Potential for cardiotoxicity, hematologic toxicity[6] | Hand-foot skin reaction, weight loss at higher doses[16][14] |
Signaling Pathway and Experimental Workflow
VEGFR2 Signaling Pathway
The following diagram illustrates the VEGFR2 signaling cascade and the points of inhibition by the compared compounds.
Caption: VEGFR2 signaling pathway and points of inhibition.
In Vivo Efficacy Experimental Workflow
The following diagram outlines a standard workflow for assessing the in vivo efficacy of a test compound in a xenograft model.
Caption: Workflow for a typical in vivo xenograft study.
Detailed Experimental Protocol: Subcutaneous Renal Cell Carcinoma (RCC) Xenograft Model
This protocol provides a detailed methodology for evaluating the in vivo anti-tumor efficacy of a test compound.
6.1. Cell Culture
-
Human renal cell carcinoma cell lines (e.g., 786-O, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Cells are harvested during the logarithmic growth phase for implantation.
6.2. Animal Husbandry
-
Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[17][18]
-
Mice are housed in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures are performed in accordance with institutional guidelines.
6.3. Tumor Implantation and Growth
-
A suspension of RCC cells (e.g., 5 x 10^6 cells in 100 µL of a matrix gel) is injected subcutaneously into the flank of each mouse.[17]
-
Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.[17]
6.4. Dosing and Administration
-
The test compound, this compound, and known inhibitors (Sunitinib, Sorafenib) are formulated for oral gavage.
-
Mice are treated daily with the respective compounds at predetermined doses (e.g., 20 and 40 mg/kg).
-
A control group receives the vehicle solution.
6.5. Efficacy and Toxicity Monitoring
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Blood samples are collected for pharmacokinetic analysis, and major organs are harvested for toxicity assessment.
6.6. Data Analysis
-
Tumor growth inhibition is calculated for each treatment group relative to the control group.
-
Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
-
Immunohistochemical analysis of tumor tissue can be performed to assess microvessel density (using CD31 staining) and cell proliferation (using Ki-67 staining).
Conclusion and Future Directions
The hypothetical compound, this compound, represents a rational design for a next-generation VEGFR2 inhibitor. Based on the established role of the indole scaffold in kinase inhibition, it is plausible that this compound could exhibit potent anti-angiogenic and anti-tumor activity. The comparative analysis with Sunitinib and Sorafenib provides a benchmark for its desired in vivo efficacy, pharmacokinetic, and toxicity profiles.
The provided experimental protocol offers a robust framework for the preclinical evaluation of such novel compounds. Future studies should focus on confirming the on-target activity of this compound, elucidating its full pharmacokinetic and pharmacodynamic profile, and exploring its efficacy in a broader range of preclinical cancer models, including patient-derived xenografts (PDX), which more faithfully recapitulate human tumor biology.[17][19]
References
-
Pan, W. et al. (2015). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. PLoS One, 10(1), e0115865. Available from: [Link]
-
Shibuya, M. (2015). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 3, 1. Available from: [Link]
-
Li, J. et al. (2018). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Scientific Reports, 8(1), 12345. Available from: [Link]
-
Pan, W. et al. (2015). In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model. PubMed, 25612260. Available from: [Link]
-
Masood, M. A. et al. (2012). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Breast Cancer: Basic and Clinical Research, 6, 137-146. Available from: [Link]
-
Goel, H. L., & Mercurio, A. M. (2013). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Cancer Medicine, 2(6), 779-792. Available from: [Link]
-
Croci, D. O. et al. (2012). Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. Oncoimmunology, 1(4), 541-543. Available from: [Link]
-
Yang, S. et al. (2016). In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. International Journal of Nanomedicine, 11, 2329-2341. Available from: [Link]
-
Kuczynski, E. A. et al. (2016). Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma. Cancer Research, 76(13), 3841-3850. Available from: [Link]
-
El-Sayed, R. A. et al. (2019). In vivo efficacy of sorafenib/EAC combination in an ectopic xenograft model of HCC. ResearchGate. Available from: [Link]
-
Sun, Y. et al. (2014). Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells. Oncotarget, 5(11), 3539-3551. Available from: [Link]
-
Rodriguez-Antona, C. et al. (2011). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. Available from: [Link]
-
Cascone, T. et al. (2008). Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. Cancer Research, 68(20), 8302-8309. Available from: [Link]
-
Yang, S. et al. (2016). In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. International Journal of Nanomedicine, 11, 2329-2341. Available from: [Link]
-
Mok, C. et al. (2017). Effects of sorafenib on A673 xenografts in vivo. ResearchGate. Available from: [Link]
-
Unwith, S. et al. (2017). Tumor size and weights in xenograft model involving sunitinib (30 mg/kg) and evofosfamide (50 mg/kg). ResearchGate. Available from: [Link]
-
van der Veldt, A. A. et al. (2015). Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence. Clinical Pharmacokinetics, 54(8), 863-871. Available from: [Link]
-
Paez-Ribes, M. et al. (2012). Contrasting effects of sunitinib within in vivo models of metastasis. Molecular Cancer Research, 10(9), 1155-1167. Available from: [Link]
-
Zhang, W. et al. (2016). Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. Pharmaceutical Research, 33(4), 957-970. Available from: [Link]
-
Tan, A. R. et al. (2018). Plasma and tissue pharmacokinetic profiles of sunitinib after oral administration in mice. ResearchGate. Available from: [Link]
-
Colombo, A. et al. (2016). Sorafenib in Mice – A Pharmacokinetic Study. PSE-Lab @ Politecnico di Milano. Available from: [Link]
-
Colombo, A. et al. (2016). (PDF) Sorafenib in Mice – A Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Li, X. et al. (2017). Preparation, pharmacokinetics, tissue distribution and antitumor effect of sorafenib‑incorporating nanoparticles in vivo. Oncology Letters, 14(3), 3468-3474. Available from: [Link]
-
Drake, C. G. et al. (2017). A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies. Journal of Visualized Experiments, (122), 55531. Available from: [Link]
-
Sivanand, S. et al. (2014). Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing. Journal of Visualized Experiments, (87), 51592. Available from: [Link]
-
InnoSer. (2024). RENCA Mouse Model of Renal Cancer. InnoSer. Available from: [Link]
-
Patel, A. et al. (2020). Patient-derived xenograft models to optimize kidney cancer therapies. Translational Andrology and Urology, 9(4), 1837-1849. Available from: [Link]
-
Sottnik, J. L. et al. (2014). A xenograft mouse model for RCC metastasis. ResearchGate. Available from: [Link]
-
Li, Y. et al. (2023). Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. Frontiers in Pharmacology, 14, 1269382. Available from: [Link]
Sources
- 1. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
Navigating the Labyrinth of Viral Resistance: A Comparative Guide to the Cross-Resistance Profiles of Novel Indole-Based Antivirals
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of viral pathogens presents a formidable challenge to the development of effective and durable antiviral therapies. The emergence of drug resistance can rapidly render promising new agents obsolete, underscoring the critical need for a comprehensive understanding of their cross-resistance profiles early in the development pipeline. This guide, designed for the discerning researcher, delves into the cross-resistance landscape of novel indole-based antivirals, a class of compounds demonstrating broad and potent activity against a range of viruses. By synthesizing technical data with mechanistic insights, we aim to provide a framework for evaluating the resilience of these next-generation therapeutics.
The Indole Scaffold: A Privileged Structure in Antiviral Design
The indole moiety is a versatile pharmacophore that has given rise to a multitude of biologically active compounds, including several approved antiviral drugs.[1][2] Its ability to mimic peptide structures and engage in various non-covalent interactions makes it an ideal starting point for the design of inhibitors targeting diverse viral proteins.[3] Novel indole-based antivirals are being developed to target various stages of the viral life cycle, from entry and fusion to replication and assembly.[2][3]
Understanding the Specter of Cross-Resistance
Antiviral resistance typically arises from mutations in the viral proteins targeted by a drug, which reduce the drug's binding affinity and inhibitory activity.[4] Cross-resistance occurs when a single mutation or a pattern of mutations confers resistance to multiple drugs, often those with similar mechanisms of action or binding sites on the target protein.[5] For researchers, a key objective is to develop compounds that maintain activity against viral strains resistant to existing therapies.
A critical aspect of evaluating novel antivirals is determining their susceptibility to pre-existing resistance mutations. This is particularly crucial for new agents intended to treat chronic infections like HIV, where patients may have been exposed to multiple rounds of therapy and harbor a complex array of resistance mutations.[6]
Comparative Analysis of Cross-Resistance Profiles
To illustrate the principles of cross-resistance, we will examine two classes of indole-based antivirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV and viral entry inhibitors.
Case Study 1: Indole-Based NNRTIs and the Challenge of Cross-Resistance
The HIV reverse transcriptase is a primary target for antiviral therapy, and several indole-containing NNRTIs have been developed. Delavirdine is a well-characterized indole-based NNRTI.[3] The development of resistance to NNRTIs is often rapid, and cross-resistance within this class is extensive.[5]
Table 1: Comparative Cross-Resistance of an Indole-Based NNRTI (Delavirdine) against Common NNRTI-Resistant HIV-1 Mutants
| HIV-1 Mutant | Delavirdine (Fold-Change in IC50) | Nevirapine (Fold-Change in IC50) | Efavirenz (Fold-Change in IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| K103N | >100 | >100 | >50 |
| Y181C | >100 | >100 | >50 |
| P236L | >100 | <1 (Hypersusceptible) | <1 (Hypersusceptible) |
Data compiled from publicly available resistance databases and literature.[7][8][9] Fold-change is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.
The K103N and Y181C mutations are classic examples of mutations that confer broad cross-resistance to most NNRTIs, including delavirdine.[8][10] This is due to their location within the NNRTI binding pocket of the reverse transcriptase.[11] However, the P236L mutation, which can be selected by delavirdine, confers high-level resistance to delavirdine itself but, interestingly, can increase the susceptibility of the virus to other NNRTIs like nevirapine and efavirenz.[7][8] This phenomenon of "hypersusceptibility" highlights the nuanced nature of cross-resistance and the potential for sequential therapies.
Case Study 2: Indole-Based Entry Inhibitors and Novel Resistance Pathways
Arbidol (umifenovir) is a broad-spectrum antiviral with an indole core that inhibits viral entry by targeting viral glycoproteins, such as the hemagglutinin of influenza virus.[12][13][14] Resistance to Arbidol in influenza has been associated with mutations in the hemagglutinin protein that likely interfere with drug binding.[15]
A hypothetical novel indole-based entry inhibitor, "Indole-E1," is being evaluated against a panel of viruses, including influenza strains with known resistance to other entry inhibitors.
Table 2: Hypothetical Cross-Resistance Profile of a Novel Indole-Based Entry Inhibitor (Indole-E1)
| Viral Strain | Indole-E1 (Fold-Change in IC50) | Oseltamivir (Neuraminidase Inhibitor) (Fold-Change in IC50) | Amantadine (M2 Ion Channel Blocker) (Fold-Change in IC50) |
| Influenza A (H1N1) Wild-Type | 1.0 | 1.0 | 1.0 |
| Influenza A (H1N1) H275Y (Oseltamivir-Resistant) | 1.2 | >500 | 1.1 |
| Influenza A (H1N1) S31N (Amantadine-Resistant) | 0.9 | 1.0 | >1000 |
This is a hypothetical table for illustrative purposes. Fold-change is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.
In this hypothetical scenario, Indole-E1, targeting viral entry, would be expected to retain its activity against influenza strains that are resistant to neuraminidase inhibitors (like oseltamivir) and M2 ion channel blockers (like amantadine), as these drugs have distinct mechanisms of action and target different viral proteins. This lack of cross-resistance is a highly desirable characteristic for a novel antiviral.
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance profiles relies on robust and reproducible in vitro assays. The two primary methodologies are phenotypic and genotypic assays.[16][17]
Phenotypic Assay: The Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for determining the concentration of an antiviral that inhibits viral replication by 50% (IC50).[18][19][20] By comparing the IC50 of a compound against a wild-type virus to its IC50 against a drug-resistant mutant, the fold-change in resistance can be calculated.
Step-by-Step Protocol for Plaque Reduction Assay:
-
Cell Culture: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (wild-type or resistant strain) to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing serial dilutions of the novel indole-based antiviral and comparator drugs.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days). The overlay medium, often containing methylcellulose, restricts viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
dot graph TD { A[Start: Seed Cells in 6-well Plates] --> B{Incubate to Confluency}; B --> C[Infect with Virus (Wild-Type or Mutant)]; C --> D{Incubate for Viral Adsorption}; D --> E[Remove Inoculum & Add Overlay with Drug Dilutions]; E --> F{Incubate for Plaque Formation}; F --> G[Fix and Stain Cells]; G --> H[Count Plaques]; H --> I[Calculate % Inhibition]; I --> J[Determine IC50 from Dose-Response Curve]; J --> K[End: Calculate Fold-Change in Resistance]; }
Caption: Workflow for the Plaque Reduction Assay.
Genotypic Assay: Sequencing of Viral Targets
Genotypic assays involve sequencing the viral genes that are the targets of the antiviral drugs to identify mutations known to confer resistance.[11][16] This method is faster than phenotypic assays and is widely used in clinical settings, particularly for HIV.
Step-by-Step Protocol for Genotypic Resistance Testing (e.g., for HIV Reverse Transcriptase):
-
Sample Collection: Obtain a plasma sample from a patient or from a viral culture.
-
RNA Extraction: Extract viral RNA from the plasma or cell culture supernatant.
-
Reverse Transcription and PCR (RT-PCR): Convert the viral RNA to cDNA and then amplify the target gene (e.g., the reverse transcriptase gene) using specific primers.
-
DNA Sequencing: Sequence the amplified PCR product using methods like Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify any mutations.
-
Interpretation: Use established databases and algorithms (e.g., the Stanford University HIV Drug Resistance Database) to interpret the resistance implications of the identified mutations.
dot graph TD { A[Start: Plasma Sample/Viral Culture] --> B[Viral RNA Extraction]; B --> C[Reverse Transcription (RNA to cDNA)]; C --> D[PCR Amplification of Target Gene]; D --> E[DNA Sequencing of PCR Product]; E --> F[Sequence Alignment with Wild-Type]; F --> G[Identify Resistance Mutations]; G --> H[Interpret Cross-Resistance Profile]; H --> I[End: Report Findings]; }
Caption: Workflow for Genotypic Resistance Testing.
The Interplay of Viral Fitness and Resistance
It is crucial to consider that resistance mutations can sometimes come at a cost to the virus in terms of its replication capacity, or "fitness."[5] For example, the HIV-1 P236L mutation that confers resistance to delavirdine has been shown to be replication-defective.[7] A novel indole-based antiviral that is active against resistant strains with compromised fitness may have a significant therapeutic advantage.
Future Directions and the Promise of Novel Indole-Based Antivirals
The development of novel indole-based antivirals with unique mechanisms of action holds the promise of circumventing existing resistance pathways. For instance, indole derivatives that target host factors essential for viral replication are an attractive strategy, as the host proteins are less prone to mutation than viral enzymes.
A thorough and early characterization of the cross-resistance profile of any new antiviral candidate is not merely an academic exercise; it is a cornerstone of rational drug design and a critical step towards developing robust and durable therapies in our ongoing battle against viral diseases.
References
- Mbisa, J. L., Martin, S. A., & Cane, P. A. (2011). Patterns of resistance development with integrase inhibitors in HIV. Drug Design, Development and Therapy, 5, 195–206.
- Mbisa, J. L., Martin, S. A., & Cane, P. A. (2011). Patterns of resistance development with integrase inhibitors in HIV. Dove Medical Press.
- Sanchez, M. D., Ochoa, A. C., & Foster, T. P. (2016). Plaque reduction assay. Bio-protocol, 6(10), e1813.
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4. BenchChem.
- Palaniappan, C., et al. (1998). The P236L Delavirdine-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′- and DNA 3′-End-Directed RNase H Activities. Journal of Virology, 72(6), 5249-5257.
- Demeter, L. M., et al. (1998). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 42(10), 2632-2639.
- Hertogs, K., et al. (1998). Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor Loviride. Antimicrobial Agents and Chemotherapy, 42(10), 2697-2704.
- Hu, Y., Ma, C., & Wang, J. (2022). Antiviral assay. Bio-protocol.
- Shafer, R. W. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Journal of Clinical Virology, 25(2), 147-161.
- Pecheur, E. I., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 183.
- Leneva, I. A., et al. (2025). Antiviral Activity of Arbidol, a Broad-Spectrum Drug for Use Against Respiratory Viruses, Varies According to Test Conditions. Journal of Antivirals & Antiretrovirals.
- Richman, D. D. (2000). International perspectives on antiretroviral resistance. Nonnucleoside reverse transcriptase inhibitor resistance. Journal of Acquired Immune Deficiency Syndromes, 25 Suppl 1, S25-30.
- Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol.
- Leneva, I. A., et al. (2009). Characteristics of arbidol-resistant mutants of influenza virus: Implications for the mechanism of anti-influenza action of arbidol. Antiviral Research, 81(2), 132-140.
- Demeter, L. M., et al. (1998). Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260). Antimicrobial Agents and Chemotherapy, 42(10), 2632-2639.
- Pecheur, E. I., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses.
- Quiros-Roldan, E., et al. (2002). Genotype resistance profiles in patients failing an NNRTI-containing regimen, and modifications after stopping NNRTI therapy.
- Alcorn, K. (2024, November 15).
- Kumar, A., et al. (2020). Scaffold morphing of arbidol (umifenovir) in search of multi-targeting therapy halting the interaction of SARS-CoV-2 with ACE2 and other proteases involved in COVID-19. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360.
- Shen, L., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS ONE, 11(3), e0150778.
- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices.
- New York State Department of Health AIDS Institute. (2023, June 20). HIV Resistance Assays. Clinical Guidelines Program.
- Quiros-Roldan, E., et al. (2002). Genotype resistance profiles in patients failing an NNRTI-containing regimen, and modifications after stopping NNRTI therapy.
- Quashie, P. K., & Wainberg, M. A. (2015). Different Pathways Leading to Integrase Inhibitors Resistance. Frontiers in Microbiology, 6, 114.
- Johns Hopkins HIV Guide. (2021, October 10). Resistance testing: genotype. Johns Hopkins Medicine.
- de Kock, E., et al. (2025). Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters.
- Kirby, T. (2023, February 28). Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance. aidsmap.
- Zhang, M. Z., Chen, Q., & Yang, G. F. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421–441.
- Thermo Fisher Scientific. (2017, January 13). HIV-1 Genotyping Workflow - USER GUIDE. Thermo Fisher Scientific.
- Pelly, S. C., et al. (2025). Novel indole based NNRTIs with improved potency against wild type and resistant HIV. Bioorganic & Medicinal Chemistry Letters.
- Pelly, S. C., et al. (2014). Novel indole based NNRTIs with improved potency against wild type and resistant HIV. Bioorganic & Medicinal Chemistry Letters, 24(20), 4843-4846.
- Clinical Info .HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing.
- Sharma, G., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(10), 1126-1146.
- Hurt, A. C., et al. (2015). Column-scatter plots of log-transformed IC50 fold-change values. Data...
- ResearchGate. (n.d.). Fold change in the response of mutant viruses to antiviral drugs. When...
- Lee, K., et al. (2014). Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors. European Journal of Medicinal Chemistry, 78, 342-351.
- Sharma, G., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(10), 1126-1146.
- Perales, C., et al. (2014).
- CNGBdb. (n.d.).
- Strasfeld, L., & Chou, S. (2010). Antiviral Drug Resistance: Mechanisms and Clinical Implications. Infectious Disease Clinics of North America, 24(2), 413-437.
- Barghash, R. F., & Aboshouk, D. R. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(16), 6033.
- Wyles, D. L. (2016). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Topics in Antiviral Medicine, 24(3), 96-100.
- Tsyshkova, N. A., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 251-258.
- ResearchGate. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations.
- Perales, C., et al. (2014).
- NCBI. (n.d.). Microbial IC50 Fold Change from Reference (Concept Id: C4528275).
- ResearchGate. (2025). Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding.
- Frontiers. (n.d.).
Sources
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. International perspectives on antiretroviral resistance. Nonnucleoside reverse transcriptase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 7. The P236L Delavirdine-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scaffold morphing of arbidol (umifenovir) in search of multi-targeting therapy halting the interaction of SARS-CoV-2 with ACE2 and other proteases involved in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hivguidelines.org [hivguidelines.org]
- 17. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
A Head-to-Head Comparison of Indole Synthesis Methods: A Guide for the Modern Chemist
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is one of the most significant heterocyclic systems in chemistry.[1][2] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of natural products and pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and anti-migraine medications of the triptan class.[1][3][4] The biological and therapeutic importance of indole-containing molecules has driven over a century of research into their synthesis.[1][5]
The challenge for any synthetic chemist is not merely to construct the indole ring but to do so with precision, efficiency, and control over substitution patterns, often in the presence of sensitive functional groups. The choice of synthetic route is therefore a critical decision, dictated by the target molecule's complexity, the availability of starting materials, and the desired scale of the reaction.
This guide provides a head-to-head comparison of the most prominent and field-proven indole synthesis methods. We will move from the foundational classical reactions to the versatile transition-metal-catalyzed approaches that have revolutionized modern organic synthesis. Each section will dissect the mechanism, explain the causal logic behind experimental choices, and provide a practical, field-tested perspective to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
I. The Pillars of Indole Synthesis: Classical Name Reactions
These methods, developed from the late 19th to the mid-20th century, are the bedrock of indole chemistry. While sometimes requiring harsh conditions, they remain powerful and widely used for their reliability and access to specific substitution patterns.
Fischer Indole Synthesis (1883)
Discovered by Emil Fischer, this is arguably the most famous and widely utilized method for indole construction.[1][2][3] It is a robust and versatile reaction that forms the indole ring from the simple starting materials of a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4]
Mechanism & Experimental Causality:
The reaction proceeds through a series of well-defined steps. The initial step is the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone. This is a standard imine formation, reversible and often driven to completion by removal of water.
The crucial, irreversible step is the acid-catalyzed[6][6]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate.[6][7] This step requires heat and a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃).[3][4] The choice of acid is critical; stronger acids or higher temperatures can promote the rearrangement but may also lead to side reactions or decomposition, especially with sensitive substrates.[8] The rearrangement breaks the aromaticity of the benzene ring temporarily, forming a di-imine intermediate. A subsequent proton transfer restores aromaticity, followed by a cyclization and elimination of ammonia to furnish the final indole product.[6]
The regiochemical outcome when using unsymmetrical ketones is a key consideration. Generally, the reaction proceeds through the more stable, more substituted enamine intermediate, but mixtures are common.[7]
Caption: Workflow for the Fischer Indole Synthesis.
Advantages:
-
Versatility: A vast number of aldehydes and ketones can be used, allowing for diverse substitution at the 2- and 3-positions.[2]
-
Reliability: It is a well-established and dependable method for many substrates.[4]
-
One-Pot Potential: The reaction can often be performed by simply mixing the hydrazine and carbonyl compound under indolization conditions without isolating the hydrazone intermediate.[8]
Limitations:
-
Harsh Conditions: The requisite high temperatures and strong acids are incompatible with many sensitive functional groups.[8]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of indole regioisomers.[7]
-
Substrate Failures: Certain substitution patterns, particularly those that electronically disfavor the sigmatropic rearrangement, can cause the reaction to fail.[9]
Leimgruber-Batcho Indole Synthesis (1971)
A highly efficient, two-step synthesis that has become a staple in both academic and industrial laboratories, particularly for indoles substituted on the benzene ring.[10]
Mechanism & Experimental Causality:
The synthesis begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10][11] The acidity of the methyl group on the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, allowing it to be deprotonated and to react with the electrophilic DMF-DMA.[12] This forms a stable β-dimethylamino-2-nitrostyrene (an enamine).
The second step is the reductive cyclization of this enamine intermediate. A variety of reducing agents can be employed, including H₂/Pd-C, Raney Nickel, SnCl₂, or sodium dithionite.[12] The reduction of the nitro group to an aniline is immediately followed by intramolecular cyclization onto the enamine and elimination of dimethylamine to yield the indole. The choice of reducing agent is dictated by the presence of other functional groups on the molecule.
Caption: Catalytic cycle of the Larock Indole Synthesis.
Advantages:
-
High Convergence & Modularity: Two complex fragments (aniline and alkyne) are joined in a single step.
-
Excellent Regiocontrol: Unambiguously produces 2,3-disubstituted indoles. [13]* Good Functional Group Tolerance: The relatively mild conditions tolerate a wide range of functional groups. [13] Limitations:
-
Catalyst Cost: Relies on expensive palladium catalysts. [14]* Substrate Constraints: Requires an internal alkyne and an o-haloaniline, which may not always be readily available.
Intramolecular Heck Reaction (Mori-Ban Synthesis)
The intramolecular Heck reaction provides a powerful pathway to indoles by forming a key C-C bond. The Mori-Ban variant involves the cyclization of N-allyl-2-haloanilines. [15] Mechanism & Experimental Causality:
Similar to the Larock synthesis, the reaction is initiated by the oxidative addition of a Pd(0) catalyst to the C-X bond of the N-allyl-2-haloaniline. This is followed by an intramolecular migratory insertion of the tethered alkene onto the aryl-palladium bond (a 5-exo-trig cyclization), forming a five-membered ring and a new C-C bond. [16]The resulting alkylpalladium intermediate then undergoes β-hydride elimination to form an exocyclic double bond, which rapidly isomerizes to the more stable aromatic indole system. This process regenerates the Pd(0) catalyst.
The success of the reaction often depends on the base used to facilitate the final elimination and catalyst regeneration steps, as well as the choice of ligands to stabilize the palladium catalyst.
Advantages:
-
C-C Bond Formation: A reliable method for constructing the indole core via cyclization.
-
Access to 3-Methylindoles (Skatoles): A direct route to indoles substituted at the 3-position.
Limitations:
-
Modest Yields: This route can sometimes suffer from modest yields compared to other methods. [15]* Precursor Synthesis: Requires the synthesis of the N-allyl-2-haloaniline precursor.
Head-to-Head Comparison: Data Summary
The selection of an appropriate synthetic method is a multi-faceted decision. The following table summarizes the key operational parameters and characteristics of the discussed methods to facilitate a direct comparison.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Limitations | Typical Yields |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂) | 80-200 °C | Highly versatile, reliable, widely used. [4] | Harsh conditions, poor FG tolerance, regioselectivity issues. [8] | 10-90% [1] |
| Leimgruber-Batcho | o-Nitrotoluene | DMF-DMA, Reducing Agent (e.g., Pd/C, H₂) | Step 1: ~120 °C; Step 2: RT | High yields, mild conditions, good for benzene-ring substitution. [10] | Requires o-nitrotoluene precursor, limited C2/C3 substitution. | 70-95% |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Strong Base (NaOEt), Reducing Agent (Fe/AcOH) | Multistep, variable temps | Direct access to indole-2-carboxylic acids. | Multistep process, can use harsh reagents. [17] | 60-85% |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Aniline (excess), Acid | High Temp (>150 °C) | Access to 2-arylindoles. | Harsh conditions, often low yields, poor regioselectivity. [18][19] | 20-60% |
| Larock | o-Haloaniline, Internal Alkyne | Pd(OAc)₂, Base (K₂CO₃) | 100 °C | Convergent, excellent regiocontrol, good FG tolerance. | Requires Pd catalyst, specific starting materials. | 70-95% [1] |
| Intramolecular Heck | N-Allyl-2-haloaniline | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 90-140 °C | Good for C-C bond formation, access to 3-substituted indoles. | Can have modest yields, requires precursor synthesis. [15] | 40-99% [15] |
Conclusion and Future Outlook
The synthesis of the indole nucleus has evolved from classical, often forceful, cyclizations to elegant and mild transition-metal-catalyzed transformations. The classical Fischer synthesis remains a workhorse due to its simplicity and versatility, while the Leimgruber-Batcho method offers a superior route for many indoles unsubstituted at C2/C3.
The modern era belongs to transition-metal catalysis. The Larock synthesis exemplifies a highly convergent and regioselective approach, while intramolecular methods like the Heck reaction provide powerful tools for specific bond constructions. The choice of method is ultimately a strategic one, balancing factors of substrate availability, desired substitution pattern, functional group tolerance, and scalability.
Looking forward, the field continues to advance toward even greater efficiency and sustainability. Emerging strategies focusing on direct C-H bond functionalization and multi-component reactions promise to further streamline indole synthesis, minimizing pre-functionalization of starting materials and reducing waste. [5][20]These next-generation methods will undoubtedly continue to expand the synthetic chemist's ability to craft novel indole-based molecules for the continuing advancement of medicine and materials science.
Experimental Protocols
Representative Protocol for Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.05 eq). Add a catalytic amount of acetic acid (3-4 drops). Stir the mixture at room temperature for 1-2 hours or until TLC indicates complete consumption of the starting material. The hydrazone often precipitates and can be filtered, washed with cold ethanol, and dried.
-
Indolization: Add the dried phenylhydrazone to a flask containing polyphosphoric acid (PPA) (10x weight of hydrazone) or a mixture of acetic acid and a Lewis acid like ZnCl₂ (2.0 eq).
-
Heat the reaction mixture to 100-180 °C (temperature is substrate-dependent and requires optimization) for 1-4 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Representative Protocol for Larock Indole Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2-5 mol%), the o-iodoaniline (1.0 eq), the internal alkyne (1.2 eq), and a base such as K₂CO₃ or LiCl (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
References
- Unknown. (n.d.). Indoles.
- Wikipedia. (n.d.). Fischer indole synthesis.
- J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- Wagaw, S., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
- Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
- Donnelly, K. L., & Gammack Yamagata, A. (2018). Indole Synthesis Using Silver Catalysis. Synthesis.
- Unknown. (n.d.). Preparation and Properties of INDOLE.
- ResearchGate. (n.d.). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
- Dell'Isola, A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH Public Access.
- Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Leimgruber-Batcho Indole Synthesis (mid-20th century).
- Kaur, H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.
- Sharma, G., et al. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters.
- Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Wang, H., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH Public Access.
- Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications.
- Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate.
- Puddephatt, R. J. (2016). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PubMed Central.
- YouTube. (2024). Leimgruber–Batcho Indole Synthesis.
- Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate.
- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. NIH Public Access.
- Unknown. (n.d.). Reissert Indole Synthesis.
- Sarmah, D., et al. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Organic & Biomolecular Chemistry.
- Gribble, G. W. (n.d.). the leimgruber-batcho indole synthesis.
- Gribble, G. (2019). Leimgruber–Batcho Indole Synthesis. ResearchGate.
- ResearchGate. (2025). Bischler–Möhlau indole synthesis | Request PDF.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Wang, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- YouTube. (2020). Amazing Chemistry Behind The Batcho-Leimgruber Reaction!.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. testbook.com [testbook.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 20. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Off-Target Landscape of 3-Pyridinyl-1H-Indole Derivatives
In the landscape of modern drug discovery, the 3-pyridinyl-1H-indole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[1] Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has led to the generation of numerous potent drug candidates. However, this potency can be a double-edged sword, often accompanied by off-target activities that can lead to unforeseen toxicities and a narrow therapeutic window. For researchers, scientists, and drug development professionals, a thorough understanding and early evaluation of these off-target effects are paramount to progressing a compound from a promising hit to a viable clinical candidate.
This guide provides an in-depth, objective comparison of the off-target profiles of various 3-pyridinyl-1H-indole derivatives. Moving beyond a simple cataloging of data, we will delve into the causality behind experimental choices for evaluating off-target liabilities and provide detailed, field-proven protocols for key assays. Our aim is to equip you with the knowledge and tools to design and execute self-validating studies that ensure the scientific integrity of your findings.
The Imperative of Early Off-Target Profiling
Off-target effects occur when a drug molecule interacts with unintended biological targets, leading to a range of consequences from mild side effects to severe toxicity.[2] For kinase inhibitors, which often target highly conserved ATP-binding sites, the potential for cross-reactivity with other kinases is a significant concern.[3] This lack of selectivity can lead to the inhibition of essential cellular processes, resulting in adverse events. Early and comprehensive off-target profiling is therefore not just a regulatory hurdle but a critical step in de-risking a drug discovery program, saving valuable time and resources.[4]
A systematic approach to evaluating off-target effects involves a tiered screening cascade, beginning with broad panels and progressing to more specific, functional assays. This allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies to mitigate these effects.
Comparative Off-Target Profile of 3-Pyridinyl-1H-Indole Derivatives
The off-target landscape of 3-pyridinyl-1H-indole derivatives is diverse and highly dependent on the specific substitutions on both the indole and pyridine rings. While a direct head-to-head comparison across a comprehensive panel is not always available in the public domain, we can synthesize data from various studies to build a comparative picture.
It's important to note that variations in assay conditions (e.g., ATP concentration in kinase assays) can significantly impact the observed potency and selectivity. Therefore, direct comparison of absolute IC50 values across different studies should be approached with caution.
Table 1: Comparative in vitro Off-Target Profile of Selected 3-Pyridinyl-1H-Indole Derivatives
| Compound Class/Example | Primary Target(s) | Key Off-Targets Identified | Cytotoxicity in Normal Cell Lines (Example) | Reference |
| Generic Pyridinyl-Indole Kinase Inhibitor Scaffold | Various Oncogenic Kinases | Other kinases within the same family, unrelated kinases | Varies significantly with substitution patterns | [1] |
| 3-Phenyl-1H-indoles (as a related scaffold) | M. tuberculosis | Low selectivity against HepG2 and Vero cells for some derivatives | CC50 < 30 µM for some derivatives | [2] |
| Oxindole-based PI3Kδ Inhibitors (related indole scaffold) | PI3Kδ | PI3Kα (selectivity varies) | AdU IC50 used as a measure of off-target cellular effect | [5] |
| 3-Pyridyl Isoindolin-1-one Derivatives | CYP11B2 | CYP11B1 (high selectivity achieved) | Not specified | [6] |
| 1H-Indazole-3-carboxamide Derivatives (related scaffold) | 5-HT4R | High selectivity over 5-HT2A and hERG | Not specified | [7] |
Key Experimental Workflows for Off-Target Evaluation
A robust assessment of off-target effects requires a multi-pronged approach, combining biochemical and cell-based assays. Below are detailed protocols for essential experiments that form the cornerstone of a comprehensive safety pharmacology profile.
Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, making comprehensive screening essential.[8] Reputable vendors offer large-scale kinase profiling services, screening compounds against panels of hundreds of kinases at a fixed concentration, followed by dose-response determination for any significant hits.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for Kinase Selectivity Profiling.
Step-by-Step Protocol: Radiometric Kinase Assay (General)
-
Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, ATP (at or near Km for each kinase), and any necessary co-factors.
-
Compound Preparation: Serially dilute the 3-pyridinyl-1H-indole derivative in DMSO to the desired concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate (protein or peptide), and assay buffer to a microplate well.
-
Add the diluted compound or DMSO (vehicle control).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Causality Insight: Using ATP at its Km concentration for each kinase provides a more sensitive measure of inhibitor potency, as the inhibitor is in direct competition with a non-saturating concentration of the natural substrate.
hERG Channel Inhibition Assay
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Early assessment of hERG liability is a critical safety checkpoint.
Experimental Workflow: Automated Patch Clamp for hERG
Caption: Workflow for hERG Channel Inhibition Assay.
Step-by-Step Protocol: Automated Electrophysiology
-
Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
-
Cell Preparation: Harvest and resuspend the cells in an appropriate extracellular solution.
-
Automated Patch Clamp:
-
Load the cell suspension and intracellular solution into the automated patch-clamp system.
-
The system will automatically achieve whole-cell patch-clamp configuration.
-
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Baseline Recording: Record stable hERG currents in the presence of vehicle (e.g., 0.1% DMSO).
-
Compound Application: Perfuse the cells with increasing concentrations of the 3-pyridinyl-1H-indole derivative.
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration, calculate the percentage of inhibition relative to the baseline, and determine the IC50 value.
Trustworthiness: Including a positive control (e.g., E-4031, a known hERG blocker) in each experiment is crucial to validate the assay's sensitivity and reproducibility.
Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes can lead to drug-drug interactions, altering the metabolism of co-administered drugs and potentially causing toxicity. Screening against the major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a standard component of in vitro safety assessment.
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for CYP450 Inhibition Assay.
Step-by-Step Protocol: LC-MS/MS-based CYP Inhibition
-
Prepare Reaction Mixture: In a microplate, combine human liver microsomes, a CYP isoform-specific probe substrate, and buffer.
-
Add Inhibitor: Add the 3-pyridinyl-1H-indole derivative at various concentrations or vehicle control.
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile), which also precipitates the proteins.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control to calculate percent inhibition and subsequently the IC50 value.
Expertise & Experience: Using a cocktail of probe substrates for different CYP isoforms in a single incubation can increase throughput, but requires careful validation to ensure no substrate-substrate or metabolite-metabolite interactions interfere with the results.
Conclusion and Future Directions
The 3-pyridinyl-1H-indole scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. However, a deep and early understanding of the off-target profile is non-negotiable for the successful translation of these compounds to the clinic. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers in this field.
The path forward lies in the integration of in vitro safety data with in silico predictive models and in vivo toxicological studies. As our understanding of the complex interplay between on-target efficacy and off-target liability grows, so too will our ability to design safer, more effective medicines based on this versatile chemical scaffold.
References
- BenchChem. (2025). A Comparative Review of Pyridinyl-Indole Derivatives as Kinase Inhibitors in Oncology. BenchChem.
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- BenchChem. (2025). A Comparative Review of Pyridinyl-Indole Derivatives as Kinase Inhibitors in Oncology. BenchChem.
- Etchart, N., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC.
- PMC. (2020). Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PMC.
- ACS Publications. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry.
- MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- PubMed. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. PubMed.
- PubMed. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed.
- ACS Omega. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega.
- PMC. (2024). Comparative safety, pharmacokinetics, and off-target assessment of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)
- MDPI. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI.
- PubMed. (2025). Pyridine indole hybrids as novel potent CYP17A1 inhibitors. PubMed.
- PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
- MDPI. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI.
- BenchChem. (2025). Benchmarking 3-fluoro-2-methyl-1H-indole: A Comparative Analysis Against Known Inhibitors. BenchChem.
- European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
- PubMed. (2018). Comparison of the Off-Target Effects Among One-Base to Three-Base Mismatched Targets of gRNA Using a Blue to White Assay. PubMed.
- PubMed. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. PubMed.
- Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability.
- Cell. (2025). Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods. Cell.
- ResearchGate. (2019). First Report on 3‐(3‐oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies.
- Sophion. (n.d.).
- Nanion Technologies. (n.d.).
- Evotec. (n.d.). hERG Safety. Evotec.
- PMC. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PMC.
- PMC. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Data Correlation for Anticancer Indole Compounds
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous natural products and synthetic molecules with potent pharmacological activities, particularly in oncology.[1] The journey from a promising hit in a petri dish to an effective therapeutic in a living organism is, however, fraught with challenges. A critical hurdle lies in the correlation of in vitro and in vivo data—a cornerstone of predictive drug development. This guide provides an in-depth, objective comparison of in vitro assays and in vivo models for anticancer indole compounds, supported by experimental data and protocols, to empower researchers in making informed decisions and accelerating the translation of their discoveries from the bench to the clinic.
The Indole Scaffold: A Versatile Pharmacophore in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a plethora of biologically active molecules. Its structural versatility allows for diverse substitutions, leading to compounds that can interact with a wide range of biological targets.[2] In cancer therapy, indole derivatives have demonstrated efficacy through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK, and inhibition of receptor tyrosine kinases.[3][4][5]
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. While traditionally applied to pharmacokinetics, the concept extends to pharmacodynamics, where we aim to correlate in vitro potency with in vivo efficacy. A strong IVIVC is the holy grail of preclinical drug development, as it can:
-
Enhance lead optimization: By providing a clearer understanding of which in vitro properties translate to in vivo success.
-
Reduce reliance on animal models: By allowing for more predictive in vitro screening.
-
Inform clinical trial design: By helping to predict effective doses and schedules.
This guide will delve into the practical aspects of establishing and interpreting IVIVC for anticancer indole compounds.
Comparative Analysis of In Vitro Efficacy and In Vivo Performance
The following table summarizes the in vitro and in vivo data for a selection of promising indole-based anticancer agents, illustrating the complexities and occasional successes of IVIVC.
| Indole Derivative | Target/Pathway | In Vitro Model | In Vitro Efficacy (IC50/GI50) | In Vivo Model | In Vivo Efficacy | Reference |
| Indole-Chalcone Derivative | Tubulin Polymerization Inhibitor | NCI-60 Human Cancer Cell Lines | GI50 < 4 nM | Not Specified | Not Specified | [6] |
| Benzimidazole-Indole Hybrid | Tubulin Polymerization Inhibitor | Various Cancer Cell Lines | IC50 ≈ 50 nM | Mouse Xenograft | 62.8% reduction in tumor weight at 30 mg/kg | [6] |
| Indole Iso-quinoline Hybrid | Broad-spectrum | 30 Cancer Cell Lines | GI50 = 1.5 µM | Paclitaxel-resistant colon cancer mouse model | 76% tumor development inhibition at 80 mg/kg twice daily (oral) | [6] |
| Indole-2-carboxamide (Va) | EGFR/BRAFV600E Inhibitor | Various Cancer Cell Lines | GI50 = 26 nM - 86 nM | Not Specified | Not Specified | [7] |
| (3-(1H-indol-2-yl)phenyl) (1H-indol-2-yl)methanone (Indole 15) | Tubulin Inhibitor | PC-3 (Prostate Cancer) | Not Specified | PC-3 Tumor Bearing Mice | Significant tumor growth inhibition at 50, 100, and 150 mg/kg (IV) | [8] |
Analysis of the Data:
The data highlights a critical aspect of IVIVC: while potent in vitro activity is a prerequisite, it does not always guarantee in vivo success. For instance, the indole-chalcone derivative shows exceptional nanomolar potency in vitro, but its in vivo efficacy remains to be reported. Conversely, the indole iso-quinoline hybrid, with a micromolar GI50, demonstrates significant tumor inhibition in a resistant in vivo model, underscoring the importance of pharmacokinetic properties and target engagement in a complex biological system.
Key In Vitro Assays for Predicting In Vivo Behavior
To build a robust IVIVC model, a battery of in vitro assays is essential. These can be broadly categorized into efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
In Vitro Efficacy Assays
These assays determine the intrinsic potency of a compound against its intended biological target.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These are foundational assays to determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).
-
Target-Based Assays (e.g., Kinase Assays, Tubulin Polymerization Assays): These assays confirm that the compound interacts with its intended molecular target. For indole compounds targeting tubulin, an in vitro tubulin polymerization assay is crucial.[9]
In Vitro ADME Assays
These assays predict the pharmacokinetic behavior of a compound in vivo.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption.[10][11] A high apparent permeability coefficient (Papp) suggests good oral absorption.
-
Metabolic Stability Assay (Liver Microsomes): This assay assesses the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[12][13] High metabolic stability is generally desirable for maintaining therapeutic concentrations in vivo.
Standard Operating Procedures (SOPs) for Key Experiments
To ensure data integrity and reproducibility, standardized protocols are paramount.
SOP 1: Caco-2 Permeability Assay
Objective: To determine the rate of transport of an indole compound across a Caco-2 cell monolayer, as a predictor of in vivo intestinal absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test indole compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The formation of a confluent monolayer with tight junctions is critical.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above 250 Ω·cm² to indicate a well-formed barrier.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing the test indole compound (e.g., at 10 µM) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Sample Analysis: Quantify the concentration of the indole compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
SOP 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of an indole compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (commercially available)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test indole compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile with internal standard for reaction termination
-
LC-MS/MS for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture of phosphate buffer, the test indole compound (e.g., at 1 µM), and human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent indole compound.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. The slope of the linear regression line represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
In Vivo Models for Anticancer Efficacy Testing
The ultimate validation of an anticancer agent's potential comes from in vivo studies.
Human Tumor Xenograft Models
These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice (e.g., nude or SCID mice).[14]
-
Subcutaneous Xenografts: Human cancer cell lines are injected subcutaneously into the flank of the mice. This is the most common model due to its simplicity and the ease of monitoring tumor growth.[14]
-
Orthotopic Xenografts: Cancer cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment and metastatic potential.[14]
-
Patient-Derived Xenografts (PDXs): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
SOP 3: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the in vivo anticancer efficacy of an indole compound in a subcutaneous human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Matrigel (or similar basement membrane matrix)
-
Test indole compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Cell Preparation: Culture the cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test indole compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing the Path: Workflows and Pathways
Understanding the logical flow of an IVIVC study and the biological pathways targeted by indole compounds is crucial.
Experimental Workflow for IVIVC Assessment
Caption: A streamlined workflow for assessing the in vitro-in vivo correlation of indole compounds.
Simplified PI3K/Akt/mTOR Signaling Pathway Targeted by Indoles
Caption: Indole compounds can inhibit the PI3K/Akt/mTOR pathway, a key driver of cancer cell growth.
Conclusion and Future Directions
The correlation of in vitro and in vivo data for indole compounds is a multifaceted challenge that requires a systematic and integrated approach. While in vitro assays provide invaluable high-throughput screening and mechanistic insights, they are simplified representations of a complex biological system. In vivo models, particularly PDXs, offer a more clinically relevant context for evaluating efficacy. The future of predictive drug development lies in the refinement of in vitro models to better mimic the in vivo environment (e.g., 3D organoids, microfluidic "organ-on-a-chip" systems) and the application of sophisticated computational modeling to bridge the in vitro-in vivo gap. By embracing the principles outlined in this guide, researchers can navigate the complexities of preclinical development with greater confidence and accelerate the delivery of novel indole-based cancer therapies to patients in need.
References
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). PubMed. Retrieved January 22, 2026, from [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Future Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2021). PLOS ONE. Retrieved January 22, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 22, 2026, from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 22, 2026, from [Link]
-
Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Overview of drug screening experiments using patient‐derived xenograft... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 22, 2026, from [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved January 22, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved January 22, 2026, from [Link]
-
Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Caco-2 cell permeability assay for drug absorption. (2024). Slideshare. Retrieved January 22, 2026, from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. Retrieved January 22, 2026, from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT. Retrieved January 22, 2026, from [Link]
-
In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (2016). MDPI. Retrieved January 22, 2026, from [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Indole Antitumor Agents in Nanotechnology Formulations: An Overview. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH. Retrieved January 22, 2026, from [Link]
-
Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics, pharmacodynamics and metabolism of a novel anticancer agent for prostate cancer. (2012). Spandidos Publications. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(pyridin-3-ylmethyl)-1H-indole
As a valued member of the research community, your commitment to safety is paramount. This guide provides a detailed protocol for the proper disposal of 3-(pyridin-3-ylmethyl)-1H-indole, a nitrogen-containing heterocyclic compound common in synthetic and medicinal chemistry. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for all researchers, scientists, and drug development professionals who may handle this substance.
Hazard Assessment: The Foundation of Safe Handling
Key Principles for Handling:
-
Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[1]
-
Utilize appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or particulates.[1]
The Disposal Decision Workflow
The proper disposal of chemical waste is a systematic process. The following workflow outlines the critical steps from the point of generation to final removal from the facility. Adherence to this process is mandatory for regulatory compliance and laboratory safety.
Figure 1: Standard operating procedure for the disposal of this compound.
Detailed Disposal Protocol
This section provides a step-by-step methodology for the procedures outlined in the workflow.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing hazardous reactions and ensuring cost-effective disposal.
-
Methodology:
-
Designate a specific waste stream for "Solid Organic Chemical Waste."
-
Into this stream, place the following:
-
Pure, unused, or expired this compound.
-
Any materials significantly contaminated with the compound, such as weighing papers, gloves, and disposable plasticware.
-
Absorbent materials and other debris from cleaning up spills of the compound.
-
-
-
Causality: Isolating solid organic waste prevents its accidental mixture with incompatible materials like strong acids or oxidizers.[5] It also ensures the waste is sent to the correct type of disposal facility.
Step 2: Containerization and Labeling
The integrity of the waste containment is crucial for safe storage and transport.
-
Methodology:
-
Select a rigid, chemical-resistant container, such as a high-density polyethylene (HDPE) drum or pail with a secure, screw-on lid.[6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
On the label, clearly write the full chemical name: "this compound" and any other components if it is a mixture. Do not use abbreviations or chemical formulas.
-
Indicate the relevant hazards (e.g., Irritant, Toxic) as identified on the SDS.
-
Note the date when the first piece of waste is added to the container.
-
-
Trustworthiness: Accurate and complete labeling is a regulatory requirement and a vital communication tool that informs all handlers of the container's contents and potential dangers.[6]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory prior to its removal.
-
Methodology:
-
Designate an official SAA within your laboratory. This area must be at or near the point of generation and under the control of the operator.[5]
-
The SAA should be a secondary containment unit (such as a chemical-resistant tray) to capture any potential leaks.
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.
-
-
Authoritative Grounding: These procedures are based on guidelines established by environmental protection and occupational safety agencies to minimize risks associated with hazardous waste storage in active research areas.[5]
Step 4: Final Disposal via Professional Waste Management
The ultimate destruction of the chemical waste must be handled by certified professionals.
-
Methodology:
-
Once the waste container is nearly full (e.g., 90% capacity) or has been in the SAA for an extended period (typically not to exceed one year), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[5]
-
The EHS department will transport the waste to a central accumulation facility before it is collected by a licensed hazardous waste hauler.
-
The prescribed method of disposal for this type of solid organic waste is high-temperature incineration at a permitted facility.[7]
-
-
Expertise: Incineration is the preferred method as it ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components. Landfilling is not an acceptable alternative due to the risk of environmental contamination.
Emergency Response Protocols
In the event of an accidental release or exposure, a swift and appropriate response is critical.
| Incident Type | Procedural Response |
| Minor Spill | 1. Alert personnel in the immediate vicinity. 2. Wearing appropriate PPE, cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite). 3. Carefully sweep the absorbed material into your designated solid organic waste container. 4. Decontaminate the spill surface with an appropriate solvent and then soap and water. 5. Document the incident in your lab records. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and contact your institution's EHS emergency line. 3. Prevent entry to the area. 4. Do not attempt to clean the spill yourself; await the arrival of trained emergency responders. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[1] 2. Seek immediate medical attention. |
References
-
PubChem. (n.d.). 3-Methyl-1-(pyridin-2-yl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3-(3-Pyridinylmethyl)-1H-indole Safety Data Sheets(SDS). Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
-
Microbiological Supply. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
University of Canterbury. (2022). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-Pyridin-4-ylMethyl-1H-indole, 98+%. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. otago.ac.nz [otago.ac.nz]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(pyridin-3-ylmethyl)-1H-indole
This guide provides essential safety protocols for laboratory professionals handling 3-(pyridin-3-ylmethyl)-1H-indole. Given the limited availability of specific toxicological data for this compound, this document adopts a precautionary approach, drawing upon the known hazards of the parent indole scaffold and general principles of chemical safety. The objective is to empower researchers with the knowledge to implement robust safety measures, ensuring personal protection and responsible disposal.
Hazard Analysis: A Precautionary Approach
A thorough review of available safety data reveals a lack of comprehensive hazard information for this compound. One safety data sheet explicitly states "no data available" for most hazard classifications[1]. In such instances, it is imperative to handle the compound with a heightened sense of caution, assuming it may possess hazards similar to related chemical structures.
The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation. Furthermore, indole derivatives can be harmful if absorbed through the skin and may cause serious eye irritation[2]. Therefore, the safety protocols outlined below are based on the assumption that this compound may exhibit similar toxicological properties.
Assumed Hazard Profile:
| Hazard Class | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Based on indole data |
| Acute Dermal Toxicity | Toxic in contact with skin. | Based on indole data |
| Eye Irritation | Causes serious eye irritation. | Based on indole data |
| Skin Irritation | May cause skin irritation. | General precaution for indole derivatives[2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | General precaution for fine chemicals[4] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following PPE is mandatory when working with this compound to create an effective barrier between the researcher and the potential hazard[5].
-
Body Protection : A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended[2].
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times to protect against splashes[2][6]. When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles[2][7].
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is crucial to change gloves frequently, especially after any known or suspected contact with the compound[2][8].
-
Respiratory Protection : For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working in an area with inadequate ventilation, a NIOSH-approved respirator is necessary[6][7].
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation[9].
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review SDS: Although specific data is limited, review the available SDS for this compound and the SDS for indole to be fully aware of potential hazards[1].
Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Perform all reactions in a fume hood. Ensure that the reaction setup is secure.
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.
Diagrams and Workflows
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
-
3-Methyl-1-(pyridin-2-yl)-1H-indole. PubChem. [Link]
-
3-(3-Pyridinylmethyl)-1H-indole Safety Data Sheets(SDS). LookChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
3-Pyridin-4-ylMethyl-1H-indole, 98+%. ChemWhat. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
Sources
- 1. 3-(3-Pyridinylmethyl)-1H-indole Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
